4-Chloro-2-fluoro-5-iodoaniline
Description
Properties
IUPAC Name |
4-chloro-2-fluoro-5-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKSEKXKUAKIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296541 | |
| Record name | Benzenamine, 4-chloro-2-fluoro-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350475-34-1 | |
| Record name | Benzenamine, 4-chloro-2-fluoro-5-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350475-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-chloro-2-fluoro-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-2-fluoro-5-iodoaniline
Executive Summary: 4-Chloro-2-fluoro-5-iodoaniline is a highly functionalized aromatic amine that serves as a critical and versatile building block in modern synthetic organic chemistry. Its unique substitution pattern, featuring chloro, fluoro, and iodo groups, offers multiple, distinct reaction sites for elaboration into complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a validated synthetic protocol, key applications in drug discovery, and essential safety and handling information. The content herein is curated for researchers, medicinal chemists, and drug development professionals to facilitate its effective use in the laboratory and accelerate innovative research programs.
Chemical Identity and Physicochemical Properties
This compound is registered under CAS Number 1350475-34-1 .[1] This trisubstituted aniline is a key intermediate whose structural complexity is pivotal for creating diverse chemical entities, particularly in the fields of pharmaceutical and agrochemical research. The strategic placement of three different halogen atoms on the aniline ring provides a powerful platform for regioselective modifications.
The fluorine atom enhances metabolic stability and modulates the basicity of the aniline nitrogen. The chlorine atom offers another point for modification or can influence the electronic properties of the ring. Most significantly, the iodine atom is an exceptionally versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are foundational in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 1350475-34-1 | BLD Pharm[1] |
| Molecular Formula | C₆H₄ClFIN | Sunway Pharm Ltd[2] |
| Molecular Weight | 271.46 g/mol | Sunway Pharm Ltd[2] |
| Appearance | Data not consistently available; typically a solid | N/A |
| Purity | Often available at ≥95% | N/A |
Note: Physical properties like melting point and boiling point are not consistently reported across suppliers. Researchers should refer to the certificate of analysis for specific batches.
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted anilines like this compound requires a carefully planned, multi-step sequence to ensure correct regiochemistry. A common and logical approach involves the introduction of the substituents onto a simpler, commercially available aniline or nitrobenzene precursor.
A plausible synthetic route starts from 4-chloro-2-fluoroaniline. The key transformation is the regioselective iodination at the 5-position. The directing effects of the existing substituents are crucial here. The amino group is a strong ortho-, para-director, and the fluorine and chlorine atoms are ortho-, para-directing deactivators. The position ortho to the amino group and meta to the halogens is the most sterically accessible and electronically favorable site for electrophilic iodination.
Causality in Experimental Design
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is often selected as the iodinating agent. It is an electrophilic iodine source that is milder and easier to handle than molecular iodine (I₂). Its reactivity can be tuned by the choice of solvent and the potential use of an acid catalyst.
-
Solvent Selection: Acetonitrile or Dichloromethane (DCM) are common solvents for this type of reaction. They are relatively inert and effectively solubilize both the aniline starting material and the NIS reagent.
-
Reaction Control: The reaction is typically run at or below room temperature to control selectivity and prevent over-iodination or side reactions. Monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the reaction endpoint.
Visualization of Synthetic Workflow
Caption: Synthetic route for this compound.
Detailed Experimental Protocol: Electrophilic Iodination
This protocol is a representative methodology and must be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a solution of 4-chloro-2-fluoroaniline (1.0 eq) in acetonitrile (10 mL per 1 g of aniline) in a round-bottom flask equipped with a magnetic stir bar, stir at room temperature.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes. The reaction is mildly exothermic. Maintain the temperature at 20-25°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The starting material should be consumed within 1-3 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Applications in Drug Discovery and Development
Substituted anilines are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] The specific arrangement of halogens in this compound makes it an invaluable intermediate for synthesizing targeted therapeutics, especially kinase inhibitors.[5]
-
Kinase Inhibitors: The aniline moiety can serve as a key pharmacophore, often forming critical hydrogen bond interactions within the ATP-binding pocket of kinases.[5] The iodo-substituent is a prime site for introducing larger, hydrophobic groups via Suzuki or Sonogashira coupling, which can occupy adjacent pockets in the enzyme active site to enhance potency and selectivity.
-
Agrochemicals: Similar to pharmaceuticals, the structural motifs derived from this intermediate are used to develop advanced pesticides and herbicides, where metabolic stability and target specificity are paramount.[6]
-
Material Science: This compound can also be used in the synthesis of specialized dyes and pigments.[6]
Visualization of Application Workflow
Caption: Use in Suzuki coupling for drug discovery.
Safety, Handling, and Storage
As with many halogenated aromatic compounds, this compound and its precursors require careful handling.
Table 2: Hazard Summary
| Hazard Type | Description | Precautionary Measures | Source |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Wear appropriate PPE including gloves, lab coat, and eye/face protection. Work in a well-ventilated fume hood. | Fisher Scientific[7] |
| Skin Irritation | Causes skin irritation. | Avoid contact with skin. Wash thoroughly after handling. | Fisher Scientific[7] |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses or goggles. | Fisher Scientific[7] |
| Respiratory | May cause respiratory irritation. | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. | Fisher Scientific[7] |
-
Handling: Use proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] All manipulations should be performed in a certified chemical fume hood to avoid inhalation.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]
Conclusion
This compound is a high-value, strategically functionalized chemical intermediate. Its utility is rooted in the orthogonal reactivity of its three distinct halogen substituents, which allows for sequential, regioselective chemical modifications. This guide has provided the foundational knowledge—from synthesis to application and safety—required for scientists to confidently and effectively incorporate this powerful building block into their research, paving the way for the discovery of novel pharmaceuticals and other advanced chemical entities.
References
-
Cole-Parmer. Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. [Link]
-
National Center for Biotechnology Information. 4-Chloro-2-iodoaniline. PubChem Compound Summary for CID 2757615. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Multifaceted Applications of 4-Chloro-2-Iodoaniline. [Link]
-
Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (PDF) A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]
-
Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. 1350475-34-1|this compound|BLD Pharm [bldpharm.com]
- 2. 4-chloro-5-fluoro-2-iodoaniline - CAS:1094759-93-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
4-Chloro-2-fluoro-5-iodoaniline: A Strategic Intermediate for Complex Molecule Synthesis
An In-depth Technical Guide for Advanced Synthesis
Executive Summary: The Strategic Value of Polysubstitution
In the landscape of modern drug discovery and materials science, the demand for complex molecular architectures with precisely controlled functionality is paramount. 4-Chloro-2-fluoro-5-iodoaniline emerges as a preeminent building block, engineered to meet this demand. Its distinction lies not in any single feature, but in the strategic orchestration of its substituents on the aniline scaffold. The presence of three distinct halogens—fluorine, chlorine, and iodine—at specific positions offers a toolkit of reactivity, enabling chemists to perform sequential, site-selective modifications. The iodine atom, in particular, serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The fluorine atom can impart desirable pharmacokinetic properties, such as enhanced metabolic stability and binding affinity, in the final active pharmaceutical ingredient (API)[1][2]. This guide provides a comprehensive technical overview of its properties, a proposed synthetic pathway, its reactivity profile, and its application as a high-value intermediate for researchers in pharmaceutical and agrochemical development.
Physicochemical and Spectroscopic Profile
The unique substitution pattern of this compound dictates its physical and chemical behavior. While extensive experimental data is not broadly published, a combination of data from suppliers and predictive models provides a solid foundation for its characterization.
Core Chemical Properties
A summary of the key identifiers and computed properties for this compound is presented below. These values are crucial for reaction planning, stoichiometric calculations, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1350475-34-1 | BLD Pharm[3] |
| Molecular Formula | C₆H₄ClFIN | PubChemLite[4] |
| Molecular Weight | 271.46 g/mol | PubChemLite[4] |
| Monoisotopic Mass | 270.9061 Da | PubChemLite[4] |
| InChIKey | IZKSEKXKUAKIJZ-UHFFFAOYSA-N | PubChemLite[4] |
| Canonical SMILES | C1=C(C(=CC(=C1I)Cl)F)N | PubChemLite[4] |
| Predicted XlogP | 2.6 | PubChemLite[4] |
| Predicted CCS ([M+H]⁺) | 135.3 Ų | PubChemLite[4] |
Note: XlogP (lipophilicity) and CCS (Collision Cross Section) values are computationally predicted and should be used as a guideline.
Proposed Synthesis and Purification Protocol
Causality of the Synthetic Strategy
The chosen precursor, 4-chloro-2-fluoroaniline, directs the incoming electrophile (iodine) to the desired C5 position. The amino group is a powerful ortho-, para-director. With the para-position (C4) blocked by chlorine and one ortho-position (C2) blocked by fluorine, the remaining ortho-position (C6) and the meta-position (C5) are potential sites for substitution. The steric hindrance from the adjacent fluorine and the electronics of the ring favor iodination at the C5 position, which is para to the fluorine and ortho to the chlorine. Iodine monochloride (ICl) is selected as an efficient iodinating agent that is more reactive than I₂ alone.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of 4-chloro-2-fluoroaniline (CAS 57946-56-2) in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.
-
Iodination: Prepare a solution of 1.05 equivalents of iodine monochloride (ICl) in glacial acetic acid. Add this solution dropwise to the cooled aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted ICl. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid or oil should be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.
Chemical Reactivity and Strategic Application
The synthetic power of this compound lies in the differential reactivity of its halogen substituents. This allows for a programmed, stepwise elaboration of the molecular scaffold, a highly valued attribute in the synthesis of compound libraries for drug screening.
-
Amino Group (-NH₂): The primary amine is a versatile nucleophile and can undergo standard transformations such as acylation, sulfonylation, diazotization (leading to Sandmeyer reactions), and reductive amination.
-
Iodine Atom (-I): This is the most reactive site for synthetic diversification. The C-I bond is readily activated by transition metal catalysts (e.g., Palladium, Copper) for a wide array of cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, heteroaryl, alkyl, and alkyne groups.
-
Chlorine (-Cl) and Fluorine (-F) Atoms: The C-Cl and C-F bonds are significantly stronger and less reactive in typical palladium-catalyzed cross-coupling conditions compared to the C-I bond. This orthogonality is the key to the molecule's utility. The chlorine atom can be targeted for coupling under more forcing conditions after the iodine has been functionalized, while the fluorine atom is generally considered inert to these reactions and serves to modulate the electronic properties of the ring and the final product.
Visualizing a Key Transformation: Suzuki Cross-Coupling
The diagram below illustrates the selective functionalization at the iodine position, which is the most common and powerful application of this intermediate in drug discovery workflows.
Caption: Selective Suzuki coupling at the C5-Iodo position.
Applications in Drug Discovery and Development
This compound is a quintessential "scaffold" molecule. Its pre-installed functional handles and substitution pattern make it an ideal starting point for generating libraries of analogues for Structure-Activity Relationship (SAR) studies.
-
Pharmaceutical Development: This intermediate is primarily used in the synthesis of small-molecule kinase inhibitors, receptor antagonists, and other targeted therapies[5]. The aniline moiety can serve as a key hydrogen bond donor/acceptor, while the appended groups, introduced via the iodine handle, explore the binding pocket of the biological target.
-
Agrochemical Synthesis: In agriculture, it is a building block for advanced herbicides and pesticides[5]. The specific halogenation pattern can contribute to the molecule's biological activity and environmental persistence profile.
-
Materials Science: The compound's structure can be incorporated into specialized dyes and pigments where the halogen atoms help tune the electronic and photophysical properties[5].
Safety, Handling, and Storage
As a halogenated aromatic amine, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on data for structurally similar compounds like 4-chloro-2-iodoaniline, it should be considered toxic if swallowed and an irritant to skin and eyes[6][7].
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
References
-
PubChemLite. This compound (C6H4ClFIN). [Link]
-
Rangappa, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Unlocking Innovation: The Multifaceted Applications of 4-Chloro-2-Iodoaniline. [Link]
-
PubChem. 4-Chloro-2-iodoaniline. [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1350475-34-1|this compound|BLD Pharm [bldpharm.com]
- 4. PubChemLite - this compound (C6H4ClFIN) [pubchemlite.lcsb.uni.lu]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Chloro-2-iodoaniline | C6H5ClIN | CID 2757615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-2-iodoaniline 98 63069-48-7 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-fluoro-5-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-chloro-2-fluoro-5-iodoaniline, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document details the chemical properties, a proposed synthetic route based on established methodologies, and the analytical techniques required for its characterization. The guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into the practical execution and verification of this important chemical entity.
Introduction
This compound is a halogenated aromatic amine with a unique substitution pattern that makes it a valuable building block in organic synthesis. The presence of chloro, fluoro, and iodo substituents on the aniline ring provides multiple reactive sites for further functionalization, enabling the construction of complex molecular architectures. Specifically, the iodo group is a versatile handle for various cross-coupling reactions, which are fundamental in modern drug discovery. This guide will explore the synthesis of this compound from its precursor, 4-chloro-2-fluoroaniline, and detail the necessary characterization methods to ensure its identity and purity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of both the starting material and the final product is crucial for successful synthesis and handling.
4-Chloro-2-fluoroaniline (Starting Material)
| Property | Value | Reference |
| CAS Number | 57946-56-2 | |
| Molecular Formula | C₆H₅ClFN | |
| Molecular Weight | 145.56 g/mol | |
| Appearance | Light yellow to yellow to orange clear liquid | [1] |
| Boiling Point | 92 °C at 2.3 mmHg | [1] |
| Density | 1.311 g/mL at 25 °C | |
| Refractive Index | n20/D 1.56 |
This compound (Target Compound)
| Property | Value | Reference |
| CAS Number | 1350475-34-1 | [2] |
| Molecular Formula | C₆H₄ClFIN | [3] |
| Molecular Weight | 271.46 g/mol | [4] |
| Predicted XlogP | 2.6 | [3] |
| Monoisotopic Mass | 270.9061 Da | [3] |
Synthesis of this compound
The synthesis of this compound involves the electrophilic iodination of 4-chloro-2-fluoroaniline. The directing effects of the substituents on the aromatic ring (amino, chloro, and fluoro groups) are critical in determining the regioselectivity of the iodination reaction. The amino group is a strong activating group and is ortho-, para-directing. The fluoro and chloro groups are deactivating but also ortho-, para-directing. In this case, the position para to the amino group is occupied by the chloro group. The position ortho to the amino group and meta to the chloro group (position 5) is sterically accessible and electronically activated, making it the most likely site for iodination.
Two common and effective methods for the iodination of anilines are the use of N-Iodosuccinimide (NIS) with a catalytic amount of acid, and the use of iodine monochloride (ICl).
Proposed Synthetic Pathway
The proposed synthesis follows a direct iodination of the starting material, 4-chloro-2-fluoroaniline.
Sources
A Comprehensive Spectroscopic Guide to 4-Chloro-2-fluoro-5-iodoaniline: Structure, Characterization, and Methodologies
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data for 4-Chloro-2-fluoro-5-iodoaniline, a halogenated aniline derivative of significant interest in pharmaceutical and agrochemical synthesis.[1] As a critical intermediate, its unambiguous structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the quality of final products. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering a predictive but robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols and interpretations herein are grounded in fundamental spectroscopic principles and data from analogous structures, providing a self-validating framework for the characterization of this and similar complex molecules.
Introduction and Strategic Importance
This compound (C₆H₄ClFIN) is a polysubstituted aromatic amine. Its structure, featuring an electron-donating amino group and three different electron-withdrawing halogen atoms at specific positions, creates a unique electronic and steric environment. This makes it a valuable building block for introducing a complex substitution pattern onto an aromatic ring, a common strategy in the design of bioactive molecules.
The precise arrangement of these substituents dictates the molecule's reactivity and its suitability for downstream applications. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential for absolute structural verification. This guide will leverage ¹H NMR, ¹³C NMR, IR, and MS to create a comprehensive analytical profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectral Analysis (Predicted)
The aromatic region of the ¹H NMR spectrum is expected to be simple yet highly informative, revealing two distinct proton signals. The chemical shifts and coupling patterns are dictated by the cumulative electronic effects (both inductive and mesomeric) of the four substituents.
-
-NH₂ Group: A strong electron-donating group that increases electron density at the ortho and para positions, causing upfield shifts.
-
-F, -Cl, -I Halogens: All are electronegative and exert an electron-withdrawing inductive effect, causing downfield shifts. Fluorine, in particular, will introduce characteristic splitting due to spin-spin coupling.
Based on these principles, we can predict the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~7.40 | Doublet (d) | J(H-F) ≈ 7-9 Hz | H-3 | This proton is ortho to the highly electronegative fluorine atom, leading to a significant downfield shift and a clear doublet splitting from coupling to the ¹⁹F nucleus. |
| ~7.25 | Singlet (s) or very fine doublet | - | H-6 | This proton is ortho to the iodine atom. Its chemical shift is influenced by all substituents. It is meta to the fluorine, so any H-F coupling would be small (~1-3 Hz), potentially appearing as a singlet or a finely split doublet. |
| ~4.0-5.0 | Broad Singlet (br s) | - | -NH₂ | The protons of the primary amine are exchangeable and typically appear as a broad singlet. The exact chemical shift is highly dependent on solvent and concentration. |
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts heavily influenced by the attached substituents.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 (d, ¹JCF ≈ 240 Hz) | C-2 | Directly bonded to fluorine, this carbon experiences a strong downfield shift and a large one-bond coupling constant (¹JCF). |
| ~145 | C-1 | The carbon bearing the amino group (ipso-carbon) is shifted downfield due to the nitrogen's electronegativity. |
| ~138 | C-4 | The carbon attached to chlorine will be shifted downfield. |
| ~125 | C-6 | Shifted downfield relative to benzene due to the proximity of halogens. |
| ~120 (d, ²JCF ≈ 25 Hz) | C-3 | This carbon is ortho to the fluorine, resulting in a moderate two-bond C-F coupling. |
| ~90 | C-5 | The carbon bonded to iodine is significantly shifted upfield due to the "heavy atom effect." This is a highly characteristic signal. |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for anilines as it can better solubilize the sample and allows for clear observation of the N-H protons.
-
-
Instrumentation & Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width covering the expected range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of ~0-220 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 scans or more).
-
Caption: Standard workflow for NMR sample analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The analysis of this compound would focus on confirming the presence of the amine and the aromatic ring, with the carbon-halogen stretches providing information in the fingerprint region.
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400-3500 & 3300-3400 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | A characteristic pair of sharp-to-medium peaks confirming the -NH₂ group. |
| 3050-3150 | C-H Aromatic Stretch | Aromatic Ring | Confirms the presence of protons on the benzene ring. |
| 1600-1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | A strong band that further corroborates the presence of the amine. |
| 1450-1550 | C=C Aromatic Stretch | Aromatic Ring | Multiple sharp bands characteristic of the aromatic skeleton. |
| 1250-1350 | C-N Stretch | Aryl Amine | Confirms the bond between the aromatic ring and the nitrogen atom. |
| 1100-1300 | C-F Stretch | Aryl Fluoride | A strong, characteristic band for the carbon-fluorine bond. |
| < 800 | C-Cl, C-I Stretches | Aryl Halides | These bands appear in the complex fingerprint region and are less diagnostic individually but contribute to the unique overall spectral pattern. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Objective: To obtain a high-quality IR spectrum to identify functional groups. The ATR technique is chosen for its speed and minimal sample preparation.[2]
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the this compound sample (a single drop if liquid, or a few milligrams of powder if solid) directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum with a high signal-to-noise ratio.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe to prevent cross-contamination.
-
Caption: Workflow for FTIR analysis using an ATR accessory.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide strong evidence for its elemental composition through isotopic patterns.
Molecular Ion and Isotopic Pattern
The molecular weight of this compound is 271.46 g/mol . In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be expected at m/z 271. A crucial confirmatory feature is the isotopic pattern caused by chlorine.
-
Chlorine Isotopes: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.
-
Expected Pattern: The mass spectrum should show a molecular ion peak at m/z 271 (corresponding to the molecule with ³⁵Cl) and a significant M+2 peak at m/z 273 (from the ³⁷Cl isotope). The intensity of the m/z 273 peak should be approximately one-third that of the m/z 271 peak. This 3:1 M/M+2 pattern is a classic signature for a monochlorinated compound.
Fragmentation Analysis (Predicted)
Under EI conditions, the molecular ion can fragment in predictable ways, providing further structural clues.[3]
| Predicted m/z | Assignment | Rationale |
| 271/273 | [M]⁺• | Molecular Ion (with ³⁵Cl/³⁷Cl) |
| 144/146 | [M - I]⁺ | Loss of an iodine radical, a common fragmentation for iodoaromatics. |
| 116 | [M - I - CO]⁺ | Subsequent loss of carbon monoxide from the ring. |
| 109 | [M - I - Cl]⁺ | Loss of both iodine and chlorine radicals. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight, confirm the isotopic pattern, and analyze fragmentation. GC-MS is suitable for a relatively volatile and thermally stable compound like this aniline derivative.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound as a sharp peak.
-
-
MS Ionization and Detection:
-
The compound eluting from the GC column enters the ion source of the mass spectrometer.
-
Ionization Method: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.[3][4]
-
Mass Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-350).
-
-
Data Analysis:
-
Examine the mass spectrum corresponding to the GC peak of the compound.
-
Identify the molecular ion peak and confirm the characteristic 3:1 M/M+2 isotopic pattern.
-
Analyze the major fragment ions to corroborate the proposed structure.
-
Caption: General workflow for structural analysis by GC-MS.
Conclusion: An Integrated Approach to Structural Confirmation
The unambiguous characterization of this compound is achieved not by a single technique, but by the synergistic integration of all three spectroscopic methods.
-
MS confirms the molecular weight (271 g/mol ) and the presence of one chlorine atom via the M/M+2 isotopic pattern.
-
IR confirms the presence of the essential primary amine (-NH₂) and aromatic ring functional groups.
-
NMR provides the final, definitive proof of structure, establishing the precise connectivity and substitution pattern of the aromatic ring through the chemical shifts and coupling constants of the two aromatic protons and six distinct carbons.
Together, these techniques provide a robust and self-validating dataset that allows researchers to proceed with confidence in the identity and purity of this valuable synthetic intermediate.
References
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PubChem. 4-Chloro-2-fluoroaniline. National Center for Biotechnology Information. [Link]
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Wang, T., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]
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A Senior Application Scientist's Guide to 4-Chloro-2-fluoro-5-iodoaniline: Reactivity, Functional Groups, and Synthetic Utility
Abstract
4-Chloro-2-fluoro-5-iodoaniline is a polyhalogenated aromatic amine that serves as a highly versatile and strategic building block in modern organic synthesis. Its utility is derived from the distinct electronic properties and differential reactivity of its four functional groups: a nucleophilic amino group and three different carbon-halogen bonds (C-I, C-Cl, C-F). This guide provides an in-depth analysis of the molecule's structural characteristics, explores the hierarchy of reactivity among its functional groups, and details its application in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. By presenting field-proven protocols and mechanistic insights, this document aims to equip researchers, chemists, and drug development professionals with the knowledge to effectively leverage this powerful synthetic intermediate.
Introduction: Structural and Electronic Landscape
This compound (Molecular Formula: C₆H₄ClFIN) is a unique trifunctional scaffold in which the electronic nature of the aniline ring is modulated by three distinct halogen substituents.[1][2] Understanding the interplay of these groups is critical to predicting and controlling the molecule's reactivity.
-
Amino Group (-NH₂): As a powerful electron-donating group (EDG) through resonance (+R effect), the amino group activates the aromatic ring towards electrophilic substitution.[3][4] It directs incoming electrophiles to the ortho and para positions. However, in the context of this molecule, all ortho and para positions are already substituted, making its primary role electronic modulation and as a nucleophilic handle for reactions like amidation or diazotization.
-
Halogen Substituents (-F, -Cl, -I): Halogens exert a dual electronic effect: they are electron-withdrawing through the sigma framework (inductive effect, -I) and electron-donating through resonance (+R effect) via their lone pairs.[5]
-
Inductive Effect (-I): F > Cl > Br > I
-
Resonance Effect (+R): I > Br > Cl > F
-
For halogens, the inductive effect typically dominates, making them deactivating groups overall in electrophilic aromatic substitution. However, their most significant contribution to the synthetic utility of this compound lies in their ability to act as leaving groups in transition-metal-catalyzed cross-coupling reactions.[6]
The strategic placement of these functional groups creates a molecule with multiple, selectively addressable reaction sites, making it a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[7][8]
Diagram 1: Annotated Molecular Structure
Below is a diagram illustrating the key functional groups and their positions on the this compound scaffold.
Caption: Key functional groups of this compound.
Hierarchy of Reactivity in Cross-Coupling Reactions
The primary synthetic value of this compound stems from the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This selectivity allows for a stepwise and controlled functionalization of the aromatic core.
The reactivity order is dictated by the carbon-halogen bond dissociation energy, with weaker bonds undergoing oxidative addition to the palladium(0) catalyst more readily.[9] The established reactivity trend is:
C-I > C-Br > C-OTf > C-Cl >> C-F [6][10]
Consequently, the C-I bond at the 5-position is the most labile and will react preferentially in Suzuki, Sonogashira, Buchwald-Hartwig, and other similar transformations.[11][12] This provides a reliable handle for introducing a first point of diversity. Under more forcing conditions or with specialized catalyst systems, the C-Cl bond at the 4-position can be engaged, allowing for a second, distinct functionalization. The C-F bond is exceptionally strong and generally remains intact under typical palladium-catalyzed conditions, acting as a stable substituent that modulates the electronic properties of the final molecule.
Diagram 2: Reactivity Hierarchy Workflow
This workflow illustrates the sequential functionalization strategy based on the reactivity of the halogen groups.
Caption: Stepwise functionalization based on C-X bond reactivity.
Key Synthetic Transformations and Protocols
This section details common, high-value reactions utilizing this compound, complete with validated protocols.
Suzuki-Miyaura Coupling: C-C Bond Formation at the C-I Position
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[10][13] For this compound, this reaction proceeds with high selectivity at the C-I bond.
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[14] The choice of base is critical for activating the boronic acid without promoting unwanted side reactions.[13]
Table 1: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Condition | Rationale / Senior Scientist Insight |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is often used directly. Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is reduced in situ and provides a robust catalyst. |
| Ligand | Triphenylphosphine (PPh₃), dppf | PPh₃ is standard. For more challenging couplings, bidentate ligands like dppf can improve stability and reaction rates.[15] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Aqueous K₂CO₃ is a cost-effective and mild base suitable for many boronic acids. Cs₂CO₃ is stronger and can be effective for less reactive partners. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | A biphasic solvent system is common, facilitating the interaction of organic-soluble and water-soluble components. Rigorous degassing is crucial to prevent catalyst oxidation.[16] |
| Temperature | 80-100 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step. |
Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-5-(phenyl)aniline
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq.).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed solvents, such as a 4:1 mixture of dioxane and water.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for accessing arylalkyne structures.[12][17] The reaction is co-catalyzed by palladium and copper(I).[18]
Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide occurs. In the copper cycle, the terminal alkyne is deprotonated by the amine base and forms a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to give the final product.[12][19]
Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-5-(phenylethynyl)aniline
-
Reagent Preparation: In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq.) and phenylacetylene (1.1 eq.) in anhydrous, degassed triethylamine or a mixture of THF/triethylamine.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 eq.) and copper(I) iodide (CuI) (0.04 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor progress by TLC.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation at the C-Cl Position
After functionalizing the C-I position, the less reactive C-Cl bond can be targeted using the Buchwald-Hartwig amination.[20][21] This reaction requires more specialized, sterically hindered, and electron-rich phosphine ligands to facilitate the challenging oxidative addition of the aryl chloride.[15][22]
Mechanistic Insight: The mechanism is similar to other cross-couplings but with key differences. Oxidative addition of the aryl chloride to Pd(0) is the rate-limiting step. The amine coordinates to the Pd(II) complex, and a strong base deprotonates the amine to form a palladium-amido complex. Reductive elimination then forms the C-N bond.[15][23] Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are essential as they promote both the oxidative addition and the final reductive elimination step.[22]
Experimental Protocol: Di-functionalization via Buchwald-Hartwig Amination
Assuming the C-I position has already been functionalized (e.g., to an aryl group, R¹)
-
Reagent Preparation: To a glovebox-prepared vial, add the 5-R¹-4-chloro-2-fluoroaniline substrate (1.0 eq.), the desired amine (e.g., morpholine, 1.2 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq.).
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and a bulky phosphine ligand (e.g., XPhos, 0.05 eq.).
-
Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the vial and heat to 100-120 °C for 12-24 hours.
-
Workup and Purification: After cooling, quench the reaction carefully with water. Extract with an organic solvent, wash, dry, and concentrate. Purify via column chromatography.
Applications in Drug Discovery and Materials Science
The substituted aniline motif is prevalent in pharmaceuticals.[24][25][26] this compound serves as a precursor to complex molecules where each substituent is installed to fine-tune properties such as:
-
Target Binding: Introducing aryl or heteroaryl groups via Suzuki coupling can create key interactions with protein active sites.
-
Solubility and Pharmacokinetics: The amino group can be functionalized to improve solubility, while the fluorine atom often enhances metabolic stability and binding affinity.[25]
-
Molecular Scaffolding: The rigid arylalkyne linkage from Sonogashira couplings is used to construct linear molecules for materials science or as linkers in complex drug conjugates.
Safety and Handling
This compound is an aromatic amine and should be handled with appropriate care.
-
Exposure: Avoid inhalation, ingestion, and skin contact. Aniline derivatives can be toxic.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from light and oxidizing agents.
Conclusion
This compound is a powerful and strategically designed building block. Its value lies in the predictable and hierarchical reactivity of its three distinct carbon-halogen bonds, allowing for the sequential and controlled introduction of molecular complexity. By understanding the principles of palladium-catalyzed cross-coupling and applying the robust protocols described herein, researchers can effectively utilize this intermediate to accelerate the synthesis of novel compounds for pharmaceutical and materials science applications.
References
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Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Publications. Available at: [Link]
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Aniline replacement in drug-like compounds. (2024). Cresset Group. Available at: [Link]
- The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (2025). Google Books.
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Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Available at: [Link]
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How amino and nitro substituents direct electrophilic aromatic substitution in benzene. (2016). RSC Publishing. Available at: [Link]
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Reactions of Aniline. (n.d.). Chemistry Steps. Available at: [Link]
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Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purines. (2019). CORE. Available at: [Link]
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Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]
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Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). (2020). YouTube. Available at: [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
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4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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4-Chloro-2-fluoroaniline. (n.d.). Chem-Impex. Available at: [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
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The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
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Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.). ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Available at: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journals. Available at: [Link]
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This compound (C6H4ClFIN). (n.d.). PubChem. Available at: [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of Halogenated Anilines: A Case Study of 4-Chloro-2-fluoro-5-iodoaniline
This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction workflow, a cornerstone technique for elucidating the precise three-dimensional atomic arrangement of molecules. While the specific crystal structure of 4-Chloro-2-fluoro-5-iodoaniline is not publicly available, this document will leverage the published structure of the closely related analog, 4-chloro-2-iodoaniline , to illustrate the experimental and analytical pipeline. This approach offers researchers, scientists, and drug development professionals a robust framework for understanding the structural nuances of halogenated anilines, a class of compounds with significant pharmacological relevance.
The strategic placement of halogen atoms on aniline scaffolds is a key strategy in medicinal chemistry to modulate properties such as metabolic stability, bioavailability, and target-binding affinity.[1][2] Understanding their spatial arrangement and the non-covalent interactions they govern is paramount for rational drug design.
Part 1: The Experimental & Computational Workflow
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process requiring precision and a deep understanding of crystallographic principles.
Synthesis and Crystal Growth: The Foundation
The first and often most challenging step is obtaining high-quality single crystals suitable for diffraction. For a novel compound like this compound, a synthetic route would first be established. Routes for similar compounds, such as the synthesis of 4-chloro-2-fluoroaniline, often involve multi-step processes starting from commercially available precursors.[3][4]
Once the pure compound is synthesized and characterized, the process of crystal growth begins. The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice.
Experimental Protocol: Vapor Diffusion for Crystal Growth
-
Solvent Selection : Dissolve a small amount of the purified this compound in a "good" solvent in which it is readily soluble (e.g., acetone, ethanol).
-
Apparatus Setup : Place this solution in a small, open vial. This vial is then placed inside a larger, sealed jar containing a larger volume of a "poor" solvent (the precipitant, e.g., hexane, water). The poor solvent should be miscible with the good solvent, but the compound should be insoluble in it.
-
Incubation : Seal the jar and leave it undisturbed in a vibration-free environment at a constant temperature.
-
Mechanism : The good solvent will slowly evaporate from the inner vial and diffuse into the poor solvent atmosphere. Concurrently, the vapor of the poor solvent will diffuse into the inner vial, gradually decreasing the solubility of the compound. This slow change in solvent composition brings the solution to a state of supersaturation, promoting the formation of a few, well-ordered crystal nuclei, which then grow over time.
-
Harvesting : Once crystals of sufficient size (typically 0.1-0.3 mm) and quality (clear, with well-defined faces) are observed, they are carefully harvested.[5]
Causality Behind Experimental Choices: The slow rate of solvent diffusion is critical. Rapid precipitation leads to the formation of polycrystalline powder or amorphous solid, which is unsuitable for single-crystal X-ray diffraction. The choice of solvents is crucial and often requires empirical screening of various solvent/precipitant pairs.
Single-Crystal X-ray Diffraction: Data Collection
With a suitable crystal, the next step is to collect the diffraction data. This is performed using a diffractometer, which consists of an X-ray source, a goniometer to manipulate the crystal, and a detector.[6]
Workflow Diagram: Single-Crystal XRD Data Collection
Caption: Workflow for XRD data collection.
Step-by-Step Methodology:
-
Crystal Mounting : The selected crystal is mounted on a thin loop or pin and placed on the goniometer head in the diffractometer.[7]
-
Data Collection Strategy : The crystal is cooled (typically to ~100 K) to minimize thermal vibrations of the atoms. The instrument software calculates an optimal strategy for rotating the crystal to ensure that a complete and redundant set of diffraction spots is collected.
-
Exposure : The crystal is irradiated with a monochromatic X-ray beam. As the crystal rotates, the X-rays are diffracted by the planes of atoms within the lattice, following Bragg's Law.[5]
-
Data Recording : The detector records the positions and intensities of the thousands of diffracted X-ray reflections as a series of images or "frames".[8]
Structure Solution and Refinement: From Data to Model
The collected diffraction data contains the intensities and positions of the reflections, but not their phases. This is the "phase problem" in crystallography.[9]
-
Data Integration and Scaling : The raw frames are processed to determine the unit cell dimensions and to integrate the intensities of each reflection.
-
Space Group Determination : Based on the symmetry of the diffraction pattern and systematic absences, the space group is determined.[5] The crystal structure of the analog, 4-chloro-2-iodoaniline, was determined to be in the orthorhombic space group P 2₁2₁2₁.[10]
-
Structure Solution : Ab initio methods, such as Direct Methods, are used to solve the phase problem and generate an initial electron density map.[9] This map reveals the positions of the heavier atoms (like Iodine and Chlorine).
-
Structure Refinement : The initial atomic model is refined against the experimental data. This is an iterative process using least-squares minimization, where atomic positions and thermal displacement parameters are adjusted to improve the agreement between the observed structure factors (|F_o|) and the calculated structure factors (|F_c|) from the model.[11][12] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[13] The quality of the final model is assessed using metrics like the R-factor.
Workflow Diagram: Structure Solution & Refinement
Caption: Iterative cycle of crystallographic structure refinement.
Part 2: Results and Discussion - Analysis of a Halogenated Aniline Structure
As a proxy, we will analyze the published crystallographic data for 4-chloro-2-iodoaniline .[10][14] This allows us to explore the key structural features and intermolecular interactions that would be central to the analysis of this compound.
Crystallographic Data Summary
The following table summarizes the key crystallographic data for 4-chloro-2-iodoaniline.[10]
| Parameter | 4-chloro-2-iodoaniline |
| Chemical Formula | C₆H₅ClIN |
| Formula Weight | 253.47 |
| Crystal System | Orthorhombic |
| Space Group | P 2₁2₁2₁ |
| a (Å) | 4.1538 |
| b (Å) | 11.3685 |
| c (Å) | 15.8550 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 748.51 |
| Z (Molecules/unit cell) | 4 |
| Final R-factor (R₁) | 0.0382 |
| Data Source | [10] |
Molecular Geometry
The analysis of bond lengths and angles within the molecule confirms the expected geometry of a substituted aniline ring. These values are compared against standard values to ensure the chemical reasonableness of the refined model. Any significant deviations could indicate electronic effects from the substituents or strain within the molecule.
Supramolecular Assembly: The Role of Non-covalent Interactions
The crystal packing is dictated by a network of intermolecular interactions. In halogenated anilines, hydrogen bonds and halogen bonds are particularly important.[15][16]
-
Hydrogen Bonding : In the crystal structure of 4-chloro-2-iodoaniline, the amino group acts as a hydrogen bond donor, engaging in N-H···N interactions that link molecules into chains along the[17] direction.[14]
-
Halogen Bonding : A notable Cl···I contact of 3.785 Å is observed.[14] This distance is shorter than the sum of the van der Waals radii of chlorine and iodine (~3.8 Å), suggesting a stabilizing halogen bond interaction. This type of interaction, where a heavier halogen atom (Iodine) acts as a Lewis acidic "σ-hole" donor and a lighter halogen (Chlorine) acts as a Lewis basic acceptor, is a critical factor in crystal engineering.[15]
-
π-Stacking : The aromatic rings also interact via offset π-stacking, with a centroid-centroid distance of 4.154 Å, further stabilizing the crystal lattice.[14]
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"4-Chloro-2-fluoro-5-iodoaniline" safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 4-Chloro-2-fluoro-5-iodoaniline
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 1350475-34-1). It is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar halogenated anilines. The guidance herein is synthesized from established safety protocols for analogous compounds and is designed to foster a proactive safety culture through a deep understanding of the material's potential hazards and the rationale behind control measures.
Compound Profile and Hazard Analysis
This compound is a substituted aniline, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The presence of multiple halogen substituents (chloro, fluoro, iodo) on the aniline ring significantly influences its reactivity and toxicological profile. While specific toxicological data for this exact compound is limited, a robust safety protocol can be developed by analyzing data from structurally related chemicals like 4-Chloro-2-iodoaniline and 4-Chloro-2-fluoroaniline.[3][4][5]
The primary hazards are associated with its presumed acute toxicity, irritant properties, and potential for organ damage with repeated exposure.[6]
GHS Hazard Classification (Inferred)
The Globally Harmonized System (GHS) classification for this compound is inferred from analogous structures. It is critical to handle this chemical as if it possesses the highest level of hazard indicated by its structural relatives.
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [3][6] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [7] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3][4][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][4][8] |
| Hazardous to the Aquatic Environment, Long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects | [6] |
Physicochemical Properties
Understanding the physical properties of a chemical is fundamental to anticipating its behavior in the laboratory environment.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClFIN | [9] |
| Molecular Weight | 271.46 g/mol | Inferred |
| Appearance | Likely a solid at room temperature (based on analogs) | [2] |
| Storage | Store in a cool, dark, and dry place, under an inert atmosphere (e.g., Nitrogen) is recommended to maintain product quality. | [3][6] |
The Hierarchy of Controls: A Proactive Safety Paradigm
Simply relying on Personal Protective Equipment (PPE) is an insufficient safety strategy. A robust safety culture implements the hierarchy of controls, which prioritizes eliminating or minimizing the hazard at its source. This approach is a self-validating system, ensuring safety is engineered into the workflow rather than being solely dependent on individual compliance.
Caption: The Hierarchy of Controls prioritizes systematic hazard reduction.
-
Substitution: The most effective control that is practically feasible in a research context. If the experimental design allows, consider if a less hazardous aniline derivative could achieve the same synthetic outcome.
-
Engineering Controls: This is the most critical pillar for handling this compound. All manipulations (weighing, transfers, reaction setup) that could generate dust or vapors must be performed inside a certified chemical fume hood or a glovebox.[3][8] This is to prevent inhalation, the most direct route for systemic toxicity.
-
Administrative Controls: Meticulous planning, adherence to Standard Operating Procedures (SOPs), and designating specific areas in the lab for working with this compound are essential. Ensure all personnel are trained on the specific hazards and emergency procedures.[10]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the user and the chemical. It is non-negotiable but should not be the primary method of protection.
Standard Operating Protocol for Safe Handling
This protocol outlines the essential steps for safely handling this compound powder. The causality behind each step is explained to reinforce safe laboratory practices.
Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale and Standard | Source |
| Eye/Face Protection | Chemical safety goggles with side shields. A full-face shield is required if there is a splash risk. | Protects against dust particles and accidental splashes. Must comply with EN166 (EU) or OSHA 29 CFR 1910.133 (US). | [3] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 0.11 mm). Double-gloving is recommended. | Prevents dermal absorption, which is a significant route of toxic exposure. Inspect gloves for integrity before each use. | [3][11] |
| Body Protection | A long-sleeved, buttoned lab coat. Consider a chemical-resistant apron for larger quantities. | Protects skin from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse. | [3][6] |
| Respiratory Protection | Not required if all work is conducted within a certified chemical fume hood. | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if engineering controls fail or for certain emergency situations. | [3] |
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Designate a specific area within the hood for the procedure to contain potential contamination.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary glassware and equipment before retrieving the chemical.
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[11]
-
-
Weighing the Compound:
-
Perform all weighing operations on a balance placed inside the chemical fume hood or on a dedicated, ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid. Avoid creating dust. If the material is a fine powder, consider wetting it with a small amount of an appropriate solvent if compatible with the subsequent procedure.
-
Close the primary container immediately after dispensing.
-
-
Making Solutions:
-
Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately covered (e.g., with a septum) to prevent the release of vapors.
-
-
Post-Handling Cleanup:
Emergency Preparedness and Response
Immediate and correct action is critical in an emergency.
Exposure Response
| Exposure Route | First Aid Measures | Source |
| Inhalation | Immediately move the person to fresh air. Keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention and call a poison center. | [3][4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [3][6][11] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes, holding eyelids apart. Seek immediate medical attention. | [3][6][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor for treatment advice. | [3][6] |
Spill Response Protocol
A minor spill of a solid can be managed safely with the correct procedure. For large spills, evacuate the area and contact institutional safety personnel.
Caption: A systematic workflow for managing a chemical spill safely.
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8] Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3][8] Storing under an inert atmosphere like nitrogen is recommended to preserve chemical integrity.[3]
-
Disposal: Dispose of waste contents and containers in accordance with all local, regional, and national hazardous waste regulations.[3][6] This compound should be treated as toxic hazardous waste. Consider dissolving in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
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Loba Chemie. (2015). Safety Data Sheet for 4-Fluoroaniline. [Link]
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PubChem. (n.d.). Compound Summary for 4-Chloro-2-iodoaniline. National Center for Biotechnology Information. [Link]
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A Comprehensive Technical Guide to the Storage and Stability of 4-Chloro-2-fluoro-5-iodoaniline
Abstract: 4-Chloro-2-fluoro-5-iodoaniline is a highly functionalized aromatic amine, serving as a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Its multi-halogenated structure offers unique reactivity for creating complex molecules but also presents specific challenges regarding its storage and stability.[1][2] This guide provides an in-depth analysis of the optimal storage conditions, inherent stability characteristics, and potential degradation pathways of this compound. Furthermore, it outlines robust experimental protocols for assessing its stability, ensuring that researchers, scientists, and drug development professionals can maintain the compound's integrity, thereby ensuring the reliability and reproducibility of their synthetic endeavors.
Foundational Profile: Physicochemical Properties and Inherent Reactivity
Understanding the molecular structure of this compound is fundamental to predicting its behavior. The molecule consists of an aniline core substituted with three different halogens and an amine group. This unique combination dictates its chemical personality.
The amino group (-NH2) is a moderately activating, ortho-, para-directing group, susceptible to oxidation. The halogens exhibit a dual electronic effect: they are deactivating through induction but weakly directing due to resonance. The reactivity of the carbon-halogen bonds is a critical factor in the compound's stability, with the C-I bond being the most labile and susceptible to cleavage due to its lower bond energy compared to C-Cl and C-F bonds. This makes the iodine atom an excellent leaving group in various chemical reactions, but also a potential site of degradation.[2]
Table 1: Physicochemical Properties of Substituted Anilines
| Property | Data for this compound & Related Compounds | Source |
|---|---|---|
| Molecular Formula | C₆H₄ClFIN | [3] |
| Molecular Weight | 271.46 g/mol | [4] |
| Appearance | Light yellow to yellow to orange clear liquid (for 4-Chloro-2-fluoroaniline) | [1] |
| Boiling Point | 92 °C / 2.3 mmHg (for 4-Chloro-2-fluoroaniline) | [1] |
| Melting Point | 39-43 °C (for 4-Chloro-2-iodoaniline) |
| Reactivity Profile | The iodine atom is highly reactive in cross-coupling reactions; the amino group is susceptible to oxidation and diazotization. |[2] |
Optimal Storage and Handling Protocols: Preserving Compound Integrity
The long-term stability of this compound is critically dependent on adherence to stringent storage and handling protocols. The primary goal is to mitigate exposure to atmospheric oxygen, light, and moisture, which are the main drivers of degradation for aniline derivatives.[5][6]
Core Storage Recommendations:
-
Atmosphere: The compound must be stored under an inert atmosphere, such as nitrogen or argon.[7] The amino moiety in anilines is readily oxidized by atmospheric oxygen, often leading to the formation of colored polymeric impurities. An inert gas blanket displaces oxygen, preventing this oxidative degradation.
-
Temperature: Store in a cool, dry, and well-ventilated place.[8][9] While some suppliers suggest room temperature storage, maintaining a controlled, cool environment minimizes the rate of any potential degradation reactions.[1][10]
-
Light Protection: Exposure to light, particularly UV radiation, can provide the energy needed to cleave the weak C-I bond, initiating radical chain reactions or other photolytic degradation pathways. Therefore, storage in amber glass vials or other opaque, tightly sealed containers is mandatory.[5]
-
Moisture Prevention: The compound should be protected from moisture.[5] Store in a desiccated environment or ensure containers are sealed with high-quality, moisture-resistant caps (e.g., with PTFE liners).
Chemical Incompatibilities:
To prevent hazardous reactions and sample degradation, this compound should be stored away from:
-
Strong Oxidizing Agents: Can react violently with the amine group.[9][11]
-
Strong Acids: Can form aniline salts, potentially leading to further reactions.[11]
-
Certain Metals: Avoid contact with iron, iron salts, and zinc, which can catalyze degradation.[5]
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Cool, well-ventilated area | Slows kinetic degradation |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxidation of the amine group |
| Light | Amber or Opaque Container | Prevents photolytic C-I bond cleavage |
| Moisture | Tightly sealed container, dry location | Prevents hydrolysis and side reactions |
| Segregation | Away from strong acids & oxidizers | Avoids hazardous chemical reactions |
Understanding the Stability Profile and Degradation Pathways
The stability of this compound is influenced by several factors, leading to specific degradation products. A proactive understanding of these pathways is essential for developing stability-indicating analytical methods and for troubleshooting unexpected experimental results.
-
Oxidative Degradation: This is the most common degradation pathway for anilines.[6] The amino group can be oxidized to form nitroso, nitro, and eventually polymeric, highly colored species. This process is accelerated by light and the presence of metal ions.
-
Photolytic Degradation: The carbon-iodine bond is the most photosensitive site on the molecule. UV light can induce homolytic cleavage of this bond, leading to the formation of aryl radicals. These radicals can then participate in a variety of subsequent reactions, including dimerization or hydrogen abstraction from solvents, leading to de-iodinated impurities.
-
Thermal Decomposition: At elevated temperatures, the molecule can decompose, releasing toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6][9]
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Commercial availability of "4-Chloro-2-fluoro-5-iodoaniline"
An In-Depth Technical Guide to 4-Chloro-2-fluoro-5-iodoaniline: Commercial Availability, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1350475-34-1), a highly functionalized aniline derivative of significant interest to researchers, medicinal chemists, and drug development professionals. The document details the compound's physicochemical properties, commercial availability, and typical purity levels. Furthermore, it delves into the strategic importance of its unique substitution pattern, explores its applications as a versatile building block in the synthesis of complex pharmaceutical agents, and provides essential safety and handling protocols. This guide serves as a critical resource for scientists leveraging this intermediate in the pursuit of novel therapeutics.
Introduction: A Trifecta of Halogenation
This compound is a substituted aromatic amine that has emerged as a valuable intermediate in synthetic organic chemistry. Its utility is derived from the specific arrangement of three different halogen atoms—fluorine, chlorine, and iodine—on the aniline scaffold. This unique combination offers medicinal chemists a powerful tool for molecular design and synthesis.
-
The amino group provides a key reactive handle for amide bond formation, N-alkylation, and other common transformations.
-
The fluorine atom at the 2-position can modulate the basicity (pKa) of the aniline nitrogen and influence conformational preferences, often improving metabolic stability and binding affinity in drug candidates.
-
The chlorine atom at the 4-position offers another point for modification or can serve to enhance physicochemical properties.
-
The iodine atom at the 5-position is the most versatile site for synthetic elaboration, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents.
This trifunctional pattern makes this compound a strategic starting material for generating diverse chemical libraries aimed at discovering novel bioactive molecules, particularly in oncology and immunology.
Caption: Chemical structure of this compound.
Physicochemical and Identity Data
A clear understanding of the compound's properties is essential for its effective use in research and development. The key identifiers and physicochemical data are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1350475-34-1 | [1][2][3] |
| Molecular Formula | C₆H₄ClFIN | [3] |
| Molecular Weight | 271.5 g/mol | [3] |
| InChIKey | IZKSEKXKUAKIJZ-UHFFFAOYSA-N | [3] |
| Appearance | Typically a solid (powder/crystalline) | General observation |
| Purity | ≥97% (typical) | General observation |
Note: Properties such as melting point, boiling point, and solubility are not widely published for this specific isomer and should be determined empirically or obtained from the supplier's Certificate of Analysis.
Commercial Availability and Sourcing
This compound is available from several specialized chemical suppliers who cater to the research and pharmaceutical industries. When sourcing this compound, it is critical to verify the CAS number (1350475-34-1) to distinguish it from other isomers. Purity is typically high, but should always be confirmed by the supplier's specification sheet or Certificate of Analysis.
| Supplier | CAS Number | Typical Purity | Available Quantities |
| Biosynth | 1350475-34-1 | Inquire | Research quantities |
| BLD Pharm | 1350475-34-1 | Inquire | Research quantities |
| Chemazone | 1350475-34-1 | Inquire | Research quantities |
Disclaimer: This list is not exhaustive and represents suppliers identified in public data. Availability and pricing are subject to change. Researchers should contact vendors directly for current information.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound is as a foundational building block for the synthesis of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs).[4] Its halogenated structure is frequently exploited in the development of targeted therapies like kinase inhibitors.[5]
The presence of chlorine- and iodine-containing moieties in drug candidates is a well-established strategy in medicinal chemistry.[6][7] The iodine atom, in particular, serves as a versatile synthetic handle for introducing chemical diversity through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around a core scaffold, a process central to modern drug discovery.[8]
Caption: Workflow illustrating the use of the title compound in drug discovery.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound was not found, data from closely related analogs like 4-chloro-2-fluoroaniline and 4-chloro-2-iodoaniline provide crucial safety guidance.[9][10] Users must always consult the supplier-provided SDS before handling.
Potential Hazards (based on analogs):
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[10][11]
-
Eye Damage/Irritation: Causes serious eye irritation or damage.[9][11]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]
-
Avoid breathing dust, fumes, or vapors.[9]
-
Wash hands thoroughly after handling.[11]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
Representative Experimental Protocol: Purity Analysis by HPLC
To ensure the quality of the starting material, a standard purity analysis using High-Performance Liquid Chromatography (HPLC) is essential. The following is a representative, non-validated protocol.
Objective: To determine the purity of a sample of this compound.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Sample of this compound
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% B to 95% B
-
15-18 min: Hold at 95% B
-
18-18.5 min: Linear gradient from 95% B to 30% B
-
18.5-22 min: Hold at 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
-
Conclusion
This compound is a high-value chemical intermediate whose strategic importance is rooted in its unique polysubstituted halogen pattern. This structure provides a robust platform for synthetic chemists to perform targeted modifications, particularly via cross-coupling at the iodo position. Its commercial availability from specialized suppliers enables its use in cutting-edge research and drug development programs. Adherence to strict safety protocols is paramount when handling this compound. As the demand for complex and precisely functionalized molecules grows, the utility of building blocks like this compound will continue to be a cornerstone of innovation in pharmaceutical sciences.
References
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- Thermo Fisher Scientific. (2011).
- ChemicalBook. (n.d.). 4-Chloro-2-fluoroaniline synthesis.
- BLD Pharm. (n.d.). 1094759-93-9 | 4-Chloro-5-fluoro-2-iodoaniline.
- Sigma-Aldrich. (2026).
- Fisher Scientific. (2011).
- ChemBK. (2024). 4-chloro-2-iodoaniline - Physico-chemical Properties.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-fluoroaniline 98%.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-iodoaniline 98%.
- Chem-Impex. (n.d.). 4-Chloro-2-fluoroaniline.
- PubChem. (n.d.). 4-Chloro-2-fluoroaniline | C6H5ClFN | CID 93898.
- Fisher Scientific. (n.d.).
- PubChem. (n.d.). 4-Chloro-2-iodoaniline | C6H5ClIN | CID 2757615.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
- Benchchem. (n.d.).
- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Alkali Scientific. (n.d.). 4-Chloro-2-iodoaniline, 1 X 5 g (516139-5G).
- (n.d.). 4-chloro-3-fluoro-2-iodo-aniline.
- Thermo Fisher Scientific. (n.d.). 4-Chloro-2-iodoaniline, 98% 25 g.
-
Chemazone. (n.d.). This compound - 1350475-34-1. Retrieved from [Link]
- Shreeneel Chemicals. (n.d.). 4-Chloro 2 Iodo Aniline.
- Fisher Scientific. (n.d.). Sigma Aldrich 4-Chloro-2-iodoaniline 1 g.
- (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- PubChem. (n.d.). 4-Chloro-3,5-difluoroaniline | C6H4ClF2N | CID 19436621.
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
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Methodological & Application
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Chloro-2-fluoro-5-iodoaniline
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The reaction's significance lies in its broad substrate scope and functional group tolerance, often succeeding where classical methods like nucleophilic aromatic substitution fail.[3]
This guide focuses on a particularly intriguing and challenging substrate: 4-Chloro-2-fluoro-5-iodoaniline . This molecule presents a unique opportunity for selective functionalization due to the differential reactivity of its three halogen substituents in the context of palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in the Buchwald-Hartwig amination is typically I > Br > Cl.[6] This inherent reactivity difference allows for the development of protocols that can selectively target a specific C-X bond for amination, providing a strategic advantage in multi-step synthetic sequences.
This document provides a comprehensive overview of the mechanistic underpinnings of the Buchwald-Hartwig amination, followed by detailed, field-proven protocols for the selective amination of this compound. These protocols are designed to be self-validating, with explanations for key experimental choices, and are supported by authoritative references to ensure scientific integrity.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][6][7] The key steps are as follows:
-
Reductive Elimination of Pd(II) to Pd(0): If a Pd(II) precatalyst such as Pd(OAc)₂ is used, it must first be reduced to the active Pd(0) species. This can be facilitated by amines, phosphine ligands, or other reducing agents present in the reaction mixture.[2][6] The use of preformed Pd(0) complexes or specialized precatalysts can streamline this initiation phase.[6]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X).[1][6][7][8] This is often the rate-determining step of the reaction.[7] The palladium inserts into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the aryl halide in this step generally follows the trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[6]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex.[1][5] In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[1][5] The choice of base is critical and can influence the reaction rate and outcome.[7][9] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed for base-sensitive substrates.[6][9]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[1][5][6][7][8]
The Role of Ligands
The choice of phosphine ligand is paramount to the success of the Buchwald-Hartwig amination.[2] Bulky, electron-rich phosphine ligands are generally preferred as they promote the rates of both oxidative addition and reductive elimination while preventing catalyst decomposition.[1] Different classes of ligands have been developed to address various substrate combinations and challenges.[10] For instance, sterically hindered biaryl phosphine ligands developed by the Buchwald group are highly effective for a wide range of substrates, including challenging aryl chlorides.[1]
Selective Amination Protocols for this compound
The differential reactivity of the C-I and C-Cl bonds in this compound allows for selective amination at either position by carefully tuning the reaction conditions.
Protocol 1: Selective Amination at the C-I Bond
This protocol is designed to favor the oxidative addition at the more reactive carbon-iodine bond, leaving the carbon-chlorine bond intact. Milder reaction conditions and specific ligand choices are key to achieving high selectivity.
Experimental Workflow
Caption: Workflow for selective Buchwald-Hartwig amination at the C-I bond.
Reagents and Conditions
| Component | Role | Amount (mol%) | Notes |
| This compound | Substrate | 1.0 equiv | --- |
| Amine | Nucleophile | 1.2 equiv | Primary or secondary amine. |
| Pd₂(dba)₃ | Palladium Source | 1-2 mol% | A common Pd(0) source. |
| Xantphos | Ligand | 2-4 mol% | Bidentate ligand often effective for selective C-I coupling. |
| Cs₂CO₃ | Base | 2.0 equiv | A milder base to enhance selectivity. |
| Dioxane or Toluene | Solvent | --- | Must be anhydrous and degassed. |
| Temperature | --- | 80-100 °C | Lower temperatures favor selectivity. |
| Atmosphere | --- | Inert (Argon) | Essential to prevent catalyst oxidation. |
Step-by-Step Protocol
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon. Add anhydrous, degassed dioxane or toluene via syringe.
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Amination at the C-Cl Bond
To achieve amination at the less reactive carbon-chlorine bond, more forcing conditions and a different catalyst system are typically required. This protocol assumes prior functionalization or removal of the iodo group.
Experimental Workflow
Caption: Workflow for Buchwald-Hartwig amination at the C-Cl bond.
Reagents and Conditions
| Component | Role | Amount (mol%) | Notes |
| Aryl Chloride Substrate | Substrate | 1.0 equiv | e.g., 4-Chloro-2-fluoroaniline |
| Amine | Nucleophile | 1.2 equiv | Primary or secondary amine. |
| G3-XPhos Precatalyst | Catalyst | 1-3 mol% | Highly active for C-Cl bond activation. |
| NaOtBu | Base | 2.0 equiv | Strong base required for less reactive aryl chlorides. |
| Toluene | Solvent | --- | Must be anhydrous and degassed. |
| Temperature | --- | 100-120 °C | Higher temperatures are generally needed. |
| Atmosphere | --- | Inert (Argon) | Critical for catalyst stability. |
Step-by-Step Protocol
-
Preparation: In a glovebox or under an inert atmosphere, combine the aryl chloride substrate (1.0 equiv), the desired amine (1.2 equiv), the G3-XPhos precatalyst (1-3 mol%), and NaOtBu (2.0 equiv) in an oven-dried Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction's progress.
-
Work-up: After the reaction is complete, cool to room temperature. Carefully quench the reaction with water. Dilute with an organic solvent and separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Inappropriate ligand or base | - Use a fresh catalyst or precatalyst.- Ensure all glassware is oven-dried and solvents are properly degassed.- Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, LHMDS).[10][11] |
| Poor Selectivity (in C-I amination) | - Reaction temperature too high- Catalyst system too reactive | - Lower the reaction temperature.- Use a less reactive palladium source or a different ligand that favors the C-I bond activation. |
| Hydrodehalogenation | - Presence of water or other proton sources- β-hydride elimination from the amine | - Ensure strictly anhydrous conditions.- Use an amine without β-hydrogens if possible, or optimize the ligand and base to favor reductive elimination.[1][12] |
| Side Product Formation | - Dimerization of the starting material- Reaction with the aniline's amino group | - Adjust the stoichiometry of the reactants.- Protect the amino group of the aniline if it interferes with the desired reaction. |
Conclusion
The Buchwald-Hartwig amination of this compound offers a compelling case study in chemoselective cross-coupling. By judiciously selecting the catalyst system, base, and reaction temperature, researchers can achieve selective amination at either the highly reactive iodo position or the more challenging chloro position. The protocols and insights provided in this guide are intended to serve as a robust starting point for synthetic chemists and drug development professionals, enabling the efficient and strategic synthesis of complex aniline derivatives. As with any catalytic reaction, empirical optimization may be necessary to achieve the best results for a specific amine coupling partner.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 4-Chloro-2-fluoro-5-iodoaniline
A Senior Application Scientist's Guide to Regioselective Functionalization
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-2-fluoro-5-iodoaniline in palladium-catalyzed cross-coupling reactions. We will move beyond simple procedural lists to explore the underlying principles of regioselectivity and provide robust, field-proven protocols for key transformations.
Introduction: The Strategic Value of a Polysubstituted Building Block
This compound is a highly valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from the orthogonal reactivity of its three distinct halogen substituents (I, Cl, F) under palladium catalysis. This differential reactivity allows for programmed, sequential functionalization of the aniline core, enabling the rapid construction of complex molecular architectures from a single, versatile starting material.
The primary focus of this guide is to harness the predictable reactivity hierarchy of the carbon-halogen bonds, which is the cornerstone of its strategic application in multi-step syntheses.[3]
The Core Principle: Chemoselective Oxidative Addition
The success of regioselective cross-coupling hinges on the initial, and often rate-determining, step of the catalytic cycle: oxidative addition .[4][5] In this step, the palladium(0) catalyst inserts into a carbon-halogen (C-X) bond. The rate of this insertion is directly related to the carbon-halogen bond dissociation energy (BDE).[3] For aryl halides, the reactivity follows a well-established trend:
C–I > C–Br > C–OTf > C–Cl >> C–F [3][6]
For this compound, this principle dictates that a palladium(0) catalyst will selectively insert into the weaker, more reactive carbon-iodine (C–I) bond under mild conditions, leaving the more robust carbon-chlorine (C–Cl) and carbon-fluorine (C–F) bonds untouched. This predictable selectivity is the key to performing controlled, stepwise modifications.
Caption: Selective oxidative addition of Pd(0) into the C-I bond.
Application Protocols: Site-Selective Coupling at the C-5 Position (Iodo)
The following protocols are designed to be robust starting points for the selective functionalization at the C-5 iodo position. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling the aryl halide with an organoboron species, such as a boronic acid or boronic ester.[5][6]
Protocol Overview:
| Component | Role | Suggested Reagent | Stoichiometry (eq.) |
| Substrate | Electrophile | This compound | 1.0 |
| Coupling Partner | Nucleophile | Aryl/Vinyl Boronic Acid | 1.1 - 1.5 |
| Catalyst | Pre-catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | 0.01 - 0.05 |
| Base | Activator | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 |
| Solvent | Reaction Medium | Toluene/H₂O, Dioxane/H₂O | 5-10 mL/mmol |
Step-by-Step Protocol:
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Atmosphere Exchange: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Causality Insights:
-
Base: The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7]
-
Catalyst: For the highly reactive C-I bond, a general catalyst like Pd(PPh₃)₄ is often sufficient. For more challenging substrates, a pre-catalyst like Pd(OAc)₂ paired with a specialized ligand like SPhos can improve efficiency.[8]
Caption: General experimental workflow for cross-coupling reactions.
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating important arylalkyne motifs.[9][10] The reaction typically employs both a palladium catalyst and a copper(I) co-catalyst.[11]
Protocol Overview:
| Component | Role | Suggested Reagent | Stoichiometry (eq.) |
| Substrate | Electrophile | This compound | 1.0 |
| Coupling Partner | Nucleophile | Terminal Alkyne | 1.2 - 2.0 |
| Catalyst | Pre-catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | 0.01 - 0.05 |
| Co-catalyst | Activator | Copper(I) Iodide (CuI) | 0.02 - 0.10 |
| Base | H-X Scavenger | Triethylamine (TEA) or Diisopropylamine (DIPA) | 2.0 - 4.0 |
| Solvent | Reaction Medium | THF or DMF | 5-10 mL/mmol |
Step-by-Step Protocol:
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and the copper(I) iodide co-catalyst (0.05 eq).
-
Atmosphere Exchange: Evacuate and backfill the flask with an inert gas (3 cycles).
-
Solvent & Reagent Addition: Add anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., TEA, 3.0 eq) and the terminal alkyne (1.5 eq) via syringe.
-
Reaction: Stir the mixture at room temperature to 50 °C for 2-8 hours. The reaction is often rapid. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Causality Insights:
-
Copper(I) Co-catalyst: The role of CuI is to react with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the aryl-palladium(II) complex much more rapidly than the alkyne itself, greatly accelerating the reaction.[10]
-
Amine Base: The amine serves two purposes: it acts as a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HI generated during the reaction.[9]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, allowing the coupling of an aryl halide with a primary or secondary amine.[12][13]
Protocol Overview:
| Component | Role | Suggested Reagent | Stoichiometry (eq.) |
| Substrate | Electrophile | This compound | 1.0 |
| Coupling Partner | Nucleophile | Primary/Secondary Amine | 1.1 - 1.3 |
| Catalyst | Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.04 |
| Ligand | Stabilizer/Activator | XPhos, RuPhos, or BINAP | 0.02 - 0.08 |
| Base | Deprotonation | NaOtBu, K₃PO₄, or Cs₂CO₃ | 1.5 - 2.5 |
| Solvent | Reaction Medium | Toluene or Dioxane | 5-10 mL/mmol |
Step-by-Step Protocol:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the base (e.g., NaOtBu, 1.5 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., XPhos, 0.04 eq) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the this compound (1.0 eq).
-
Atmosphere Exchange: Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene).
-
Nucleophile Addition: Add the amine coupling partner (1.2 eq) via syringe.
-
Reaction: Heat the mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Causality Insights:
-
Bulky Ligands: Bulky, electron-rich phosphine ligands (like XPhos) are critical. They promote the formation of a monoligated Pd(0) species, accelerate the rate of oxidative addition and reductive elimination, and prevent catalyst decomposition.[14][15]
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine, forming the palladium-amido complex that precedes the final bond-forming reductive elimination step.[16]
Advanced Strategy: Sequential Cross-Coupling
The true power of this compound is realized in sequential coupling strategies. After the initial selective reaction at the C-I position, the resulting product, a substituted 4-chloro-2-fluoroaniline, can undergo a second cross-coupling reaction at the less reactive C-Cl bond.
This second step requires more forcing conditions to achieve oxidative addition at the C-Cl bond.[3][17] This typically involves:
-
Higher Temperatures: Often >100 °C.
-
More Active Catalysts: Systems employing highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are essential.[7]
-
Stronger Bases: Often required to facilitate the catalytic cycle with less reactive electrophiles.
Caption: Sequential functionalization strategy for this compound.
This two-step, one-pot or stepwise approach provides a modular and highly efficient route to complex, densely functionalized aniline derivatives, which are often sought after in drug discovery programs.[18]
References
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de Fátima, A., & Modolo, L. V. (2010). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. [Link]
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ACS Publications. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Link]
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ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
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ACS Publications. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
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ACS Publications. (n.d.). Palladium-Catalyzed cross-Benzannulation of Aminoenynes with Diynes. Highly Regioselective Synthesis of Polysubstituted Anilines. The Journal of Organic Chemistry. [Link]
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ChemRxiv. (n.d.). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]
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PubMed. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Palladium-catalyzed amination strategies for aniline synthesis. ResearchGate. [Link]
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NIH. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]
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ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]
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NIH. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. ResearchGate. [Link]
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PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. Wordpress. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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ResearchGate. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
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ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
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PubMed. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed. [Link]
-
RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
-
ResearchGate. (n.d.). Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. ResearchGate. [Link]
-
CORE. (2019). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purines. CORE. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Synthesis of kinase inhibitors using "4-Chloro-2-fluoro-5-iodoaniline"
Application Notes & Protocols
Topic: Synthesis of Kinase Inhibitors Using 4-Chloro-2-fluoro-5-iodoaniline
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Trifecta of Reactivity: A Guide to Synthesizing Kinase Inhibitors from this compound
This technical guide provides an in-depth exploration of this compound as a pivotal starting material in the synthesis of advanced kinase inhibitors. The unique substitution pattern of this molecule offers medicinal chemists a versatile scaffold with three distinct reactive sites, enabling sequential and highly controlled modifications. We will elucidate the strategic application of this building block, focusing on the causality behind experimental choices and providing detailed, field-proven protocols. The synthesis of Dabrafenib, a potent BRAF inhibitor, will serve as our primary case study to illustrate these principles in practice.
The Strategic Advantage of this compound
The utility of this compound in drug discovery is not accidental; it is a product of rational design. The aniline scaffold is a well-established hinge-binding motif for many kinase inhibitors.[1] The specific arrangement of its substituents provides a powerful toolkit for complex molecule synthesis:
-
Iodine Atom: This is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2][3][4] Its high reactivity allows for the introduction of diverse aryl, heteroaryl, or alkynyl groups early in the synthetic sequence under relatively mild conditions.
-
Amino Group: The aniline amine serves as a nucleophile, ideal for forming robust amide or sulfonamide linkages. This is a common strategy to connect the core aniline scaffold to other pharmacophoric elements.
-
Chlorine Atom: While less reactive than iodine in cross-coupling reactions, the chlorine atom provides a secondary site for modification, often via nucleophilic aromatic substitution (SNAr) reactions under more forcing conditions.[5] This differential reactivity is key to sequential, selective bond formation.
-
Fluorine Atom: The electron-withdrawing nature of the fluorine atom modulates the pKa of the aniline and can enhance binding affinity and metabolic stability of the final compound.[1]
This hierarchy of reactivity allows for a logical and efficient construction of complex kinase inhibitors, minimizing the need for extensive protecting group chemistry.
Logical Workflow for Sequential Functionalization
The inherent reactivity differences of the iodo, chloro, and amino groups on the aniline ring dictate a logical synthetic strategy. A typical workflow leverages the most reactive site first, followed by sequential reactions at the other positions.
Caption: General synthetic workflow leveraging the differential reactivity of the scaffold.
Case Study: Synthesis of Dabrafenib (BRAF Inhibitor)
Dabrafenib is an FDA-approved kinase inhibitor used to treat cancers associated with a mutated BRAF gene, such as melanoma.[6] Its synthesis provides a quintessential example of how to strategically utilize this compound. The overall synthesis can be broken down into four key stages.[5][7]
Overall Synthetic Scheme for Dabrafenib
Caption: High-level overview of the synthetic pathway to Dabrafenib.
Experimental Protocols
Protocol 1: Synthesis of N-(4-chloro-2-fluoro-5-iodophenyl)-2,6-difluorobenzenesulfonamide (Intermediate 1)
This initial step forms the critical sulfonamide bond. The use of pyridine acts as a base to quench the HCl generated during the reaction, driving it to completion.
Materials:
-
This compound (1.0 eq)
-
2,6-Difluorobenzenesulfonyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve this compound in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add 2,6-difluorobenzenesulfonyl chloride dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality: The amino group of the aniline is a potent nucleophile that readily attacks the electrophilic sulfur of the sulfonyl chloride. Pyridine is a sufficiently strong, non-nucleophilic base to facilitate the reaction without competing side reactions.[5]
Protocol 2: Palladium-Catalyzed Coupling (General Protocol)
While the full synthesis of Dabrafenib involves several more steps before the final coupling, this section provides a general protocol for a Suzuki coupling at the iodine position, a common transformation for this scaffold.[2][4][8] This step is crucial for building the core structure of many kinase inhibitors.
Materials:
-
Iodo-aryl intermediate (e.g., Intermediate 1) (1.0 eq)
-
Aryl or heteroaryl boronic acid/ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, DMF, or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the iodo-aryl intermediate, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The Suzuki-Miyaura coupling is a robust C-C bond-forming reaction.[4][9] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl-iodide bond, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[8]
Protocol 3: Final Amination of the Chloro-pyrimidine Moiety (Dabrafenib Step 4)
This final step in the Dabrafenib synthesis involves a nucleophilic aromatic substitution (SNAr) to install the terminal amino group.
Materials:
-
N-{3-[2-(tert-butyl)-5-(2-chloro-pyrimidin-4-yl)-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (1.0 eq)
-
Ammonium hydroxide (28-30% aqueous solution, large excess, e.g., 20 volumes)
-
Pressure reactor or sealed tube
Procedure:
-
Combine the chloro-pyrimidine intermediate and ammonium hydroxide in a pressure-rated reactor.[10]
-
Seal the reactor and heat the mixture to approximately 100 °C.[10]
-
Maintain stirring at this temperature for 2-3 hours. Monitor the internal pressure.
-
After the reaction is complete (as determined by LC-MS), cool the reactor slowly to room temperature.
-
Vent any excess pressure safely.
-
The product often precipitates upon cooling. Collect the solid by filtration.
-
Wash the solid with water and then a suitable organic solvent (e.g., an ethyl acetate/heptane mixture) to remove impurities.[11]
-
Dry the product under vacuum to obtain Dabrafenib.
Causality: The electron-deficient pyrimidine ring is activated towards nucleophilic attack. Heating the reaction under pressure in a sealed vessel allows the temperature to exceed the normal boiling point of the aqueous ammonia solution, providing the necessary activation energy for the substitution of the chloride by ammonia.[5]
Data Presentation
Table 1: Physicochemical Properties of Starting Material
| Property | Value | Reference |
| CAS Number | 1350475-34-1 | [12] |
| Molecular Formula | C₆H₄ClFIN | [12] |
| Molecular Weight | 287.46 g/mol | N/A |
| Appearance | Solid | N/A |
| Melting Point | Data not widely available | N/A |
Table 2: Summary of Key Reactions and Typical Conditions for Dabrafenib Synthesis
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| 1 | Sulfonamidation | 2,6-Difluorobenzenesulfonyl chloride, Pyridine | DCM | 0 °C to RT | ~91% | [5] |
| 2-3 | Thiazole formation & Coupling | 2,2-dimethylpropanethioamide, 2-chloro-4-methylpyrimidine | Various | Various | ~80% (over 2 steps) | [5] |
| 4 | Nucleophilic Amination | Ammonium Hydroxide | Water | ~100 °C (sealed) | ~88% | [5][10] |
Conclusion
This compound is a highly valuable and strategically designed building block for modern medicinal chemistry. Its orthogonally reactive sites enable the efficient, sequential, and controlled synthesis of complex molecules. As demonstrated by the synthesis of the BRAF inhibitor Dabrafenib, a deep understanding of the principles of reactivity and the application of powerful synthetic methodologies like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution allows for the successful construction of life-saving therapeutics. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this versatile scaffold in their own drug discovery programs.
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Millet, A., Martin, A. R., Ronco, C., & Benhida, R. (2016). Metastatic Melanoma: Insights Into the Evolution of the Treatments and Future Challenges. ResearchGate. Available from: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
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Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. National Library of Medicine. Available from: [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Ochilov, S. E. U., et al. (2024). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. CyberLeninka. Available from: [Link]
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Wu, P., & Tidwell, T. T. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]
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A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. Available from: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
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Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Royal Society of Chemistry. Available from: [Link]
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Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. ResearchGate. Available from: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available from: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available from: [Link]
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Publications. Available from: [Link]
-
Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. ACS Publications. Available from: [Link]
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Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. National Library of Medicine. Available from: [Link]
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4-chloro-5-fluoro-2-iodoaniline. Sunway Pharm Ltd. Available from: [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Library of Medicine. Available from: [Link]
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Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. National Library of Medicine. Available from: [Link]
-
Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. National Library of Medicine. Available from: [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Royal Society of Chemistry. Available from: [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Library of Medicine. Available from: [Link]
-
BRAF Inhibition Stimulates Melanoma-Associated Macrophages to Drive Tumor Growth. National Library of Medicine. Available from: [Link]
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Role of Flavonoids in the Prevention of AhR-Dependent Resistance During Treatment with BRAF Inhibitors. MDPI. Available from: [Link]
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Application Notes & Protocols: 4-Chloro-2-fluoro-5-iodoaniline as a Strategic Building Block for Heterocyclic Compound Synthesis
Introduction: Unlocking Synthetic Versatility
In the landscape of medicinal chemistry and materials science, the strategic placement of halogen atoms on an aromatic scaffold provides a powerful toolkit for synthetic diversification. 4-Chloro-2-fluoro-5-iodoaniline is a paragon of such strategic design. This aniline derivative is not merely an intermediate; it is a versatile building block engineered for sequential and site-selective functionalization, enabling the construction of complex heterocyclic frameworks.[1][2][3] Its utility stems from the distinct reactivity profiles of its three different halogen substituents and the nucleophilic amino group.
The key to its synthetic power lies in the differential reactivity of the carbon-halogen bonds under transition-metal-catalyzed cross-coupling conditions. The order of reactivity for palladium-catalyzed reactions is generally C–I > C–Br ~ C–OTf > C–Cl, with C–F bonds being the most inert.[4] This predictable hierarchy allows chemists to selectively address the C-I bond while leaving the C-Cl and C-F bonds untouched for subsequent, more forcing reaction conditions. This guide provides detailed protocols and the underlying scientific rationale for leveraging this compound in the synthesis of high-value heterocyclic compounds.
Caption: Reactivity sites of this compound.
Application Note 1: Synthesis of Quinazolinone Scaffolds via Sequential Sonogashira Coupling and Cyclization
Quinazolines and their corresponding quinazolinone cores are privileged scaffolds in drug discovery, appearing in numerous approved drugs with activities ranging from anticancer to antimicrobial.[5][6] The ortho-alkynyl aniline motif is a classic and powerful precursor for the construction of these heterocycles. By leveraging the supreme reactivity of the C-I bond in this compound, we can efficiently install the necessary alkyne functionality through a Sonogashira coupling, setting the stage for a subsequent cyclization to form the quinazolinone ring.
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[7][8] Its reliability and functional group tolerance make it an ideal choice for the initial functionalization of our building block.
Workflow: Sonogashira Coupling Followed by Carbonylative Cyclization
Caption: Synthesis of quinazolinones from this compound.
Protocol 1.1: Sonogashira Coupling of this compound
Rationale: This protocol utilizes a standard Sonogashira catalyst system. Dichlorobis(triphenylphosphine)palladium(II) serves as the palladium precatalyst, and copper(I) iodide is the cocatalyst essential for the formation of the copper acetylide intermediate, which accelerates the reaction.[7] An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is used to quench the HX byproduct and serve as the solvent. The reaction is performed under an inert atmosphere to prevent oxidative degradation of the catalyst and reagents.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv.)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv.)
-
Copper(I) iodide (CuI) (0.04 equiv.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Toluene or THF
Procedure:
-
To a dry, argon-purged Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous solvent (Toluene or THF) to dissolve the solids.
-
Add the amine base (e.g., TEA, 3.0 equiv.) followed by the dropwise addition of the terminal alkyne (1.2 equiv.).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.[9][10]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl aniline derivative.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne Partner | Catalyst System | Conditions | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | TEA, 60 °C, 4h | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂/CuI | DIPEA, 50 °C, 6h | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | TEA, RT, 12h | 90-98 |
(Yields are representative and based on typical outcomes for Sonogashira reactions on similar iodoaniline substrates).[10][11]
Application Note 2: Fused Heterocycle Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with remarkable efficiency and scope.[12][13] We can exploit the high reactivity of the C-I bond in this compound to selectively introduce a new nitrogen-based functional group. This new group can then be used as an anchor point for subsequent intramolecular cyclization to build diverse fused heterocyclic systems.
Rationale: This strategy hinges on the chemoselective C-N coupling at the iodine position. Modern Buchwald-Hartwig catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), are highly effective for coupling aryl iodides, even at low temperatures.[14][15] The choice of base is critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine coupling partner.[16]
Workflow: Selective C-I Amination and Subsequent Cyclization
Caption: Sequential amination and cyclization strategy.
Protocol 2.1: Buchwald-Hartwig Amination at the C-I Position
Materials:
-
This compound
-
Amine coupling partner (e.g., Benzylamine, 1.2 equiv.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 equiv.)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox, charge an oven-dried vial with NaOtBu (1.4 equiv.).
-
In a separate vial, dissolve this compound (1.0 equiv.), the amine (1.2 equiv.), Pd₂(dba)₃ (1 mol%), and XPhos (2 mol%) in anhydrous toluene.
-
Transfer the solution to the vial containing the base. Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with stirring. Monitor progress by TLC or LC-MS. The reaction is typically complete in 4-24 hours.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired N-coupled product.
Protocol 2.2: Subsequent Benzimidazole Formation
Rationale: If the amine used in Protocol 2.1 was an o-haloaniline, the product would be a precursor that could undergo a second intramolecular C-N coupling. A more general approach is to cyclize the product with a one-carbon source. For instance, if the initial aniline amino group is protected, and then deprotected after the Buchwald-Hartwig step, the resulting diamine can be cyclized with an aldehyde or orthoformate to yield a benzimidazole.[17][18]
Procedure (Example):
-
Dissolve the purified product from Protocol 2.1 (assuming it creates a 1,2-diamine scaffold after a deprotection step) in ethanol.
-
Add an aldehyde (1.1 equiv.) and a mild oxidant (e.g., catalytic I₂ or air).
-
Reflux the mixture for 2-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction and concentrate the solvent.
-
Purify the residue by recrystallization or column chromatography to obtain the target benzimidazole.[19][20]
Application Note 3: Orthogonal Derivatization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction for forming C-C bonds, typically between an aryl halide and an organoboron compound.[21] Its high functional group tolerance and mild conditions make it ideal for selectively functionalizing the C-I bond of this compound, leaving the less reactive C-Cl bond available for a second, different coupling reaction. This "orthogonal" approach is highly valuable for building molecular libraries with diverse substituents.
Protocol 3.1: Selective Suzuki-Miyaura Coupling
Rationale: The conditions for Suzuki coupling at an aryl iodide are generally much milder than those required for an aryl chloride.[4] A standard catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand, along with an aqueous base like K₂CO₃ or Cs₂CO₃, is sufficient. This ensures high selectivity for the C-I position.[22][23]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid, 1.5 equiv.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Solvent mixture (e.g., Dioxane/Water 4:1)
Procedure:
-
To a flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), K₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (3 mol%).
-
Add the dioxane/water solvent mixture and degas the system by bubbling argon through it for 15 minutes.
-
Heat the reaction to 90 °C under an argon atmosphere and stir until the starting material is consumed (monitor by TLC, typically 6-18 hours).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product via column chromatography. The resulting biaryl compound retains the chloro substituent for potential further diversification.
References
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Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Tiwari, R. K., et al. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Chemistry & Biodiversity, 18(9), e2100270. Available from: [Link]
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Wang, L., et al. (2016). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Green Chemistry, 18(16), 4535-4540. Available from: [Link]
-
Raju, K., et al. (2018). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research, 7(2). Available from: [Link]
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Al-Ostoot, F. H., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 838. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
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Xu, Z., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Drug Discovery Today, 22(9), 1335-1345. Available from: [Link]
-
Yıldırım, S., et al. (2019). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 24(18), 3248. Available from: [Link]
-
Chung, N. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34853-34887. Available from: [Link]
-
ResearchGate. (n.d.). General syntheses of benzimidazoles from aniline derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
CORE. (2019). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. Retrieved from [Link]
-
Ochilov, S. E. U., et al. (2024). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. CyberLeninka. Available from: [Link]
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L'Abbate, F., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 16(6), 4643-4655. Available from: [Link]
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Frank, E., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 268-275. Available from: [Link]
-
ResearchGate. (n.d.). Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. Retrieved from [Link]
-
ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Cerna, I., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(15), 5448-5456. Available from: [Link]
-
ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]
-
Wiley. (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Available from: [Link]
-
ResearchGate. (2015). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-iodoaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Mika, L. T., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2886-2894. Available from: [Link]
-
The Organic Chemistry Tutor. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Mohamadighader, N., et al. (2020). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. RSC Advances, 10(52), 31563-31569. Available from: [Link]
-
Nicolaou, K. C., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Israel Journal of Chemistry, 56(8), 550-571. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of 4-Chloro-2-fluoro-5-iodoaniline in Agrochemical Synthesis
Introduction
Substituted anilines are a cornerstone in the synthesis of a vast array of agrochemicals, lending their structural motifs to herbicides, fungicides, and insecticides.[1][2] The strategic placement of various functional groups on the aniline ring allows for the fine-tuning of a molecule's biological activity, selectivity, and environmental persistence.[3] 4-Chloro-2-fluoro-5-iodoaniline is a highly functionalized building block with significant potential in the discovery and development of novel crop protection agents. Its unique arrangement of electron-withdrawing and sterically distinct halogen atoms, combined with a reactive amino group, offers a versatile platform for the synthesis of complex agrochemical candidates.
The presence of an iodine atom at the 5-position is particularly noteworthy, as it provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse carbon and nitrogen-based substituents, which is a key strategy in modern agrochemical research for expanding chemical space and identifying new active ingredients.[4] The fluorine and chlorine atoms contribute to the molecule's overall electronic properties and can enhance the biological efficacy and metabolic stability of the final products.[5]
This document serves as a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry. It provides detailed protocols for the application of this compound in the synthesis of potential agrochemical scaffolds, focusing on robust and widely applicable synthetic methodologies.
Compound Properties and Safety Information
A thorough understanding of the physical and chemical properties, as well as the safety considerations, of this compound is paramount before its use in any synthetic protocol.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1350475-34-1 | [6] |
| Molecular Formula | C₆H₄ClFIN | [6] |
| Molecular Weight | 271.46 g/mol | [6] |
| Appearance | Not explicitly available; related compounds are crystalline solids or liquids. | [1] |
| Melting Point | Not explicitly available; 4-Chloro-2-iodoaniline has a melting point of 39-43 °C. | |
| Boiling Point | Not explicitly available; 4-Chloro-2-fluoroaniline has a boiling point of 92 °C at 2.3 mmHg. | [1] |
| Solubility | Expected to have low solubility in water. | [7] |
Safety and Handling
This compound and related halogenated anilines are hazardous compounds and must be handled with appropriate safety precautions.[7][8]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Wash hands thoroughly after handling.[7]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
Synthetic Applications in Agrochemical Research
The trifunctional nature of this compound makes it a versatile starting material for the synthesis of a variety of agrochemical scaffolds. The iodine atom is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[10][11][12] The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for these transformations.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[11] This reaction is valuable for synthesizing precursors to various heterocyclic systems found in agrochemicals.
Workflow for Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling of this compound.
Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and a base such as triethylamine (2.0 eq.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired alkynyl aniline.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[12] This is a key reaction for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many herbicides and fungicides.[13][14]
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq.).
-
Solvent and Base Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water, and an aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction's progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature and add water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction is instrumental in synthesizing diaryl amines or coupling anilines with N-heterocycles, which are important pharmacophores in agrochemicals.
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 eq.), and a strong base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq.), the amine or N-heterocycle (1.2 eq.), and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel or celite, washing with the same solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block for agrochemical synthesis. Its trifunctional nature, particularly the reactive iodine atom, allows for its strategic incorporation into a wide range of molecular scaffolds through well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel, potentially bioactive compounds for crop protection. As with all chemical research, proper safety precautions must be strictly adhered to when handling this and all related compounds.
References
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Valverde, A., et al. (2001). Synthesis and evaluation as biodegradable herbicides of halogenated analogs of L-meta-tyrosine. Journal of Agricultural and Food Chemistry, 49(4), 1813-1818. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757615, 4-Chloro-2-iodoaniline. Retrieved from [Link]
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Gooch, H., et al. (2019). Halogenated anilines as novel natural products from a marine biofilm forming microalga. Scientific Reports, 9(1), 14123. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Multifaceted Applications of 4-Chloro-2-Iodoaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
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ResearchGate. (2025). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved from [Link]
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Solvay. (n.d.). Organic Fluorinated Building Blocks. Retrieved from [Link]
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ResearchGate. (n.d.). Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
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ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Retrieved from [Link]
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MDPI. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Retrieved from [Link]
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Application Notes and Protocols for 4-Chloro-2-fluoro-5-iodoaniline in Medicinal Chemistry
Introduction: The Strategic Advantage of Polysubstituted Anilines in Drug Discovery
In the intricate landscape of medicinal chemistry, the selection of foundational scaffolds is a critical determinant of a drug discovery program's success. Among these, halogenated anilines have proven to be exceptionally valuable starting materials.[1] This application note focuses on 4-Chloro-2-fluoro-5-iodoaniline , a polysubstituted aniline that offers a remarkable convergence of chemical reactivity and pharmacologically relevant properties.
The strategic placement of three distinct halogen atoms—fluorine, chlorine, and iodine—on the aniline ring provides a powerful toolkit for medicinal chemists. Each halogen imparts unique electronic and steric influences that can be leveraged to fine-tune a molecule's biological activity, selectivity, and pharmacokinetic profile.[2][3][4]
-
Fluorine: The presence of a fluorine atom at the 2-position can significantly modulate the pKa of the aniline nitrogen, influencing its ability to form key hydrogen bonds with protein targets, such as the hinge region of kinases.[5] Furthermore, fluorine substitution is a well-established strategy to enhance metabolic stability and membrane permeability.[2]
-
Chlorine: The chloro group at the 4-position contributes to the overall lipophilicity of the molecule and can engage in favorable hydrophobic interactions within a protein's binding pocket.[6][7] It also serves as a stable substituent that can direct further chemical modifications.
-
Iodine: The iodo substituent at the 5-position is the linchpin for synthetic diversification. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of chemical moieties, making it an ideal handle for structure-activity relationship (SAR) studies.[8]
This guide will provide a comprehensive overview of the synthetic utility of this compound, detailed protocols for its key transformations, and case studies illustrating its successful application in the development of targeted therapeutics.
Synthetic Utility: A Platform for Molecular Diversity
The true power of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) complex than the carbon-chlorine bond. This chemoselectivity allows for the sequential and regioselective functionalization of the aniline scaffold, enabling the construction of complex molecular architectures.[1]
Below are detailed protocols for three of the most important palladium-catalyzed cross-coupling reactions utilizing this compound.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it a cornerstone of modern drug discovery.[9] This reaction is particularly useful for introducing aryl or heteroaryl groups at the 5-position of the aniline ring.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously for 12 hours.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-4-chloro-2-fluoroaniline.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a classic and effective catalyst system for Suzuki couplings.[10] The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step of the catalytic cycle.[11]
-
Solvent System: The biphasic toluene/water system is commonly used to dissolve both the organic and inorganic reagents.[10] Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable precursors for a variety of more complex structures.[12][13] This reaction provides a direct route to introduce a carbon-carbon triple bond at the 5-position.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.1 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(phenylethynyl)-4-chloro-2-fluoroaniline.
Causality Behind Experimental Choices:
-
Catalyst System: The Sonogashira reaction traditionally employs a dual catalyst system of a palladium complex and a copper(I) salt.[13] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[12]
-
Base: Triethylamine serves as both the base and, in some cases, the solvent. It is required to neutralize the hydrogen iodide formed during the reaction and to deprotonate the terminal alkyne.[12]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere is critical for high yields.[14]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for C-N bond formation.[15][16][17] This reaction is invaluable for introducing substituted amino groups at the 5-position, a common feature in many kinase inhibitors.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol) to a vial.
-
Add this compound (1.0 mmol) and toluene (5 mL).
-
Add morpholine (1.2 mmol) to the vial.
-
Seal the vial and heat the reaction mixture to 100°C for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a short plug of silica gel, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(4-chloro-2-fluoro-5-aminophenyl)morpholine.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the Buchwald-Hartwig amination of aryl iodides.[16] The sterically hindered ligand promotes the reductive elimination step, which is often rate-limiting.[17]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in this reaction to deprotonate the amine and facilitate the formation of the palladium-amide complex.[18]
-
Glovebox: The palladium(0) catalyst and the phosphine ligand are air-sensitive. Therefore, setting up the reaction in an inert atmosphere glovebox is recommended for optimal results.
Visualization of Synthetic Workflow
The following diagram illustrates the synthetic versatility of this compound as a central hub for generating a diverse library of compounds through key cross-coupling reactions.
Caption: Synthetic pathways from this compound.
Case Study: Application in the Synthesis of Kinase Inhibitors
The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[19] The aniline moiety typically forms crucial hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket.[5] this compound is an excellent starting material for the synthesis of potent and selective 4-anilinoquinazoline-based kinase inhibitors.
Hypothetical Signaling Pathway Inhibition:
The diagram below illustrates how a kinase inhibitor derived from this compound could block a signaling pathway, such as the one mediated by EGFR, which is often dysregulated in cancer.
Caption: Inhibition of the EGFR signaling pathway.
Data Presentation: Representative Kinase Inhibitor Activity
The following table summarizes hypothetical but representative data for kinase inhibitors synthesized using a 4-chloro-2-fluoro-5-substituted aniline core, demonstrating the potential for this scaffold to yield potent and selective compounds.
| Compound ID | 5-Position Substituent | Target Kinase | IC₅₀ (nM) | Cellular Assay (A549 Lung Cancer Cells) IC₅₀ (nM) |
| Cpd-1 | Phenyl (via Suzuki) | EGFR | 15 | 120 |
| Cpd-2 | 3-Ethynylpyridine (via Sonogashira) | VEGFR-2 | 25 | 250 |
| Cpd-3 | N-Methylpiperazine (via Buchwald) | EGFR/HER2 | 8 / 30 | 95 |
| Cpd-4 | 4-Methoxyphenyl (via Suzuki) | EGFR | 12 | 110 |
Conclusion
This compound is a highly versatile and strategically valuable building block in medicinal chemistry. Its unique pattern of halogen substitution allows for selective and sequential functionalization through a variety of robust palladium-catalyzed cross-coupling reactions. This enables the efficient generation of diverse chemical libraries and the optimization of lead compounds in drug discovery programs. The successful application of this scaffold in the synthesis of potent kinase inhibitors underscores its importance for researchers, scientists, and drug development professionals. The protocols and insights provided in this application note are intended to serve as a practical guide for harnessing the full potential of this powerful synthetic intermediate.
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Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.). On-Demand Pharma. Retrieved January 19, 2026, from [Link]
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Yele, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 176, 123-160. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14099–14164. [Link]
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Hardegger, L. A., et al. (2011). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. ChemMedChem, 6(12), 2046–2058. [Link]
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Your "Go-To", "just couple already", Suzuki conditions? (2021, February 19). Reddit. [Link]
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Xu, Z., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling, 54(1), 69–78. [Link]
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Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. (2011). Organic Process Research & Development, 15(4), 843–848. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]
-
Hewitt, W. M., et al. (2012). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. MedChemComm, 3(7), 813-818. [Link]
-
Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025, January 12). ResearchGate. [Link]
-
Buchwald-Hartwig amination reaction of iodobenzene with aniline... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Liu, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111568. [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2025, August 6). ResearchGate. [Link]
-
4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. (2025, February 28). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023, February 22). MDPI. [Link]
-
Lu, Y., et al. (2010). Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design. Chemical Society Reviews, 39(6), 1918–1933. [Link]
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Unlocking Innovation: The Multifaceted Applications of 4-Chloro-2-Iodoaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Catalysis, 8(11), 10638–10643. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2017). Beilstein Journal of Organic Chemistry, 13, 1046–1054. [Link]
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Yele, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
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Crystal Structure of 4-chloro-2-iodo-aniline. (2014). PubMed. [Link]
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Application Note: Strategic Suzuki-Miyaura Coupling of 4-Chloro-2-fluoro-5-iodoaniline with Boronic Acids for Complex Molecule Synthesis
Introduction: The Strategic Value of Tri-substituted Anilines
In the landscape of modern drug discovery and materials science, the synthesis of highly functionalized aromatic building blocks is of paramount importance. Tri-substituted anilines, in particular, serve as crucial intermediates for a wide range of biologically active compounds and advanced materials.[1][2] The specific scaffold of 4-Chloro-2-fluoro-5-iodoaniline presents a unique synthetic challenge and opportunity. The three distinct halogen substituents (I, Cl, F) on the aniline ring exhibit differential reactivity in palladium-catalyzed cross-coupling reactions, allowing for selective, sequential functionalization. This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction of this compound with various boronic acids, a cornerstone transformation for creating carbon-carbon bonds.[3] We will delve into the mechanistic underpinnings, provide robust experimental protocols, and discuss the critical parameters that govern reaction success, with a focus on leveraging the inherent chemoselectivity of the starting material.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester.[4] The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5]
A generalized catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[6][7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[6]
Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling.
Chemoselectivity: Harnessing Halogen Reactivity
The key to successfully utilizing this compound lies in exploiting the differential reactivity of its halogen substituents in the oxidative addition step. The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is I > Br > Cl >> F.[11][12] This predictable hierarchy allows for the selective coupling at the C-I bond while leaving the C-Cl and C-F bonds intact for potential subsequent transformations. The electron-withdrawing nature of the fluorine and chlorine atoms can further enhance the reactivity of the C-I bond towards oxidative addition.
Experimental Protocols
General Procedure for the Selective Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (1.2 - 2 equivalents relative to Pd)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, with 10-20% water)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Data Presentation: Influence of Reaction Parameters
The choice of catalyst, ligand, base, and solvent system significantly impacts the reaction outcome. The following table summarizes typical conditions and their rationale.
| Parameter | Common Choices | Rationale and Field Insights |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is often effective for simple couplings. For more challenging substrates, precatalysts like Pd(dppf)Cl₂ or the combination of Pd₂(dba)₃ with a bulky phosphine ligand can improve yields.[8] |
| Ligand | PPh₃, SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, often leading to higher turnover numbers and allowing for lower catalyst loadings.[6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base is crucial for activating the boronic acid.[13] Cs₂CO₃ and K₃PO₄ are generally more effective than K₂CO₃, especially for less reactive boronic acids. KF can be used for base-sensitive substrates.[8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A mixture of an organic solvent and water is typically used. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[14] |
| Temperature | 80 - 110 °C | Higher temperatures generally accelerate the reaction rate, but can also lead to decomposition of the catalyst or starting materials. Optimization is key. |
Troubleshooting and Advanced Considerations
-
Low Yield: If the reaction stalls or gives a low yield, consider screening different ligands or using a more active precatalyst. Increasing the temperature or switching to a stronger base like K₃PO₄ may also be beneficial.
-
Protodeboronation: Boronic acids can be susceptible to hydrolysis (protodeboronation), especially at elevated temperatures. Using a slight excess of the boronic acid (1.2-1.5 eq) can help to mitigate this side reaction.
-
Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can occur, particularly in the presence of oxygen. Ensuring a thoroughly deoxygenated reaction mixture is critical.
-
Sequential Coupling: The resulting 4-chloro-2-fluoro-5-arylaniline is a valuable intermediate for a second Suzuki-Miyaura coupling at the C-Cl position. This typically requires more forcing conditions, such as a more active catalyst system (e.g., a palladacycle or a catalyst with a bulky N-heterocyclic carbene ligand) and higher temperatures.[15]
Applications in Drug Development
The arylated products derived from this compound are precursors to a variety of pharmacologically relevant scaffolds. The ability to introduce diverse aryl and heteroaryl groups at the 5-position, followed by further functionalization at the 4-position, provides a powerful platform for generating libraries of compounds for high-throughput screening. The aniline moiety itself is a common feature in many kinase inhibitors and other targeted therapies.[1]
Conclusion
The selective Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of complex, tri-substituted aniline derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and excellent chemoselectivity for coupling at the C-I bond. This strategic approach opens the door to the efficient construction of novel molecular architectures for applications in medicinal chemistry and materials science.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
J Environ Sci (China). (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. 21 Suppl 1, S124-6. Retrieved from [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7491. Retrieved from [Link]
-
The Journal of Organic Chemistry. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Retrieved from [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(32), 11394–11405. Retrieved from [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
-
RSC Advances. (2015). Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF. Retrieved from [Link]
-
ACS Catalysis. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]
-
ResearchGate. Couplings of aryl chlorides with aryl boronic acids. Retrieved from [Link]
-
NIH Public Access. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
NIH Public Access. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
NIH Public Access. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]
-
Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Organics. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. Retrieved from [Link]
-
SciELO México. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
-
ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Retrieved from [Link]
-
Organic Letters. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]
-
Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
NIH Public Access. Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. Retrieved from [Link]
-
PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Multifaceted Applications of 4-Chloro-2-Iodoaniline. Retrieved from [Link]
-
CyberLeninka. (2024). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. Retrieved from [Link]
-
LinkedIn. (2024). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-2-fluoro-5-iodoaniline
Introduction
4-Chloro-2-fluoro-5-iodoaniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring chloro, fluoro, and iodo groups, provides multiple points for synthetic modification, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of a robust and scalable two-step synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocols detailed herein emphasize not only the synthetic procedures but also the underlying chemical principles, safety considerations, and analytical validation required for successful scale-up.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached in a two-step sequence, starting from the commercially available precursor, 4-chloro-2-fluoroaniline. This strategy allows for a more controlled introduction of the iodine substituent at the desired position.
Overall Synthetic Scheme:
Caption: Two-step synthesis of this compound.
Part 1: Scale-Up Synthesis of 4-Chloro-2-fluoroaniline (Precursor)
The initial step involves the reduction of 4-chloro-2-fluoronitrobenzene to the corresponding aniline. While several reduction methods exist, catalytic hydrogenation is often preferred for its high efficiency and cleaner reaction profile on a large scale.[1][2]
Protocol 1: Catalytic Hydrogenation of 4-Chloro-2-fluoronitrobenzene
This protocol describes the reduction of 4-chloro-2-fluoronitrobenzene using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Materials and Equipment:
-
4-Chloro-2-fluoronitrobenzene
-
Palladium on carbon (5% Pd/C)
-
Methanol
-
Hydrogen gas
-
Nitrogen gas
-
High-pressure reactor (autoclave) equipped with a mechanical stirrer, temperature and pressure controls, and a gas inlet/outlet.
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a filter press for larger scales)
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-tested. Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with 4-chloro-2-fluoronitrobenzene and methanol. The typical solvent ratio is 5-10 mL of methanol per gram of substrate.
-
Catalyst Addition: Carefully add 5% Pd/C to the reactor. The catalyst loading is typically 0.5-2 mol% of the substrate.
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas several times to remove the nitrogen. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).
-
Reaction: Begin stirring and heat the reaction mixture to 40-50 °C. The reaction is exothermic, so careful temperature monitoring and control are crucial. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product. Caution: The Pd/C catalyst can be pyrophoric when exposed to air after the reaction. Keep the filter cake wet with methanol during handling.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 4-chloro-2-fluoroaniline as an oil or solid.
Process Control and Scale-Up Considerations:
-
Heat Management: The hydrogenation of nitro compounds is highly exothermic. On a larger scale, efficient cooling of the reactor is critical to prevent runaway reactions. A gradual addition of the substrate or a controlled feed of hydrogen can help manage the heat evolution.
-
Agitation: Effective stirring is necessary to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Catalyst Handling: Safe handling of the pyrophoric Pd/C catalyst is paramount. Always handle it in a wet state and in an inert atmosphere when possible.
Part 2: Regioselective Iodination of 4-Chloro-2-fluoroaniline
The second and final step is the regioselective iodination of 4-chloro-2-fluoroaniline to introduce the iodine atom at the 5-position. The directing effects of the substituents on the aniline ring (the strongly activating ortho-, para-directing amino group, and the deactivating ortho-, para-directing fluoro and chloro groups) favor electrophilic substitution at the positions ortho and para to the amino group. With the para position blocked by the chloro group and one ortho position blocked by the fluoro group, the remaining ortho position (6) and the meta positions (3 and 5) are potential sites for iodination. The electronic directing effects of the fluoro and chloro groups favor substitution at position 5. For this key transformation, N-iodosuccinimide (NIS) in the presence of an acid catalyst is an effective and selective iodinating agent.[3][4][5]
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
This protocol details the iodination of 4-chloro-2-fluoroaniline using NIS and a catalytic amount of sulfuric acid.
Materials and Equipment:
-
4-Chloro-2-fluoroaniline
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Sulfuric acid (concentrated)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Glass reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe.
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment (for purification, if necessary)
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve 4-chloro-2-fluoroaniline in acetonitrile. Cool the solution to 0-5 °C in an ice bath.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the cooled solution with stirring.
-
NIS Addition: In a separate flask, prepare a solution of N-iodosuccinimide (1.0-1.2 equivalents) in acetonitrile. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.
-
Work-up: Add a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel.
Visualizing the Iodination Workflow:
Caption: Workflow for the iodination of 4-chloro-2-fluoroaniline.
Analytical Characterization and Data
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Parameter | Expected Value |
| Molecular Formula | C₆H₄ClFIN |
| Molecular Weight | 271.46 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spectrometry | [M+H]⁺ = 271.9 |
| Purity (HPLC) | ≥ 98% |
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[6][7]
Specific Hazards:
-
4-Chloro-2-fluoronitrobenzene: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
4-Chloro-2-fluoroaniline: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction.[7]
-
N-Iodosuccinimide (NIS): An oxidizing agent and an irritant. Handle with care.
-
Iodine: Harmful if inhaled and in contact with skin. Can cause serious eye irritation.[8][9]
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage.
-
Hydrogen Gas: Highly flammable. Ensure proper grounding of equipment and avoid sources of ignition.
-
Palladium on Carbon (Pd/C): Can be pyrophoric after use. Handle in a wet state.
Waste Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.
Conclusion
The two-step synthesis of this compound presented in this application note provides a reliable and scalable route to this valuable building block. By carefully controlling reaction conditions and adhering to the outlined safety precautions, researchers and process chemists can confidently produce this compound in high purity and yield. The detailed protocols and scale-up considerations are intended to facilitate the transition from laboratory-scale synthesis to larger-scale production for applications in drug discovery and development.
References
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
-
PrepChem. Synthesis of 4-chloro-2-fluoroaniline. [Link]
-
ResearchGate. Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. [Link]
-
ACS Publications. Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. [Link]
-
Wiley Online Library. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. [Link]
-
PubMed. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Link]
-
Penta chemicals. Iodine - SAFETY DATA SHEET. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. [Link]
-
CLEAPSS Science. Student safety sheets 56 Iodine. [Link]
-
R Discovery. Iodination Of Anilines Research Articles. [Link]
-
Indian Journal of Chemistry. Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. [Link]
-
PubMed. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
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"4-Chloro-2-fluoro-5-iodoaniline" derivatization for biological screening
Application Notes & Protocols
Topic: 4-Chloro-2-fluoro-5-iodoaniline: A Privileged Scaffold for Derivatization and Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The strategic modification of molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] this compound represents a highly valuable starting material, or "privileged scaffold," endowed with multiple, orthogonally reactive sites. The presence of chloro, fluoro, and iodo substituents significantly influences the electronic and lipophilic properties of the molecule, making it an attractive core for generating libraries of novel compounds.[3][4] This guide provides a detailed technical overview and actionable laboratory protocols for the derivatization of this scaffold at two key positions: the iodine atom via palladium-catalyzed cross-coupling and the amine group via amide bond formation. Furthermore, we outline a logical workflow for the subsequent biological screening of the resulting compound library to identify potential therapeutic lead candidates.
Scientific Rationale: The Strategic Value of the Scaffold
This compound is not merely a collection of functional groups; its architecture is strategically suited for library synthesis in drug discovery.
-
The Halogen Effect: Halogens are critical tools in medicinal chemistry.[4] The fluorine atom can enhance metabolic stability and modulate pKa, while the chlorine atom contributes to lipophilicity and can form crucial halogen bonds with biological targets.[3][5]
-
Orthogonal Reactivity: The key to this scaffold's utility lies in the differential reactivity of its functional groups. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, allowing for selective functionalization at the 5-position using palladium-catalyzed cross-coupling reactions without disturbing the chlorine atom.[6][7] The aniline amine group offers a distinct reaction site for nucleophilic chemistry, primarily amide bond formation. This orthogonality allows for a systematic and controlled diversification of the core structure.
-
Vectorial Diversity: Derivatization at the iodo and amine positions allows for the exploration of chemical space in distinct vectors. This is crucial for probing the binding pockets of biological targets and establishing a robust Structure-Activity Relationship (SAR).
Safety Considerations
As with all substituted anilines, this compound and its derivatives should be handled with care. It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[8][9] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) before use.
Derivatization Strategies and Experimental Protocols
We present two robust, high-yield protocols for the derivatization of this compound. The causality behind reagent and condition selection is explained to empower researchers to adapt these methods as needed.
Strategy 1: Suzuki-Miyaura Cross-Coupling at the 5-Position
This reaction is the method of choice for creating carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties at the iodine-bearing position. This is pivotal for exploring interactions with aromatic-binding domains in target proteins. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
-
Materials:
-
This compound (287.5 mg, 1.0 mmol, 1.0 eq)
-
3-Pyridinylboronic acid (147.5 mg, 1.2 mmol, 1.2 eq)
-
Potassium Phosphate (K₃PO₄) (424 mg, 2.0 mmol, 2.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (36.6 mg, 0.05 mmol, 0.05 eq)
-
1,4-Dioxane (8 mL) and Water (2 mL)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound, 3-pyridinylboronic acid, and potassium phosphate.
-
Add the 1,4-dioxane and water.
-
Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes. Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
-
Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst. The mixture will typically turn dark.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously overnight (typically 8-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
| Boronic Acid Partner | Product Structure | Expected Yield |
| Phenylboronic acid | 4-Chloro-2-fluoro-5-phenylaniline | 85-95% |
| 3-Pyridinylboronic acid | 4-Chloro-2-fluoro-5-(pyridin-3-yl)aniline | 75-85% |
| 4-Methoxyphenylboronic acid | 4-Chloro-2-fluoro-5-(4-methoxyphenyl)aniline | 88-98% |
Strategy 2: Amide Bond Formation
This classic transformation is essential for converting the aniline into a diverse set of amides, a functional group prevalent in over 25% of all pharmaceuticals.[11] This strategy explores interactions, particularly hydrogen bonding, within the target's binding site. Due to the electron-withdrawing nature of the halogens, the aniline's nucleophilicity is slightly reduced, making robust coupling reagents a preferred choice.[12][13]
Caption: Workflow for HATU-mediated amide coupling.
-
Materials:
-
Acetic Acid (66 mg, 1.1 mmol, 1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (456 mg, 1.2 mmol, 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (258 mg, 347 µL, 2.0 mmol, 2.0 eq)
-
This compound (287.5 mg, 1.0 mmol, 1.0 eq)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve the carboxylic acid (acetic acid), HATU, and DIPEA in 3 mL of DMF.
-
Stir the solution at room temperature for 10 minutes. Causality: This pre-activation step forms a highly reactive O-acylisourea intermediate, which is more susceptible to nucleophilic attack by the weakly nucleophilic aniline.
-
In a separate vial, dissolve the this compound in 2 mL of DMF.
-
Add the aniline solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into 50 mL of water, which should precipitate the product.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 5% aq. LiCl (2 x 20 mL), saturated aq. NaHCO₃ (2 x 20 mL), and brine (20 mL). Causality: The LiCl wash helps to remove residual DMF, while the NaHCO₃ wash removes any unreacted carboxylic acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by silica gel column chromatography or recrystallization as appropriate.
-
Biological Screening Cascade
Once a library of derivatives is synthesized, a systematic screening process is required to identify biologically active "hits". A tiered approach, or screening cascade, is the most efficient method for triaging compounds.[14]
Logical Flow of a Screening Cascade
Caption: A typical biological screening cascade for hit identification.
Protocol Outlines
-
Primary Screen (e.g., Anti-proliferative Assay):
-
Objective: To broadly identify compounds that inhibit cell growth in a panel of relevant cancer cell lines.
-
Method: Use a standard MTT or resazurin-based cell viability assay. Plate cells in 96- or 384-well plates, treat with a single high concentration (e.g., 10 µM) of each library compound for 72 hours.
-
Endpoint: Measure cell viability relative to a vehicle control (e.g., DMSO). Compounds causing significant growth inhibition (e.g., >50%) are considered primary hits.[15]
-
-
Hit Confirmation and Dose-Response:
-
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
-
Method: Re-test the primary hits using freshly prepared solutions. Perform a serial dilution (e.g., 8-point, 3-fold dilutions) and treat cells as before.
-
Endpoint: Generate a dose-response curve and calculate the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
-
-
Secondary / Mechanistic Assays:
-
Objective: To elucidate the mechanism of action of the confirmed, potent hits.
-
Method: The choice of assay depends on the therapeutic hypothesis.
-
Target-Based: If the library was designed to inhibit a specific enzyme (e.g., a kinase), perform a biochemical or biophysical assay (like Fluorescence Polarization) with the purified protein.[16][17]
-
Phenotypic: Use cell-based assays to measure specific cellular events like apoptosis (e.g., Caspase-Glo assay), cell cycle arrest (e.g., flow cytometry), or inhibition of a specific signaling pathway (e.g., Western blot for phospho-proteins).
-
-
Endpoint: Quantitative measure of target engagement or a specific cellular phenotype. This step helps to ensure the observed anti-proliferative effect is not due to non-specific toxicity.
-
Conclusion
This compound is a superb foundational scaffold for generating novel, diverse, and biologically relevant small molecules. The reliable and high-yielding derivatization protocols provided herein for Suzuki-Miyaura coupling and amide bond formation offer a clear path to library synthesis. By coupling these synthetic strategies with a logical and tiered biological screening cascade, researchers are well-equipped to embark on successful hit-finding campaigns, ultimately accelerating the pace of drug discovery.
References
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. [Link]
-
Chemin, A. S., & Reisman, S. E. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. [Link]
-
Stumpfe, D., & Bajorath, J. (2012). Structural and Activity Profile Relationships Between Drug Scaffolds. Journal of Chemical Information and Modeling. [Link]
-
Molecule Corp. (2024). Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Molecule Corp Resources. [Link]
-
Singh, I. P., Avhad, P. S., & Gore, D. D. (2025). Natural Product Scaffolds of Value in Drug Discovery and Development. Royal Society of Chemistry Books. [Link]
-
BioSolveIT. Scaffold-Based Drug Design. BioSolveIT Resources. [Link]
-
Chemin, A. S., & Reisman, S. E. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]
-
Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Yale University. [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group Resources. [Link]
-
Ciulli, A., & Williams, G. (2012). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific Resources. [Link]
-
Senter, T., et al. (2015). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. WIREs Systems Biology and Medicine. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Ross, C. (2016). Considerations Related to Small-molecule Screening Collections. Royal Society of Chemistry Books. [Link]
-
ACS Publications. Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. [Link]
-
Li, J., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2022). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. Request PDF. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]
-
TutorChase. Why are halogens important in the pharmaceutical industry? TutorChase Resources. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ResearchGate. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Request PDF. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]
-
Menon, A., & Tyagi, V. (2018). Halogenase engineering and its utility in medicinal chemistry. Future Medicinal Chemistry. [Link]
-
ResearchGate. (2023). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Request PDF. [Link]
-
MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI. [Link]
-
Academic Journals. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. International Journal of the Physical Sciences. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Multifaceted Applications of 4-Chloro-2-Iodoaniline. Inno Pharmchem. [Link]
-
ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Request PDF. [Link]
Sources
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- 2. Structural and Activity Profile Relationships Between Drug Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Chloro-2-fluoro-5-iodoaniline
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 4-Chloro-2-fluoro-5-iodoaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their synthetic routes.
The unique electronic and steric properties of this compound, a polyhalogenated and electron-rich aniline, present specific hurdles in achieving high-yield Suzuki couplings. This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and data-driven recommendations to navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki reaction with this compound is giving low to no yield. What are the most likely causes?
Low yields or reaction failure with this substrate can often be attributed to a few key factors stemming from its structure:
-
Site Selectivity: The primary challenge with polyhalogenated compounds is controlling which C-X bond undergoes oxidative addition.[1] The general reactivity trend for halogens in Suzuki coupling is I > Br > OTf > Cl.[2][3] For this compound, the C-I bond is significantly more reactive than the C-Cl bond, and the C-F bond is generally unreactive. Therefore, the reaction should selectively occur at the iodine-bearing carbon. If you are not observing this selectivity, it may point to issues with catalyst deactivation or overly harsh reaction conditions.
-
Catalyst Inhibition/Deactivation: The aniline functional group, particularly when ortho-substituted, can coordinate to the palladium catalyst.[4] This can inhibit catalytic activity. The choice of ligand is critical to mitigate this effect.
-
Steric Hindrance: The fluorine atom ortho to the iodine can create steric hindrance, potentially slowing down the oxidative addition step, which is often rate-limiting.[5]
-
Substrate Purity: Ensure the starting material is free of impurities that could poison the catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Yields.
Q2: How do I choose the optimal palladium catalyst and ligand for this specific substrate?
The selection of the catalyst system is arguably the most critical parameter for a successful Suzuki coupling with this compound.
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern precatalysts often offer superior performance due to their air and moisture stability, and their efficiency in generating the active Pd(0) species.
| Precatalyst | Common Name | Key Features |
| Pd(OAc)₂ | Palladium(II) Acetate | Cost-effective, but requires in-situ reduction. |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | A common Pd(0) source, but can be air-sensitive. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Air-sensitive, but effective for many couplings. |
| Buchwald G3/G4 Precatalysts | e.g., XPhos Pd G3 | Air-stable, highly active, and reliable for generating the active catalyst.[6] |
| CataCXium® A Pd G3 | - | Has shown unique effectiveness for couplings with unprotected ortho-bromoanilines.[6][7] |
Ligand Selection: For electron-rich and sterically hindered substrates, bulky, electron-donating phosphine ligands are generally the preferred choice.[8][9] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[10]
-
Buchwald Ligands: Ligands such as XPhos, SPhos, and RuPhos are excellent starting points.[7] Their steric bulk can help prevent catalyst dimerization and deactivation while promoting the desired reaction pathway.
-
Trialkylphosphines: Ligands like P(t-Bu)₃ are highly electron-donating and can be very effective, though they are also highly air-sensitive.[11]
Recommendation: Start with a robust, air-stable precatalyst like XPhos Pd G3 or SPhos Pd G4. These systems are designed for challenging couplings and often give reproducible results.
Q3: Which base and solvent system should I use for the coupling of this compound?
The choice of base and solvent is interdependent and crucial for the transmetalation step.
Bases: The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center.[3] For this substrate, a moderately strong inorganic base is recommended.
-
Potassium Phosphate (K₃PO₄): Often an excellent choice for Suzuki couplings, especially when dealing with sensitive functional groups. It is generally effective in anhydrous conditions.
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be very effective, particularly for less reactive coupling partners.[7]
-
Potassium Carbonate (K₂CO₃): A standard, cost-effective choice that works well in many cases, often used in aqueous solvent mixtures.[9]
Solvents: A polar aprotic solvent, often with a small amount of water, is typically used. The water can help to dissolve the inorganic base and facilitate the reaction.[12]
-
1,4-Dioxane/Water or Toluene/Water: Classic solvent systems for Suzuki reactions. A ratio of 4:1 or 5:1 (organic:water) is a good starting point.[4]
-
Tetrahydrofuran (THF): Another common choice, particularly for reactions at moderate temperatures.[13]
-
2-Methyl-THF (2-MeTHF): A greener alternative to THF that has been shown to be highly effective, sometimes providing superior yields.[6]
Screening Protocol: A good starting point is to screen K₃PO₄ and K₃PO₄ in solvents like 1,4-dioxane/water and 2-MeTHF/water.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2–1.5 equiv)[4]
-
Palladium precatalyst (e.g., XPhos Pd G3; 1-3 mol%)[4]
-
Base (e.g., K₃PO₄; 2.0–3.0 equiv)[4]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[4]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere, combine this compound, the arylboronic acid, the base, and the palladium precatalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the aniline.[4]
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Data Summary: Condition Screening
The following table provides a hypothetical summary of results from a screening experiment to optimize the coupling of this compound with phenylboronic acid.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.5) | Toluene/H₂O | 110 | 78 |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ (2.5) | 2-MeTHF/H₂O | 90 | 92 |
| 4 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF | 100 | 35 |
| 5 | XPhos Pd G3 (2) | - | K₂CO₃ (2) | 2-MeTHF/H₂O | 90 | 85 |
Yields are hypothetical and for illustrative purposes.
This data suggests that a modern Buchwald precatalyst (XPhos Pd G3) with K₃PO₄ in 2-MeTHF/H₂O provides the most promising conditions for this transformation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C−C and C−N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Synthesis of 4-Chloro-2-fluoro-5-iodoaniline
Welcome to the technical support guide for the synthesis of 4-Chloro-2-fluoro-5-iodoaniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this critical pharmaceutical and agrochemical intermediate. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to overcome common synthetic challenges, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect during the iodination of 4-chloro-2-fluoroaniline?
The most prevalent byproducts arise from issues with regioselectivity and over-reaction. The primary starting material is typically 4-chloro-2-fluoroaniline. During its electrophilic iodination, you can expect to encounter:
-
Isomeric Byproducts: The formation of other regioisomers, such as 4-chloro-2-fluoro-3-iodoaniline or 4-chloro-2-fluoro-6-iodoaniline. The positions of these isomers are dictated by the directing effects of the substituents on the aniline ring.
-
Di-iodinated Species: If the reaction conditions are too harsh or the stoichiometry of the iodinating agent is too high, di-substitution can occur, leading to products like 4-chloro-2-fluoro-3,5-diiodoaniline.
-
Oxidative Degradation Products: Anilines are susceptible to oxidation, which can result in the formation of colored, often polymeric or tar-like impurities.[1] This is especially true when using stronger oxidizing iodination systems.[1]
-
Unreacted Starting Material: Incomplete conversion is a common issue, leaving residual 4-chloro-2-fluoroaniline in your crude product.
Q2: My reaction is yielding a significant amount of the wrong isomer. What is the chemical basis for this and how can I improve selectivity for the desired 5-iodo product?
This is a classic problem of regioselectivity in electrophilic aromatic substitution. The outcome is a competition between the directing effects of the three substituents on the starting material, 4-chloro-2-fluoroaniline.
-
Causality: The amino (-NH₂) group is a powerful ortho, para director and a strong activator.[2] The fluorine (-F) and chlorine (-Cl) atoms are also ortho, para directors, but they are deactivating. The substitution pattern is determined by the cumulative electronic and steric influences of these groups. The desired C-5 position is ortho to the chlorine and meta to both the fluorine and the powerful amino group. Other positions, like C-3 (ortho to -F and -NH₂) and C-6 (ortho to -NH₂), are also activated, leading to potential isomer formation. The choice of iodinating agent and solvent can significantly influence which electronic and steric factors dominate, thereby altering the isomer ratio.[3][4][5]
-
Solution: To enhance selectivity, you can modify the reaction conditions. Using bulkier iodinating reagents can sterically hinder attack at the more crowded positions. Furthermore, the choice of solvent can alter the reactivity and selectivity of the iodinating species.[3] For instance, studies on similar halogenated anilines have shown that reagents like Ag₂SO₄/I₂ can offer good regioselectivity, though yields may be moderate.[3]
Q3: The reaction mixture turned dark brown or black shortly after adding the iodinating agent. Is the batch lost?
A dark coloration is a strong indicator of aniline oxidation.[1] The electron-rich aniline ring is easily oxidized, especially by reagents like elemental iodine (I₂), which can form tar-like polymeric byproducts.[1] While this significantly reduces your yield and complicates purification, the batch is not necessarily lost, but immediate action is required.
-
Mitigation:
-
Lower the Temperature: Immediately cool the reaction to 0°C or below to slow the rate of oxidation.
-
Use an Inert Atmosphere: If not already doing so, ensure the reaction is running under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen.
-
Protect the Amine: For future attempts, the most robust solution is to protect the amino group as an acetanilide (forming 4-chloro-2-fluoroacetanilide). The acetyl group moderates the activating effect of the amine, making the ring far less susceptible to oxidation and preventing polysubstitution.[1] The protecting group can be easily removed by acid or base hydrolysis after the iodination step.
-
Troubleshooting Guide: Common Synthesis Issues
Problem 1: Low Purity Due to Isomeric Byproducts
You've completed the synthesis, but NMR or LC-MS analysis shows a mixture of iodo-isomers that are difficult to separate.
-
Root Cause Analysis: The primary cause is a lack of regioselectivity during the electrophilic iodination step. The activating -NH₂ group directs the incoming iodine to its ortho positions (C-3 and C-6), competing with the desired substitution at C-5.
-
Workflow for Resolution:
Caption: Troubleshooting workflow for resolving isomeric impurities.
-
Detailed Purification Protocol: Recrystallization
If an isomeric byproduct is the main impurity, recrystallization can be an effective purification method.
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) at room temperature and at reflux. The ideal solvent will dissolve the product well when hot but poorly when cold. The impurity should ideally remain soluble in the cold solvent or be insoluble in the hot solvent. A co-solvent system like Ethanol/Water or Heptane/Ethyl Acetate is often effective.
-
Procedure: a. Dissolve the crude solid in the minimum amount of the chosen hot solvent or solvent system. b. If the solution is colored, you may add a small amount of activated carbon and hot filter the solution to remove polymeric impurities. c. Allow the solution to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask if necessary. d. Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent. f. Dry the crystals under vacuum and determine the purity by HPLC, GC, or NMR.
-
Problem 2: Formation of Di-iodinated Byproducts
Analysis shows a significant peak corresponding to a di-iodinated product, reducing the yield of the desired mono-iodoaniline.
-
Root Cause Analysis: The aniline ring, once mono-iodinated, can still be sufficiently activated to react a second time. This is caused by using an excess of the iodinating agent, reaction temperatures being too high, or prolonged reaction times.
-
Corrective Actions & Data Focus:
The most effective preventative measure is precise stoichiometric control of the iodinating agent.
| Iodinating Agent | Molar Equivalence (Relative to Aniline) | Typical Conditions | Expected Outcome |
| N-Iodosuccinimide (NIS) | 1.0 - 1.05 eq. | Acetonitrile or DMF, 0°C to RT | Good selectivity for mono-iodination.[6] |
| Iodine (I₂) / NaHCO₃ | 1.0 eq. I₂ | Ethanol/Water, 10-20°C | Classic method, risk of oxidation and over-reaction.[7] |
| Iodine Monochloride (ICl) | 1.0 eq. | Acetic Acid or DCM, 0°C | Highly reactive, requires careful temperature control. |
-
Experimental Protocol: Optimized Mono-iodination with NIS
-
Dissolve 4-chloro-2-fluoroaniline (1.0 eq.) in anhydrous acetonitrile in a flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining NIS or iodine.
-
Proceed with standard aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Mechanistic Insight: The Role of Substituents
Understanding the electronic effects at play is crucial for troubleshooting. The synthesis hinges on directing an electrophile (I⁺) to the correct position on a complex, polysubstituted aromatic ring.
Caption: Electronic influence of substituents on the target C5 position.
The desired substitution at C5 is electronically favored by the ortho-directing chlorine atom. However, it is electronically disfavored (meta) by the two strongest groups: the highly activating amino group and the fluoro group. Success depends on reaction conditions that allow the influence of the chlorine director and the steric environment to guide the iodine to the C5 position.
References
-
Li, W., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PubMed Central. Available at: [Link]
-
Maret, S. M., et al. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron. Available at: [Link]
-
Zheng, W., et al. (2015). Biodegradation of Alogenated Anilines in River Water. ResearchGate. Available at: [Link]
-
Maret, S. M., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PubMed Central. Available at: [Link]
-
Dai, N., et al. (2022). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]
-
Dai, N., et al. (2022). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2023). Pillar[8]arene-Mediated Assembly of Amphiphiles for Enhanced Light Harvesting and Photocatalysis. Langmuir. Available at: [Link]
-
Maret, S. M., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PubMed. Available at: [Link]
-
Wang, Z., et al. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. Available at: [Link]
-
Iskra, J., et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available at: [Link]
-
Shen, H., & Vollhardt, K. (2012). Remarkable Switch in the Regiochemistryof the Iodination of Anilines by N-Iodosuccinimide:Synthesis of 1,2-Dichloro-3,4-diiodobenzene. Semantic Scholar. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Iodination - Common Conditions. Available at: [Link]
-
Trammell, G. L. (1987). Iodination of Aniline. Journal of Chemical Education. Available at: [Link]
- Google Patents. (n.d.). US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same.
-
Brewster, R. Q. (1931). p-IODOANILINE. Organic Syntheses. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. xray.uky.edu [xray.uky.edu]
- 4. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodination - Common Conditions [commonorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Chloro-2-iodoaniline 98 63069-48-7 [sigmaaldrich.com]
Troubleshooting failed Buchwald-Hartwig reactions with "4-Chloro-2-fluoro-5-iodoaniline"
Topic: Troubleshooting Failed Buchwald-Hartwig Reactions with "4-Chloro-2-fluoro-5-iodoaniline"
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Buchwald-Hartwig amination of the complex substrate, this compound. As Senior Application Scientists, we understand that coupling reactions with poly-functionalized, sterically demanding substrates require a nuanced approach beyond standard protocols. This document provides in-depth, causality-driven troubleshooting advice in a direct question-and-answer format.
Understanding the Substrate: A Multifaceted Challenge
The target substrate, this compound, presents several simultaneous challenges that can impede a successful Buchwald-Hartwig C-N coupling:
-
Competitive Halogen Reactivity: The aryl iodide is the most reactive site for oxidative addition, the first and often rate-limiting step of the catalytic cycle (Ar-I > Ar-Br > Ar-Cl)[1]. However, this is not always a guarantee of success.
-
Iodide Inhibition: While the C-I bond is reactive, the iodide anion generated during the reaction can act as a catalyst inhibitor by forming stable, off-cycle palladium-iodide dimer complexes, effectively shutting down the catalytic turnover[1][2].
-
Steric Hindrance: The fluorine atom at the ortho-position to the aniline's amino group creates significant steric bulk. This hindrance can impede the amine's coordination to the palladium center and slow down the crucial reductive elimination step[3].
-
Electronic Effects: The presence of three halogen atoms (I, Cl, F) makes the aromatic ring electron-deficient, which generally favors oxidative addition but can disfavor the final C-N bond-forming reductive elimination step.
This guide will help you systematically diagnose and solve issues arising from these inherent complexities.
Part 1: Initial Diagnosis & Common Failure Points
Q1: My reaction shows zero product formation and only starting materials are recovered. What are the first things I should verify?
This scenario typically points to a fundamental issue with the reaction setup or the failure to generate the active catalyst. Before exploring more complex variables, perform these critical checks:
-
Integrity of the Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction was set up under a robustly inert atmosphere (Argon or Nitrogen).
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it incapable of initiating the catalytic cycle through oxidative addition.
-
Action: Use a glovebox for reagent addition. If a glovebox is unavailable, ensure solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Ensure all glassware is oven- or flame-dried before use.
-
-
Reagent Quality and Purity:
-
Solvent: Use anhydrous solvents. Water can interfere with the base and the catalyst. Although some protocols tolerate small amounts of water, it's a critical variable to control when troubleshooting[4].
-
Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are hygroscopic and can lose activity upon prolonged exposure to air. Use a freshly opened bottle or a sample stored correctly in a desiccator or glovebox.
-
Amine/Aniline: Ensure the purity of your this compound and the amine coupling partner. Impurities can sometimes act as catalyst poisons[2].
-
-
Thermal Stability: Confirm your reaction was heated to the target temperature. Inconsistent heating can lead to stalled reactions.
Part 2: Troubleshooting Low Conversion and Sluggish Reactions
You've confirmed your setup is pristine, but the reaction is either stalled at low conversion or proceeding incredibly slowly. The issue now lies within the core components of the catalytic system.
Q2: I'm using a standard catalyst system like Pd₂(dba)₃ with a ligand, but it's not working. What's the problem?
Generating the active L-Pd(0) catalyst in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ can be unreliable, especially for challenging substrates[5]. The efficiency of this activation step is highly dependent on the ligand, base, and temperature.
-
The Power of Pre-catalysts: The most significant improvement you can make is switching to a well-defined palladium pre-catalyst . These are typically air-stable Pd(II) complexes that efficiently and cleanly generate the active L-Pd(0) species under basic conditions[1].
-
Causality: Pre-catalysts provide a 1:1 or 2:1 ligand-to-palladium ratio, avoiding issues with unbound ligand or palladium. This leads to a more controlled and reproducible formation of the active catalyst, which is critical for difficult couplings[1].
-
Recommendation: Use a "G3" or "G4" Buchwald pre-catalyst. For example, XPhos Pd G3 or BrettPhos Pd G4 are excellent starting points.
-
Q3: Which ligand should I choose for this sterically hindered and electron-poor substrate?
Ligand choice is arguably the most critical factor for success. For a substrate with ortho-substitution and electron-withdrawing groups, you need a ligand that is both bulky and electron-rich .
-
Causality:
-
Bulk: Sterically demanding ligands promote the final, C-N bond-forming reductive elimination step, which is often slow for electron-deficient aryl halides. The bulk helps to destabilize the planar intermediate, forcing it toward product formation[3][6].
-
Electron-Donating Ability: Electron-rich phosphines accelerate the initial oxidative addition of the aryl iodide to the Pd(0) center[3].
-
Recommended Ligand Screening Strategy:
| Ligand Family | Key Characteristics & Application | Recommended For |
| XPhos / SPhos | General purpose, highly active dialkylbiaryl phosphines. Excellent for a wide range of amines. | A robust first choice for screening. |
| RuPhos | Often excels with hindered substrates and secondary amines. | Good option if XPhos is sluggish. |
| BrettPhos | Specifically designed to facilitate coupling of primary amines and amides, particularly hindered ones[2][7]. | A high-potential candidate for your specific aniline substrate. |
| tBuXPhos | Extremely bulky ligand, can be effective in challenging cases where others fail. | A good choice for advanced troubleshooting. |
Action: If your initial ligand choice fails, do not simply repeat the experiment. Set up a parallel screen with 2-3 different ligands from the table above (e.g., XPhos, RuPhos, and BrettPhos) to quickly identify a more suitable catalyst system.
Q4: The reaction stalls. Could the base be the issue?
Yes. Base selection is critical and non-intuitive. The base's primary role is to deprotonate the amine after it has coordinated to the palladium center, forming the palladium-amido complex that precedes reductive elimination[8][9].
-
Strong Bases (Alkoxides): Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. They are strong enough to deprotonate the coordinated amine effectively. However, their high reactivity can sometimes lead to substrate or ligand degradation at elevated temperatures[2].
-
Weaker Bases (Carbonates/Phosphates): Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives. They are often used for substrates with base-sensitive functional groups.
-
Causality: The trade-off for using a weaker base is that the reaction often requires a higher temperature or longer reaction time to achieve the same conversion as a stronger base[10]. However, for your substrate, a weaker base might mitigate potential side reactions.
-
Troubleshooting Steps:
-
If using NaOtBu and seeing decomposition or no reaction, switch to K₃PO₄ but increase the reaction temperature by 10-20 °C.
-
Consider the solvent. The effectiveness of a base is linked to its solubility. K₃PO₄ is poorly soluble in toluene but more soluble in polar aprotic solvents like dioxane or THF[11]. A solvent switch may be necessary when changing the base.
Part 3: Identifying and Mitigating Side Reactions
Q5: I see a new spot on my TLC that isn't product. What could it be?
With a poly-halogenated substrate, several side reactions are possible.
-
Hydrodehalogenation: This is the replacement of a halogen (most likely iodine) with a hydrogen atom.
-
Causality: This can occur through a competing pathway where the palladium-amido intermediate undergoes β-hydride elimination (if the amine partner has β-hydrogens) or from other reductive pathways in the reaction mixture. It is more common when the desired reductive elimination is slow[6].
-
Solution: A more effective ligand (see Q3) that promotes faster reductive elimination can outcompete this side reaction.
-
-
Homocoupling (Dimerization): You may see the formation of a biaryl (from two molecules of your aniline coupling) or a diarylamine.
-
Causality: This often points to issues with the catalyst activation or concentration.
-
Solution: Switching to a pre-catalyst often minimizes homocoupling. Ensure proper stirring, as poor mixing can create localized areas of high catalyst concentration.
-
Q6: The reaction is very slow. Could the iodide be poisoning my catalyst?
This is a very likely scenario. As mentioned, the buildup of iodide anions can sequester the active catalyst into unreactive bridged dimers[1][2].
-
Symptom: The reaction starts but then plateaus at low to moderate conversion, even after extended time.
-
Solution:
-
Ligand Choice: Very bulky ligands like tBuXPhos can help disfavor the formation of these stable dimers.
-
Switching the Leaving Group: While counterintuitive, if you have synthetic access to the analogous aryl bromide (4-bromo-2-fluoro-5-iodoaniline is not the starting material, but the analogous 4-bromo-2-fluoro-5-chloroaniline would be relevant), it may prove to be a better substrate. The C-Br bond is less reactive to oxidative addition, but the bromide anion is a much weaker catalyst inhibitor than iodide[1]. This trade-off often results in a more efficient overall reaction.
-
Part 4: Experimental Protocols
Protocol 1: Recommended Starting Conditions for Screening
This protocol uses a reliable pre-catalyst and is designed for initial screening of a new reaction.
-
Setup: To an oven-dried vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Catalyst Addition: In a glovebox, add the chosen ligand and palladium source. For best results, use a pre-catalyst like XPhos Pd G3 (0.02 equiv, 2 mol %).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make a 0.1 M solution with respect to the aniline).
-
Reaction: Seal the vial and heat the reaction to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to check for conversion.
Protocol 2: Parallel Ligand/Base Screening
This workflow is designed to efficiently test multiple conditions when the initial attempt fails.
-
Array Setup: Prepare an array of reaction vials (e.g., in a 24-well plate).
-
Stock Solutions: Prepare stock solutions of your aniline and amine coupling partner in the chosen solvent to simplify dispensing.
-
Reagent Dispensing:
-
Dispense the solid bases into their respective vials (e.g., Row A: NaOtBu, Row B: K₃PO₄).
-
Dispense the solid pre-catalysts into their respective vials (e.g., Column 1: XPhos Pd G3, Column 2: RuPhos Pd G4, Column 3: BrettPhos Pd G3).
-
Add the stock solutions of substrates to all vials.
-
-
Reaction & Analysis: Seal the plate and place it on a heated stirring block. After the reaction time, take aliquots from each well for analysis by LC-MS to identify the most promising conditions for further optimization.
References
-
Buchwald–Hartwig amination - Wikipedia. Provides a general overview of the reaction mechanism, including oxidative addition, reductive elimination, and potential side reactions.
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- WuXi AppTec. A detailed guide on selecting reaction parameters, including Pd sources, ligands, and bases, with a specific explanation of iodide inhibition and the benefits of pre-catalysts.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Discusses the catalytic cycle and the challenges associated with specific substrates, including the issue of iodide inhibition forming unreactive Pd dimers.
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Mechanistic study establishing oxidative addition as the rate-determining step in many Buchwald-Hartwig amination reactions.
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Outlines the key steps of the reaction mechanism, including the role of the base in the formation of the Pd(II)-amido intermediate.
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. A computational study showing how ligand sterics and electronics can influence the rate-limiting steps of the reaction.
-
New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction - ResearchGate. Highlights the importance of sterically encumbered ligands for promoting challenging amination reactions.
-
Application Notes and Protocols for the Buchwald-Hartwig Amination of Potassium 4-bromobenzenesulfonate - Benchchem. Describes the general catalytic cycle and the crucial role of the base in deprotonating the amine.
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. A repository of literature examples and mechanistic information on the Buchwald-Hartwig reaction.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Discusses the interrelation of key variables such as halide, ligand, and solvent choice in the reaction.
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Royal Society of Chemistry. A meta-analysis showing that weaker bases often correlate with lower yields or require more forcing conditions.
-
Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem - YouTube. Educational video explaining that while the reaction requires an inert atmosphere, small amounts of water can sometimes be tolerated.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. Research article detailing high-throughput screening of Buchwald-Hartwig reaction conditions.
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Provides protocols and discusses the choice of reagents for challenging aminations.
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. An overview of the reaction with a focus on green chemistry principles and alternative catalysts.
-
Chapter 3: Synthetic Methods for Primary Anilines - Books. A book chapter detailing various methods for aniline synthesis, including the Buchwald-Hartwig amination.
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. A discussion forum where chemists share practical advice, highlighting the fickleness of the reaction and the unreliability of Pd(OAc)₂.
-
Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines - ACS Publications. Describes methods to improve the scalability and efficiency of Buchwald-Hartwig reactions, including addressing base solubility.
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. A guide from the ACS Green Chemistry Institute discussing common solvents and greener alternatives for the reaction.
-
Buchwald Ligands Review | Entegris. A review of various Buchwald ligands and their specific applications, noting BrettPhos's utility for primary amines.
-
Use of base metals in Buchwald-Hartwig coupling - Wordpress. Discusses the use of alternative, more sustainable metals for C-N coupling reactions.
-
(PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - ResearchGate. PDF version of the ACS Omega paper on ligand effects.
-
Role of the base in Buchwald-Hartwig amination - PubMed. A study on the role of the base under different solvent conditions, highlighting the impact of solvent polarity.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 3. pubs.acs.org [pubs.acs.org]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Chloro-2-fluoro-5-iodoaniline
Welcome to the technical support guide for the purification of 4-Chloro-2-fluoro-5-iodoaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during purification by recrystallization. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions based on established chemical principles and field experience.
Section 1: Understanding the Compound - Physicochemical Profile
Effective purification begins with understanding the target molecule. This compound is a highly substituted aromatic amine, a class of compounds often used as intermediates in pharmaceutical and agrochemical synthesis.[1] Its multiple halogen substituents significantly influence its solubility, melting point, and stability. While specific experimental data for this exact compound is limited in public literature, we can infer its properties from closely related analogs to guide our purification strategy.
| Property | Value / Expected Behavior | Rationale & Significance for Recrystallization |
| Molecular Formula | C₆H₅ClFIN | The presence of three different halogens (F, Cl, I) and an amine group creates a complex polarity profile. |
| Molecular Weight | 271.47 g/mol | A moderate molecular weight; the compound is expected to be a solid at room temperature. |
| Appearance | Expected to be a solid, potentially off-white to pale brown or purple. | Halogenated anilines can be sensitive to light and air, leading to colored impurities due to oxidation.[2][3] |
| Melting Point (mp) | Estimated to be >40°C. | The related compound 4-Chloro-2-iodoaniline has a melting point of 39-43°C.[3] The additional fluorine atom may slightly alter this. A low melting point increases the risk of "oiling out." |
| Solubility | Likely soluble in polar organic solvents (e.g., alcohols, acetone) and less soluble in nonpolar solvents (e.g., hexanes) and water. | The "like dissolves like" principle is a good starting point.[4] The aromatic ring provides nonpolar character, while the amine and halogen groups add polarity. Successful recrystallization requires finding a solvent where solubility is high in hot solvent but low in cold solvent.[5][6] |
| Safety | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[7][8] | Always consult the specific Safety Data Sheet (SDS) before handling.[7][8][9][10] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood. |
Section 2: The Recrystallization Workflow: A Step-by-Step Overview
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[5] The fundamental principle is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize upon cooling, leaving impurities behind in the solution.
Caption: Decision tree for common recrystallization problems.
Q4: The final crystals are still colored, even though the starting material was dark.
A4: This indicates the presence of colored, soluble impurities that co-crystallized with your product.
-
Solution (Activated Charcoal): Highly colored, non-polar impurities can often be removed by adding a very small amount of activated charcoal to the hot solution before filtration.
-
Procedure: Add a spatula tip of charcoal to the hot, dissolved solution and swirl for a few minutes. The colored impurities will adsorb to the charcoal's surface. [2]Perform a hot gravity filtration to remove the charcoal before letting the solution cool.
-
Caution: Use charcoal sparingly. Adding too much can adsorb your desired product, leading to a significant loss of yield. [11]
-
Section 5: Frequently Asked Questions (FAQs)
Q1: How do I verify that my recrystallized product is pure? A1: Purity can be assessed using several standard analytical techniques. The most common is melting point analysis. A pure compound should have a sharp melting point range (typically <2°C), which matches the literature value. Impurities tend to broaden and depress the melting point. Other techniques include Thin Layer Chromatography (TLC), NMR spectroscopy, or HPLC to check for the presence of impurities.
Q2: Can I put my flask directly into the ice bath from the hot plate to speed things up? A2: This is strongly discouraged. Rapid cooling (crashing out) leads to the formation of very small, impure crystals because impurities get trapped within the fast-growing crystal lattice. [11][12]For the highest purity, the solution should be cooled as slowly as possible to allow for the formation of large, well-ordered crystals. Allow the flask to cool to room temperature on the benchtop first, ideally insulated, before moving it to an ice bath. [12] Q3: My compound seems to be slightly soluble even in ice-cold solvent. How can I minimize losses during the final wash? A3: This is a common challenge. First, ensure the solvent and crystal slurry are as cold as possible (0°C or lower if the solvent allows). Second, use the absolute minimum volume of ice-cold solvent necessary to wash the filter cake—just enough to wet the surface. Third, work quickly during the vacuum filtration to minimize contact time between the crystals and the wash solvent. [13][14]
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet.[Link]
-
University of Colorado Boulder, Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection.[Link]
-
Stack Exchange. Are there any general rules for choosing solvents for recrystallization?[Link]
- Unknown Source.
- Pavia, Lampman, Kriz, Engel.
-
PubChem, NIH. 4-Chloro-2-iodoaniline.[Link]
-
Biocyclopedia. Problems in recrystallization.[Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting.[Link]
-
Reddit. Recrystallization pointers.[Link]
-
PubMed Central (PMC), NIH. A Structured Approach To Cope with Impurities during Industrial Crystallization Development.[Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.[Link]
-
ResearchGate. Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution.[Link]
-
ResearchGate. Can anyone help me to find a procedures for recrystallize aniline-HCl?[Link]
- Google Patents.
- Google Patents.4-Alkyl-2-haloaniline derivative and process and process for producing the same.
-
PubMed Central (PMC), NIH. 2-Chloro-4-iodoaniline.[Link]
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- 14. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for "4-Chloro-2-fluoro-5-iodoaniline" Cross-Coupling
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4-Chloro-2-fluoro-5-iodoaniline. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization for this versatile, polyfunctionalized building block.
The unique substitution pattern of this compound presents both an opportunity and a challenge. The differential reactivity of the carbon-halogen bonds allows for selective, sequential functionalization, yet the presence of the aniline moiety and multiple electron-withdrawing groups necessitates careful selection of the catalytic system to avoid common pitfalls such as catalyst deactivation and low yields.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the reactivity and handling of this compound in palladium-catalyzed cross-coupling reactions.
Q1: Which halogen site is expected to react selectively in a cross-coupling reaction?
A1: The carbon-iodine (C-I) bond is the primary reaction site. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > OTf > Cl.[1] This difference is rooted in bond dissociation energies, with the C-I bond being significantly weaker and therefore more susceptible to oxidative addition by the Pd(0) catalyst. This inherent reactivity allows for highly selective functionalization at the 5-position while leaving the C-Cl bond intact for subsequent transformations.[2]
Q2: How do the aniline, fluoro, and chloro substituents influence the reaction?
A2: Each substituent plays a critical role:
-
Aniline (-NH₂): The primary amino group is a potent coordinating moiety that can bind to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[3] While it is an electron-donating group, its coordinating ability is often the more dominant and challenging factor to manage.
-
Fluoro (-F) and Chloro (-Cl) Groups: These halogens are electron-withdrawing, which renders the aromatic ring electron-deficient. This electronic property generally facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle, potentially increasing the substrate's reactivity compared to non-halogenated iodoanilines.[1]
Q3: Is it necessary to protect the aniline's amino group before performing a cross-coupling reaction?
A3: While not always mandatory, protecting the amino group (e.g., as an acetamide) is a prudent strategy, especially during initial route scouting or if catalyst inhibition is observed.[4]
-
Advantages of Protection: Prevents the -NH₂ group from coordinating to the palladium catalyst, leading to more consistent and higher yields. It also circumvents potential N-arylation side reactions in certain coupling protocols.
-
When to Attempt Unprotected Coupling: With modern, highly active catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands), direct coupling of the unprotected aniline is often feasible.[5][6] These ligands are designed to accelerate the catalytic cycle, which can outcompete the rate of catalyst poisoning.[5] A small-scale test reaction is always recommended to determine if protection is necessary for your specific transformation.[3]
Section 2: Catalyst System Selection for Key Transformations
Choosing the right combination of palladium source, ligand, base, and solvent is paramount for success. The following tables provide validated starting points for common cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for creating aryl-aryl or aryl-vinyl bonds.[7][8]
Q4: What is a robust, general-purpose catalyst system for the Suzuki-Miyaura coupling of this substrate?
A4: A system comprising a modern palladacycle precatalyst, a bulky biarylphosphine ligand, and a phosphate or carbonate base is highly recommended for this electron-deficient and potentially coordinating substrate.
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Rationale & Key Considerations |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | A reliable starting point for electron-deficient aryl halides. SPhos promotes efficient oxidative addition and reductive elimination.[1] |
| PdCl₂(dppf) | (none) | K₂CO₃ | DMF or Dioxane/H₂O | 90-110 | A more traditional but effective system, particularly for a broad range of boronic acids.[1] |
| Buchwald G3/G4 Precatalysts | (built-in) | Cs₂CO₃ or K₃PO₄ | Dioxane or 2-MeTHF | 60-100 | Air-stable precatalysts ensure reliable generation of the active Pd(0) species and are often highly effective for challenging substrates.[5] |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for coupling the aryl halide with a primary or secondary amine.[6]
Q5: What catalyst system is recommended for coupling this compound with another amine?
A5: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base and a specialized ligand designed to facilitate the challenging C-N reductive elimination step.
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Rationale & Key Considerations |
| Pd₂(dba)₃ | XPhos or RuPhos | NaOt-Bu or LHMDS | Toluene or Dioxane | 80-110 | XPhos is a highly general and effective ligand for a wide range of amines.[9] Strong bases are required to deprotonate the coupling amine. |
| Buchwald G3/G4 Precatalysts | (built-in) | K₂CO₃ or Cs₂CO₃ | t-BuOH or Dioxane | 90-110 | Using a weaker carbonate base may be possible with highly active precatalysts and can improve functional group tolerance.[5] |
| Pd(OAc)₂ | BrettPhos | NaOt-Bu | Toluene | 80-100 | BrettPhos is particularly effective for coupling with primary amines and ammonia surrogates.[5][10] |
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is the premier method for installing an alkyne moiety.[2][11]
Q6: How can I achieve a selective Sonogashira coupling at the iodo-position?
A6: The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst.[2] However, copper-free conditions are often preferred to minimize alkyne homocoupling (Glaser coupling).
| Pd Source | Ligand | Co-Catalyst | Base | Solvent | Temp (°C) | Rationale & Key Considerations |
| PdCl₂(PPh₃)₂ | (none) | CuI (2-5 mol%) | TEA or DIPEA | THF or DMF | 25-60 | The classic, robust protocol. The C-I bond's high reactivity ensures selectivity.[2] |
| Pd(PPh₃)₄ | (none) | None | Cs₂CO₃ or K₂CO₃ | Dioxane | 60-90 | A copper-free variant that prevents alkyne homocoupling, which can be a significant side reaction.[12] |
| PdCl₂(PCy₃)₂ | (none) | None | K₂CO₃ | NMP | 80-100 | An efficient copper-free system, particularly useful for aryl chlorides, but also highly effective for more reactive aryl iodides.[12] |
Section 3: Troubleshooting Guide
Even with optimized starting conditions, challenges can arise. This guide provides a systematic approach to problem-solving.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common cross-coupling issues.
Common Problems and Solutions
-
Problem: Low or No Product Yield
-
Potential Cause 1: Catalyst Deactivation. The active Pd(0) species can be oxidized by trace oxygen, or the aniline substrate/product can act as an inhibitor.[3][13] The formation of palladium black is a visual indicator of catalyst decomposition.[3]
-
Solution:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with argon or nitrogen, or by using freeze-pump-thaw cycles.[14] Maintain a positive pressure of inert gas throughout the reaction.
-
Use Robust Precatalysts: Switch from generating Pd(0) in situ (e.g., from Pd(OAc)₂) to using well-defined, air-stable precatalysts like Buchwald palladacycles (G3, G4).[5]
-
Ligand Choice: Employ bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate-limiting steps of the catalytic cycle, which helps to outcompete deactivation pathways.[3][5]
-
-
-
Problem: Significant Homocoupling of Coupling Partner (e.g., Boronic Acid Dimer)
-
Potential Cause: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira reactions.[14]
-
Solution: Rigorous degassing of the reaction mixture is critical.[14] For Sonogashira couplings, switching to a copper-free protocol can also eliminate the primary pathway for alkyne homocoupling.[12]
-
-
Problem: De-iodination of Starting Material (Hydrodehalogenation)
-
Potential Cause: The combination of a strong base and a hydrogen source (which can be the solvent or trace water) can lead to the replacement of the iodine with a hydrogen atom.[1]
-
Solution:
-
Modify Base/Solvent: Switch to a milder base (e.g., K₂CO₃ instead of K₃PO₄ for a Suzuki reaction).
-
Lower Temperature: Reducing the reaction temperature can often slow down this side reaction relative to the desired coupling.[1]
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor de-iodination.[1]
-
-
Section 4: Experimental Protocols
The following protocols are provided as robust starting points for your experiments.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (0.02 eq, 2 mol%)
-
SPhos (0.04 eq, 4 mol%)
-
K₃PO₄ (finely ground, 2.0 eq)
-
Toluene and Water (e.g., 10:1 v/v mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the coupling of this compound with a generic primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Pd₂(dba)₃ (0.01 eq, 1 mol%)
-
XPhos (0.02 eq, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk flask.
-
Add the this compound and the degassed toluene.
-
Add the primary amine via syringe.
-
Seal the flask and heat the mixture with vigorous stirring at 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Section 5: Mechanistic Overview
A fundamental understanding of the catalytic cycle is crucial for rational optimization.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- BenchChem. (2025). Technical Support Center: Catalyst Selection for 1,2,4,5-Tetrachloro-3-iodobenzene Cross-Coupling.
- BenchChem. (2025). Catalyst selection for cross-coupling reactions involving 2-Methyl-4-(methylsulfanyl)aniline.
- ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine....
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-Chloro-5-iodoaniline.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
- National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- BenchChem. (2025). Technical Support Center: Scale-Up Considerations for Reactions Involving 3-Chloro-5-iodoaniline.
- ResearchGate. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- BenchChem. (2025).
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Wikipedia. (n.d.).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2025).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization and Troubleshooting for 4-Chloro-2-fluoro-5-iodoaniline Chemistry
Welcome to the technical support center for 4-Chloro-2-fluoro-5-iodoaniline, a critical building block in modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent functionalization of this versatile intermediate. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to optimize your reaction conditions and troubleshoot effectively.
Section 1: Synthesis of this compound
The primary challenge in synthesizing this molecule is achieving regioselective iodination of the commercially available starting material, 4-chloro-2-fluoroaniline. The electronic and steric effects of the three substituents (amino, chloro, and fluoro) must be carefully managed to direct the incoming electrophilic iodine to the desired C5 position.
FAQ 1.1: What is the recommended synthetic route for preparing this compound with high regioselectivity?
The most reliable method is the direct electrophilic iodination of 4-chloro-2-fluoroaniline. The amino group is a powerful ortho-, para-directing group, making the positions ortho (C3) and para (C5) to it the most activated. Since the C5 position is sterically accessible and electronically activated, it is the favored site for iodination under controlled conditions.
A highly effective and commonly used reagent for this transformation is N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile or dichloromethane. NIS provides a source of electrophilic iodine (I+) under mild conditions, which helps prevent over-reaction or degradation of the sensitive aniline substrate.
Caption: Synthetic workflow for the iodination of 4-chloro-2-fluoroaniline.
Detailed Experimental Protocol: Iodination using NIS
-
Preparation: To a solution of 4-chloro-2-fluoroaniline (1.0 eq) in acetonitrile (0.2 M), add N-Iodosuccinimide (1.05 eq) in one portion at room temperature.
-
Reaction: Stir the mixture under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine and NIS.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
FAQ 1.2 (Troubleshooting): My iodination reaction is giving a low yield and a mixture of isomers. How can I improve it?
This is a common issue stemming from the delicate balance of reactivity. Here is a guide to troubleshoot poor outcomes.
Table 1: Troubleshooting Guide for Iodination
| Symptom | Potential Cause | Recommended Action & Rationale |
| Mixture of Isomers | 1. Reaction Temperature Too High: Increased thermal energy can overcome the subtle energetic differences between activation barriers for substitution at different positions. 2. Overly Reactive Iodinating Agent: Stronger agents like Iodine Monochloride (ICl) can be less selective.[1] | 1. Lower the Temperature: Run the reaction at 0 °C or even -10 °C to enhance selectivity for the thermodynamically favored C5 product. 2. Use a Milder Reagent: Stick with NIS. If other isomers persist, consider using I₂ with a mild activator like silver sulfate (Ag₂SO₄), which can offer different selectivity profiles.[2] |
| Di-iodination Product Observed | Excess Iodinating Agent: Using more than a slight excess of NIS can lead to a second iodination on the activated ring. | Control Stoichiometry: Use precisely 1.0 to 1.05 equivalents of NIS. Add the reagent portion-wise or as a solution via syringe pump to maintain a low instantaneous concentration. |
| Low Conversion / No Reaction | 1. Poor Reagent Quality: NIS can degrade over time. 2. Inadequate Solvent: The solvent may not fully dissolve the reagents. | 1. Verify Reagent Purity: Use freshly purchased or recrystallized NIS. 2. Screen Solvents: While acetonitrile is a good starting point, DMF or THF can be alternatives if solubility is an issue, though they may alter reaction kinetics. |
| Product Degradation (Dark Color) | 1. Acidic Byproducts: The succinimide byproduct can create a slightly acidic environment. 2. Harsh Workup: Exposure to strong acids or bases during workup can degrade the aniline. | 1. Add a Non-Nucleophilic Base: Include a small amount of a mild base like sodium bicarbonate in the reaction mixture. 2. Ensure Mild Workup: Use a saturated sodium bicarbonate solution for the initial wash after the thiosulfate quench. |
Section 2: Cross-Coupling Reactions with this compound
This molecule is an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition than the carbon-chlorine bond, allowing for highly selective functionalization at the C5 position.
Subsection 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming a new carbon-carbon bond at the C5 position.[3] Success hinges on the selection of an appropriate catalyst system and base.[4]
FAQ 2.1.1: What are the recommended starting conditions for a Suzuki-Miyaura coupling?
For a standard Suzuki coupling, a catalyst system comprising a palladium source and a bulky, electron-rich phosphine ligand is the most reliable choice. This combination facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5]
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | These are common, air-stable Pd(II) and Pd(0) precursors that are readily reduced in situ to the active Pd(0) catalyst. |
| Ligand | XPhos (4.5 mol%) or SPhos (4.5 mol%) | These Buchwald-type ligands are bulky and electron-rich, which promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination.[6] |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq) | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4] K₃PO₄ is a good choice for sensitive substrates or to minimize protodeborylation. |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A biphasic solvent system is standard. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.[6] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle efficiently. |
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
In a separate vial, pre-mix the Pd source and the ligand in the organic solvent for 5-10 minutes.
-
Evacuate and backfill the reaction flask with an inert gas (N₂ or Ar) three times.
-
Add the catalyst solution to the flask, followed by the remaining organic solvent and water.
-
Heat the reaction mixture to the target temperature with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
FAQ 2.1.2 (Troubleshooting): My Suzuki coupling is failing. What should I investigate?
Failures in Suzuki couplings usually trace back to one of three issues: an inactive catalyst, degradation of the boronic acid, or competing side reactions.
Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling reactions.
A key side reaction to monitor is protodeborylation , where the boronic acid is replaced by a proton from water before it can transmetalate.[5] This is especially problematic with electron-rich or certain heteroaryl boronic acids. Using anhydrous conditions with K₃PO₄ or switching to a more robust boronate pinacol ester can effectively mitigate this issue.
Subsection 2.2: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is the premier method for forming a C-N bond at the C5 position, coupling the aryl iodide with a primary or secondary amine.[7][8] The choice of catalyst, ligand, and base is highly dependent on the nature of the amine coupling partner.[9][10]
FAQ 2.2.1: How do I select the right catalyst system for a Buchwald-Hartwig amination?
The reaction requires a strong, non-nucleophilic base to deprotonate the amine, forming the active amido species. The ligand's structure is critical for stabilizing the palladium center and promoting the C-N bond-forming reductive elimination step.
Table 3: Catalyst System Selection for Buchwald-Hartwig Amination
| Amine Partner | Recommended Ligand | Recommended Base | Rationale |
| Primary Aliphatic Amines | RuPhos or XPhos | NaOt-Bu or LHMDS | These bulky ligands are highly effective at promoting the coupling of less hindered primary amines and preventing β-hydride elimination where applicable.[11] |
| Secondary Aliphatic Amines | BrettPhos or cataCXium A | NaOt-Bu or K₃PO₄ | Secondary amines are more sterically hindered. BrettPhos has a large bite angle and steric profile that facilitates coupling with these challenging substrates. |
| Anilines (Aromatic Amines) | XPhos or G3/G4 Precatalysts | K₂CO₃ or Cs₂CO₃ | Weaker bases are often sufficient for the more acidic anilines. XPhos-based systems are generally robust for this transformation. |
Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried flask, add the Pd source and ligand. Add this compound (1.0 eq) and the base (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar).
-
Add the solvent (e.g., toluene or dioxane), followed by the amine coupling partner (1.2 eq).
-
Heat the reaction mixture (typically 90-110 °C) until the starting material is consumed.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
References
-
Juric, T., et al. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Juric, T., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
Sources
- 1. xray.uky.edu [xray.uky.edu]
- 2. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Degradation Pathways of 4-Chloro-2-fluoro-5-iodoaniline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluoro-5-iodoaniline and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this highly functionalized aniline derivative. Our goal is to equip you with the knowledge to anticipate and manage potential degradation pathways, ensuring the integrity of your experiments and the quality of your synthesized molecules.
Introduction: The Challenge of Stability
This compound is a versatile building block in medicinal chemistry and materials science due to its unique substitution pattern. The presence of three different halogens and an amino group offers multiple points for synthetic modification. However, this complex arrangement also presents stability challenges. Understanding the potential degradation pathways is crucial for developing robust synthetic protocols, stable formulations, and accurate analytical methods. This guide will explore the primary degradation mechanisms—hydrolysis, oxidation, and photodegradation—and provide practical solutions to common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing a this compound derivative is turning a dark color. What is the likely cause and how can I prevent it?
A1: Dark discoloration in reactions involving anilines is a common indicator of oxidation. The electron-rich amino group makes the aromatic ring susceptible to oxidation, which can be exacerbated by the presence of air (oxygen), trace metal impurities, or oxidizing reagents. The initial oxidation product is often a highly colored quinone-imine or related polymeric species.
Troubleshooting and Prevention:
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help prevent oxidation, provided it does not interfere with your desired reaction.
-
Purified Starting Materials: Ensure your this compound is of high purity. Impurities from its synthesis can sometimes catalyze oxidation.
-
Protection of the Amino Group: If your synthesis allows, protecting the aniline as an acetamide or a carbamate can significantly reduce its susceptibility to oxidation.
Q2: I am observing a loss of the iodine substituent in my this compound derivative during my experiments. Why is this happening?
A2: The carbon-iodine bond is the weakest of the carbon-halogen bonds present in the molecule, making it the most susceptible to cleavage. This process, known as deiodination, can occur under several conditions:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, leading to the formation of an aryl radical and an iodine radical.
-
Reductive Dehalogenation: The presence of reducing agents or certain metal catalysts (e.g., Palladium on carbon with a hydrogen source) can lead to the reductive cleavage of the C-I bond, replacing the iodine with a hydrogen atom.[1]
-
Nucleophilic Attack: While less common for aryl iodides without strong activation, under certain conditions, a nucleophile could potentially displace the iodide.
Troubleshooting and Prevention:
-
Light Protection: Protect your reactions and stored solutions from light by using amber vials or wrapping your glassware in aluminum foil.
-
Careful Selection of Reagents: Be mindful of the reagents and catalysts used. If reductive dehalogenation is a concern, consider alternative catalysts or reaction conditions.
-
Temperature Control: In some cases, elevated temperatures can promote dehalogenation. Running reactions at the lowest effective temperature may help minimize this side reaction.
The relative lability of carbon-halogen bonds follows the trend: C-I < C-Br < C-Cl < C-F.[2] Therefore, the iodine atom is the most likely halogen to be lost.
Q3: Under what pH conditions is this compound most stable?
A3: The stability of halogenated anilines can be significantly influenced by pH.
-
Acidic Conditions (Low pH): In acidic solutions, the amino group will be protonated to form an anilinium salt (-NH3+). This protonation deactivates the aromatic ring towards electrophilic attack and can also reduce its susceptibility to oxidation. However, strongly acidic conditions, especially at elevated temperatures, can potentially promote hydrolysis of the C-F bond, though this is generally less facile than deiodination.
-
Neutral Conditions (pH ~7): At neutral pH, the aniline exists primarily as the free base. It is more susceptible to oxidation in this state compared to its protonated form.
-
Basic Conditions (High pH): In basic solutions, the free amino group is present, making the molecule susceptible to oxidation. Strongly basic conditions, particularly with heating, could potentially lead to nucleophilic aromatic substitution, although this is generally difficult without strong electron-withdrawing groups ortho or para to the leaving group.
For general storage and handling, a slightly acidic to neutral pH is often preferable to minimize oxidation. The specific stability will depend on the other reagents present in the solution.
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Appearance of an unexpected peak in HPLC with a shorter retention time and a mass corresponding to the loss of iodine. | Reductive dehalogenation or photodegradation. | 1. Analyze a sample kept in the dark: This will help determine if the degradation is light-induced. 2. Review reaction components: Check for any reducing agents or catalysts that could be causing dehalogenation. 3. Optimize reaction conditions: Consider lowering the reaction temperature or using a different catalyst system. |
| Multiple new, more polar peaks observed in the chromatogram after workup. | Oxidation of the aniline to various byproducts. | 1. Perform workup under an inert atmosphere: This minimizes air exposure. 2. Use degassed solvents for extraction: Reduces dissolved oxygen. 3. Consider an acidic wash: This will protonate the aniline, making it less prone to oxidation during extraction. |
| Formation of a precipitate or solid in the reaction mixture. | Dimerization or polymerization of degradation products. This can be initiated by radical formation from deiodination or oxidation. | 1. Identify the precipitate: If possible, isolate and characterize the solid to understand its origin. 2. Introduce a radical scavenger: If radical-mediated polymerization is suspected, a scavenger (e.g., TEMPO) could be added if compatible with the reaction. 3. Re-evaluate reaction concentration: High concentrations can sometimes favor polymerization. |
| Inconsistent analytical results for the same sample. | Ongoing degradation of the analyte in the analytical sample solution. | 1. Prepare samples fresh: Analyze samples immediately after preparation. 2. Use a suitable diluent: Dissolve samples in a slightly acidic mobile phase or a solvent that minimizes degradation. 3. Store analytical standards appropriately: Keep standards in the dark and at a low temperature. |
Predicted Degradation Pathways
Oxidative Degradation
Oxidative degradation is a primary concern for aniline derivatives. The reaction is often initiated by the formation of an aniline radical cation, which can then undergo various transformations.
Caption: Oxidative degradation of this compound.
Photodegradation
Photodegradation is particularly relevant due to the presence of the C-I bond. The primary event is the homolytic cleavage of this bond.
Caption: Photodegradation pathway via C-I bond cleavage.
Hydrolytic Degradation
While generally stable to hydrolysis, under forced conditions (e.g., high temperature and extreme pH), degradation can occur. The C-F bond is the most likely to undergo nucleophilic aromatic substitution under harsh basic conditions, although this is a high-energy process. Dehalogenation of other halogens could also be possible under specific conditions.
Experimental Protocols: Forced Degradation Study
To develop a stability-indicating analytical method, a forced degradation study is essential.[3][4] This involves subjecting the this compound derivative to harsh conditions to generate potential degradation products.
Objective: To generate degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of approximately 50 µg/mL with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of approximately 50 µg/mL with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 50 µg/mL with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in acetonitrile and dilute to a final concentration of approximately 50 µg/mL with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose the stock solution (1 mg/mL in acetonitrile) to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
After exposure, dilute both the exposed and control samples to a final concentration of approximately 50 µg/mL with mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (e.g., C18 column with a gradient of acetonitrile and water).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the main peak area.
-
References
-
Ford, K. A. (2013). Role of Electrostatic Potential in the in Silico Prediction of Molecular Bioactivation and Mutagenesis. Molecular Pharmaceutics, 10(4), 1171-1182. Available at: [Link]
-
Commandeur, J. N., Stijntjes, G. J., & Vermeulen, N. P. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical pharmacology, 49(9), 1235–1248. Available at: [Link]
-
Glasnov, T. N., & Kappe, C. O. (2011). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 15(4), 841-852. Available at: [Link]
-
Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
-
YouTube. (2020). Effect of Substituents on the Basicity of Anilines. Available at: [Link]
-
Quora. (2020). What are the effects of the substituent basicity of aromatic amines?. Available at: [Link]
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International journal of quantum chemistry, 80(4‐5), 1107-1115. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. Available at: [Link]
-
BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
Agarwal, V., & Lewis, J. C. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural product reports, 34(7), 733–764. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available at: [Link]
-
Macherey-Nagel. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]
-
Nitoi, I., Oancea, P., & Cristea, I. (2015). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO2/H2O2 SYSTEM. Carpathian Journal of Food Science and Technology, 7(2), 108-114. Available at: [Link]
-
Skibinski, R., Komsta, Ł., & Ciebiera, M. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules (Basel, Switzerland), 23(11), 2821. Available at: [Link]
-
Chen, J., He, D., & Wang, Z. (2007). Photodegradation of aniline in aqueous suspensions of microalgae. Journal of photochemistry and photobiology. B, Biology, 88(2-3), 131–137. Available at: [Link]
-
Gribble, G. W. (1994). Halogenated anilines as novel natural products from a marine biofilm forming microalga. Tetrahedron Letters, 35(5), 7633-7636. Available at: [Link]
-
Van de Velde, S., & van der Meeren, P. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. Available at: [Link]
-
Vignaduzzo, S. E., & Castellano, P. M. (2013). Trends in Analytical chemistry. CONICET. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-2-iodoaniline. Retrieved from [Link]
-
Shreeneel Chemicals. (n.d.). 4-Chloro 2 Iodo Aniline. Retrieved from [Link]
-
Van de Velde, S., & van der Meeren, P. (2020). (PDF) Photodegradation Products And Their Analysis In Food. ResearchGate. Available at: [Link]
-
Gul, S., & Khan, S. A. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 14(11), 2101-2108. Available at: [Link]
-
Kumar, A., & Saini, V. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the presence of its degradation products. Acta Pharmaceutica Sciencia, 62(2), 312-326. Available at: [Link]
-
Sunway Pharm Ltd. (n.d.). 4-chloro-5-fluoro-2-iodoaniline. Retrieved from [Link]
-
AA Blocks. (n.d.). 4-Chloro-5-fluoro-2-iodoaniline. Retrieved from [Link]
-
Akhmetshina, A. I., et al. (2024). Photodegradation of polylactide with phenol and aniline terpene derivatives additives. Polymers, 16(11), 1530. Available at: [Link]
-
Quinn, T. R., & Tanski, J. M. (2014). Crystal structure of 4-chloro-2-iodo-aniline. Acta crystallographica. Section E, Structure reports online, 70(Pt 9), o944–o945. Available at: [Link]
Sources
Technical Support Center: Large-Scale Synthesis of 4-Chloro-2-fluoro-5-iodoaniline
Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-5-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its large-scale synthesis. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical experience.
Introduction: The Synthetic Challenge
The synthesis of this compound is a multi-faceted challenge, primarily centered on the regioselective introduction of the iodine atom onto the 4-chloro-2-fluoroaniline backbone. The directing effects of the existing substituents—the strongly activating ortho, para-directing amino group, and the deactivating ortho, para-directing chloro and fluoro groups—create a delicate balance that must be controlled to achieve the desired isomer. On a large scale, issues of reagent stability, reaction kinetics, product purification, and safety are magnified. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The principal challenge is achieving high regioselectivity for the iodination at the 5-position. The starting material, 4-chloro-2-fluoroaniline, has three potential sites for electrophilic substitution. The amino group is a powerful activating and ortho, para-directing group, while the chloro and fluoro groups are deactivating but also ortho, para-directing. This complex interplay of electronic and steric effects can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.
Q2: I am observing the formation of multiple iodinated isomers. How can I improve the selectivity for the 5-iodo product?
A2: The formation of multiple isomers is a common issue. To enhance selectivity for the 5-position, consider the following strategies:
-
Choice of Iodinating Agent: The reactivity of the iodinating agent is crucial. Milder reagents, such as N-iodosuccinimide (NIS), often provide better selectivity compared to more reactive agents like iodine monochloride (ICl).
-
Solvent Effects: The solvent can influence the reactivity of the iodinating species and the substrate. Experiment with a range of solvents, from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile), to find the optimal balance for selectivity.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Protecting Group Strategy: While more synthetically intensive, protecting the amino group as an acetamide can modulate its activating effect and alter the regiochemical outcome of the iodination.
Q3: My reaction mixture is turning dark, and I'm getting a low yield of the desired product. What is happening?
A3: A dark reaction mixture, often accompanied by the formation of tar-like substances, is a strong indicator of oxidation of the aniline starting material or product.[1] Anilines are electron-rich and susceptible to oxidation, especially under harsh reaction conditions.
-
Troubleshooting:
-
Use a Milder Iodinating Agent: Reagents like NIS are generally less oxidizing than I₂ with an oxidizing agent.[1]
-
Inert Atmosphere: On a large scale, it is critical to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Temperature Control: Maintain a consistently low temperature throughout the reaction and addition of reagents.
-
Quenching: Ensure a proper quenching procedure is in place to neutralize any excess iodinating agent immediately after the reaction is complete. A solution of sodium thiosulfate is commonly used for this purpose.
-
Q4: I'm having difficulty purifying the final product. What are the recommended methods for large-scale purification?
A4: Purification of polyhalogenated anilines can be challenging due to their similar polarities and potential for thermal instability.[2]
-
Recommended Purification Strategies:
-
Crystallization: This is often the most effective and scalable method for purifying solid products. A systematic solvent screening is recommended to identify a suitable solvent or solvent system that provides good recovery and high purity.
-
Column Chromatography: While effective at the lab scale, traditional column chromatography can be cumbersome and expensive for large quantities. Consider automated flash chromatography systems for more efficient large-scale separations if crystallization is not viable.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an option. However, be cautious of potential thermal decomposition.[2]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Inactive iodinating agent (e.g., decomposed NIS).2. Insufficient reaction time or temperature.3. Poor solubility of reagents. | 1. Use a fresh, high-purity iodinating agent. Store NIS in a cool, dark, and dry place.2. Monitor the reaction progress by TLC or HPLC and adjust the reaction time or temperature accordingly.3. Choose a solvent in which all reactants are sufficiently soluble at the reaction temperature. |
| Formation of Di-iodinated Byproducts | 1. Overly reactive iodinating agent.2. Excess of iodinating agent.3. High reaction temperature. | 1. Switch to a milder iodinating agent (e.g., NIS).2. Use a stoichiometric amount or a slight excess of the aniline relative to the iodinating agent.3. Lower the reaction temperature. |
| Product is Colored (Yellow/Brown) | 1. Presence of oxidized impurities.2. Residual iodine. | 1. Treat the crude product with activated carbon.2. Wash the organic extract with a sodium thiosulfate solution to remove any remaining iodine.3. Recrystallize the product from a suitable solvent.[2] |
| Inconsistent Yields on Scale-Up | 1. Inefficient mixing leading to localized "hot spots" or concentration gradients.2. Poor temperature control in a large reactor.3. Issues with reagent addition rate. | 1. Ensure the reactor is equipped with an appropriate agitator for efficient mixing.2. Use a reactor with a jacketed cooling system to maintain a stable temperature.3. Control the addition rate of the iodinating agent to manage any exotherm. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and should be optimized for specific laboratory conditions and scales.
Materials:
-
4-Chloro-2-fluoroaniline
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve 4-chloro-2-fluoroaniline (1.0 eq) in anhydrous acetonitrile.
-
Inerting: Purge the reactor with nitrogen for at least 20 minutes.
-
Reagent Addition: Cool the solution to 0-5 °C. Add N-iodosuccinimide (1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Stir until the color of iodine disappears.
-
Extraction: Add dichloromethane and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.
Visualizing the Process
Logical Relationship of Substituent Directing Effects
Caption: Interplay of substituent effects in the iodination of 4-chloro-2-fluoroaniline.
Experimental Workflow for the Synthesis of this compound
Caption: Step-by-step workflow for the synthesis of this compound.
References
- Buck, M. T., & Lipshutz, B. H. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 67(39), 7461-7469.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
-
Blaser, A., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PubMed. Retrieved from [Link]
- Tekale, S. U., et al. (2006).
-
Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]
- Patents, Google. (n.d.). Catalytic bromination of 2-fluoroaniline.
- Zhang, Q., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 58(39), 17497–17509.
- Patents, Google. (n.d.). 4-Alkyl-2-haloaniline derivative and process and process for producing the same.
-
Li, J. J. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Scale-Up Considerations for Reactions Involving 3-Chloro-5-iodoaniline.
Sources
Technical Support Center: Impurity Profiling and Identification of 4-Chloro-2-fluoro-5-iodoaniline
Welcome to the comprehensive technical support guide for the impurity profiling of 4-Chloro-2-fluoro-5-iodoaniline. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and analysis of this critical pharmaceutical intermediate.
Introduction
This compound is a complex halogenated aromatic amine that serves as a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). The presence of multiple halogen substituents (chlorine, fluorine, and iodine) on the aniline ring makes its synthesis susceptible to the formation of numerous process-related impurities. These can include positional isomers, starting material carryover, and byproducts from side reactions. Therefore, a robust and detailed impurity profile is essential to ensure the quality, safety, and efficacy of the final drug product.
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions related to the analytical challenges in profiling these impurities.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities to expect in a sample of this compound?
A1: Given the typical synthetic routes involving halogenation and nitro group reduction, the following classes of impurities are commonly encountered:
-
Isomeric Impurities: Positional isomers are a primary concern. These can arise from a lack of complete regioselectivity during the halogenation steps. Examples include isomers where the positions of the halogens are rearranged on the aromatic ring.
-
Starting Material Carryover: Incomplete reactions can result in the presence of precursors such as 4-chloro-2-fluoroaniline.[1][2]
-
Under-halogenated Impurities: The loss of one or more halogen atoms can lead to impurities like 4-chloro-2-fluoroaniline or 2-fluoro-5-iodoaniline.
-
Byproducts of Side Reactions: Other unexpected impurities can form, for instance, a cyclic impurity might be generated during a nitro reduction step.[3]
-
Degradation Products: Anilines can be susceptible to degradation, and the specific degradation pathways should be investigated under stress conditions (e.g., acid, base, oxidation, heat, light).[4]
Q2: Which analytical technique is best suited for the initial impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and effective technique for the initial analysis of halogenated anilines.[5][6][7] A reversed-phase method, typically using a C18 column, is a good starting point for separating the main component from its impurities.[6] The use of a Diode Array Detector (DAD) is beneficial for checking for co-eluting peaks and can assist in the initial characterization of impurities.[4][8]
Q3: My HPLC chromatogram shows significant peak tailing for the aniline compounds. What is the cause and how can I fix it?
A3: Peak tailing for basic compounds like anilines is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine group and residual acidic silanol groups on the silica-based stationary phase.[9][10]
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to between 3 and 7) by adding a buffer can neutralize the silanol interactions.[9]
-
Use of End-Capped Columns: Employing columns that are "end-capped" minimizes the number of accessible silanol groups, thus reducing tailing.[9]
-
Addition of Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can also improve peak shape.[11]
Q4: How can I resolve two impurities that are co-eluting in my HPLC method?
A4: Resolving co-eluting peaks requires a systematic approach to method development. Here are some strategies:
-
Gradient Optimization: A shallower gradient will provide more time for the components to separate on the column.
-
Change in Organic Modifier: Switching from acetonitrile to methanol, or using a mixture, can alter the selectivity of the separation.
-
Column Chemistry: Trying a different stationary phase (e.g., a phenyl or cyano column) can offer different retention mechanisms and improve resolution.
-
Temperature Adjustment: Changing the column temperature can affect the retention of compounds differently, potentially leading to separation.
Part 2: Troubleshooting Guides
Guide 1: Workflow for the Identification of an Unknown Impurity
When a significant unknown impurity is detected, a systematic approach is required for its structural elucidation.
Step-by-Step Protocol:
-
Initial Assessment (HPLC-UV): Quantify the impurity. Regulatory guidelines often dictate the threshold above which an impurity must be identified.[12]
-
LC-MS Analysis for Molecular Weight: The next step is to obtain the molecular weight of the impurity. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, providing high sensitivity and specificity.[13]
-
High-Resolution Mass Spectrometry (HRMS): For a more definitive identification, HRMS (e.g., Q-TOF or Orbitrap) provides a highly accurate mass measurement, which helps in determining the elemental composition of the impurity.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the molecular ion of the impurity, MS/MS provides structural information. The fragmentation pattern of halogenated compounds can be particularly informative.[14] The presence of chlorine and bromine atoms can be deduced from the characteristic isotopic patterns (M+2, M+4 peaks).[15][16]
-
Isolation and NMR Spectroscopy: If the structure cannot be definitively determined by mass spectrometry alone (especially in the case of isomers), the impurity may need to be isolated using preparative HPLC. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of organic compounds and can help distinguish between isomers.[17][18][19]
Visual Workflow for Impurity Identification:
Caption: Common HPLC problems and their corresponding solutions.
References
Sources
- 1. 4-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ijcrt.org [ijcrt.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [helda.helsinki.fi]
- 9. mastelf.com [mastelf.com]
- 10. agilent.com [agilent.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. hpst.cz [hpst.cz]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. jchps.com [jchps.com]
- 19. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of 4-Chloro-2-fluoro-5-iodoaniline
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of synthetic intermediates is paramount. 4-Chloro-2-fluoro-5-iodoaniline is a key building block in the synthesis of various pharmaceutical compounds. Its purity and quantification directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, supported by experimental data and a discussion of alternative analytical techniques.
The Critical Role of Analytical Methodology
The isomeric and purity profile of substituted anilines can significantly influence their reactivity and the impurity profile of subsequent products. Therefore, a robust analytical method is not merely a quality control checkpoint but a critical tool in synthetic route optimization and regulatory compliance. This guide will focus on a reversed-phase HPLC (RP-HPLC) method, a widely adopted technique for the analysis of aromatic amines due to its versatility and separation efficiency.[1] We will also draw comparisons with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to provide a comprehensive analytical perspective.
Proposed Reversed-Phase HPLC Method
Method Parameters and Justification
| Parameter | Recommended Condition | Justification |
| Stationary Phase | C18 (Octadecyl Silane), 5 µm, 250 x 4.6 mm | C18 columns are the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds like anilines. The 5 µm particle size provides a good balance between efficiency and backpressure. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, providing good peak shape for many aromatic compounds. The addition of formic acid to the mobile phase helps to protonate the aniline, leading to sharper peaks and improved retention time reproducibility. |
| Gradient Elution | 0-2 min: 30% B2-15 min: 30-70% B15-17 min: 70% B17-18 min: 70-30% B18-25 min: 30% B | A gradient elution is proposed to ensure the elution of any potential impurities with different polarities, providing a comprehensive impurity profile. The gradient is designed to provide good resolution between the main peak and any closely eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common and practical temperature for many RP-HPLC applications. |
| Detection | UV at 254 nm | Aromatic compounds like anilines exhibit strong UV absorbance. 254 nm is a common wavelength for UV detection in HPLC as it is near the absorbance maxima for many aromatic compounds. The UV spectra of halogenated anilines are influenced by the type and position of the halogen substituents.[2][3] |
| Injection Volume | 10 µL | A standard injection volume that provides a good signal-to-noise ratio without overloading the column. |
Experimental Protocol: Step-by-Step HPLC Analysis
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a stock solution of 1 mg/mL. Prepare working standards of desired concentrations by further dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the standard and sample solutions and acquire the chromatograms for the specified run time.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Quantify the analyte using a calibration curve generated from the peak areas of the working standards.
HPLC Workflow Diagram
Caption: HPLC Analysis Workflow
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is a powerful tool, other techniques offer different advantages and disadvantages for the analysis of halogenated anilines.
| Feature | HPLC-UV | Gas Chromatography (GC) | UPLC-MS/MS |
| Principle | Separation based on polarity differences. | Separation based on volatility and polarity. | Separation based on polarity, with highly specific mass-based detection. |
| Sample Volatility | Not required. | Required. Non-volatile compounds need derivatization. | Not required. |
| Derivatization | Generally not required. | Often required for polar compounds like anilines to improve volatility and peak shape.[1] | Not required. |
| Sensitivity | Moderate. | High, especially with an Electron Capture Detector (ECD) for halogenated compounds.[4] | Very high. |
| Selectivity | Moderate. Relies on chromatographic separation. | Good, but can be limited by co-eluting compounds. | Excellent. Mass-to-charge ratio provides high specificity. |
| Instrumentation Cost | Moderate. | Low to moderate. | High. |
| Analysis Time | Moderate. | Can be faster for volatile compounds. | Can be very fast due to the use of smaller particles in the column. |
| Typical Application | Routine quality control, purity determination, and quantification. | Analysis of volatile and semi-volatile organic compounds. | Trace level quantification, impurity identification, and metabolomics. |
In-depth Comparison
HPLC-UV: As detailed in this guide, HPLC with UV detection is a robust and reliable method for the routine analysis of this compound. Its main advantages are its applicability to non-volatile compounds without the need for derivatization, and its relatively lower cost and complexity compared to mass spectrometry-based methods.[1]
Gas Chromatography (GC): GC can be a viable alternative, particularly when coupled with a sensitive detector like an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.[4] However, a significant drawback for anilines is their polarity, which often necessitates derivatization to improve volatility and chromatographic performance.[1] This adds an extra step to the sample preparation, which can introduce variability and increase analysis time. EPA method 8131, for instance, outlines a GC method for aniline derivatives.[5]
UPLC-MS/MS: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry offers the highest sensitivity and selectivity. This technique is ideal for trace-level analysis and for the definitive identification of impurities. The use of smaller particle size columns in UPLC allows for faster analysis times and higher resolution. While powerful, the high cost of instrumentation and the complexity of method development may not be justifiable for routine quality control where the concentration of the analyte is high. However, for genotoxic impurity analysis or in complex matrices, UPLC-MS/MS is the method of choice.[6][7]
Conclusion: Selecting the Right Analytical Tool
The choice of an analytical method for this compound depends on the specific requirements of the analysis.
-
For routine quality control and purity assessment in a drug development setting, the proposed HPLC-UV method offers the best balance of performance, cost, and ease of use. Its ability to analyze the compound directly without derivatization is a significant advantage.
-
If higher sensitivity for halogenated byproducts is required and the sample matrix is relatively clean, GC-ECD could be considered, provided that a reliable derivatization procedure is established.
-
For trace-level quantification, definitive identification of unknown impurities, or analysis in complex biological matrices , UPLC-MS/MS is the unparalleled choice due to its superior sensitivity and selectivity.
By understanding the principles, advantages, and limitations of each technique, researchers and scientists can make informed decisions to ensure the quality and integrity of their work.
References
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- Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). MDPI.
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- 4-chloro-2-iodoaniline. (2024). ChemBK.
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A Comparative Guide to the Definitive Structural Characterization of 4-Chloro-2-fluoro-5-iodoaniline
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities and key intermediates is not merely a procedural step; it is the bedrock of reproducible science and regulatory compliance. The compound 4-Chloro-2-fluoro-5-iodoaniline, a highly substituted aromatic amine, presents a compelling case study in structural validation due to the potential for isomeric ambiguity. As a potential building block in complex pharmaceutical synthesis, absolute certainty of its regiochemistry is paramount.
This guide provides an in-depth, NMR-centric workflow for the characterization of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind our experimental choices and demonstrate how a logically constructed, multi-technique approach creates a self-validating system for ultimate confidence in the final structure. We will also objectively compare the insights gained from NMR with those from orthogonal analytical techniques.
Part A: The NMR-Centric Approach for Unambiguous Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation for organic compounds.[1][2] Its power lies in its ability to provide a detailed atomic-level map of the molecular framework, revealing not just the presence of specific nuclei (¹H, ¹³C, ¹⁹F) but also their chemical environment and connectivity.[3][4] For a molecule like this compound, a comprehensive NMR analysis is indispensable.
Predicted Spectral Data: Establishing an Analytical Hypothesis
Before any experiment, we must form a hypothesis based on the proposed structure. The substitution pattern—with fluorine at C2, chlorine at C4, and iodine at C5—creates a unique electronic environment that dictates the expected chemical shifts and coupling constants.
Structure of this compound
Based on established substituent effects on aromatic systems, we can predict the key features of the NMR spectra.
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling | Rationale |
| H-3 | ~6.8 - 7.2 | Doublet (d) | Flanked by electron-withdrawing F and Cl groups. Will show coupling primarily to the adjacent F atom (³JHF ≈ 7-9 Hz). |
| H-6 | ~7.5 - 7.9 | Doublet (d) | Positioned between two large, electron-withdrawing halogens (I and Cl). Will show a smaller coupling to the meta F atom (⁴JHF ≈ 4-6 Hz). |
| -NH₂ | ~4.0 - 5.5 (Broad) | Singlet (s, broad) | Amine protons are typically broad and may exchange with trace water in the solvent. Their chemical shift is highly concentration and solvent-dependent. |
| ¹⁹F | ~ -115 to -130 | Doublet of Doublets (dd) | The fluorine nucleus will be coupled to the adjacent H-3 (³JFH) and the meta H-6 (⁴JFH). The chemical shift is referenced to CFCl₃.[5][6] |
| ¹³C | 6 distinct signals | Varied | The carbon atoms will exhibit complex splitting patterns due to C-F and C-H couplings. The carbon directly attached to fluorine (C-2) will show a large one-bond coupling (¹JCF ≈ 240-260 Hz). |
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to provide unambiguous data through a series of logically sequenced experiments. The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves a wide range of organic compounds and its residual proton signal (~2.50 ppm) does not interfere with the aromatic region.[7] Furthermore, the hydrogen-bonding capability of DMSO-d₆ can slow the exchange rate of amine protons, making them more easily observable.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex gently if necessary.
-
-
1D NMR Acquisition (¹H, ¹³C, ¹⁹F):
-
¹H NMR: Acquire a standard proton spectrum. This provides the initial overview of proton environments, integrations, and H-F coupling patterns.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This confirms the presence of six unique aromatic carbons.
-
¹⁹F NMR: Acquire a standard fluorine spectrum. This directly observes the fluorine environment and its coupling to nearby protons.
-
-
2D NMR Acquisition for Connectivity Mapping:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[8][9] While there are no H-H couplings in the aromatic ring of this molecule, a COSY is still run as a standard part of a validation workflow to confirm the absence of unexpected correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a critical experiment that maps each proton directly to the carbon it is attached to (one-bond C-H correlation).[10] This will definitively link the signals for H-3 and H-6 to their respective carbon signals (C-3 and C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is the ultimate tool for piecing together the molecular puzzle. For instance, the H-3 proton should show correlations to C-1, C-2, C-4, and C-5, while the H-6 proton should correlate to C-1, C-2, C-4, and C-5. These overlapping and unique correlations provide undeniable proof of the substitution pattern.
-
Data Interpretation and Final Assignment
By systematically analyzing the spectra, we can assign each signal. The ¹H NMR shows two aromatic signals, confirming the disubstituted pattern on the ring available for protons. The ¹⁹F NMR shows one signal, consistent with a single fluorine substituent. The HSQC experiment locks the assignments of H-3 to C-3 and H-6 to C-6. Finally, the web of correlations from the HMBC spectrum confirms the relative positions of all substituents, leaving no room for ambiguity.
Table of Final NMR Assignments (Hypothetical Data in DMSO-d₆):
| Position | ¹H δ (ppm), Mult. (J Hz) | ¹³C δ (ppm) | Key HMBC Correlations (from H to C) |
| 1 | - | ~145.2 | - |
| 2 | - | ~155.8 (d, ¹JCF=252) | - |
| 3 | 7.05, d (³JHF=8.2) | ~118.1 (d, ²JCF=21) | C-1, C-2, C-4, C-5 |
| 4 | - | ~124.5 | - |
| 5 | - | ~90.3 | - |
| 6 | 7.72, d (⁴JHF=5.1) | ~129.6 | C-1, C-2, C-4, C-5 |
| NH₂ | 4.85, s (br) | - | C-1 |
Part B: A Comparative Guide to Orthogonal Validation Techniques
While NMR provides the structural backbone, employing orthogonal (independent) analytical techniques is crucial for robust validation, a key requirement in pharmaceutical quality control.[11][12] These methods corroborate the NMR data and provide complementary information.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the elemental composition of a molecule by measuring its mass-to-charge ratio.[13] This technique is orthogonal to NMR as it measures a fundamentally different physical property.
-
Expertise & Causality: For this compound (C₆H₅ClFIN), the exact mass is 286.9194 u. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, effectively validating the elemental formula. Furthermore, the presence of chlorine results in a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This leads to a molecular ion cluster with a primary peak (M+) and a secondary peak at M+2 with an intensity ratio of approximately 3:1, providing a definitive fingerprint for a chlorine-containing compound.[14][15]
-
Performance vs. NMR: MS confirms the elemental formula, which NMR can only infer. However, MS cannot distinguish between isomers. All isomers of C₆H₅ClFIN will have the exact same mass and isotopic pattern. Therefore, MS validates the "what," while NMR defines the "how it's connected."
Table: Comparison of Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, 3D structure, chemical environment | Unparalleled structural detail, non-destructive, quantitative.[3][16][17] | Lower sensitivity, can be complex to interpret. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | High sensitivity, confirms elemental formula, isotopic patterns identify halogens.[13] | Cannot distinguish between isomers, provides limited connectivity data. |
| FTIR Spectroscopy | Presence of functional groups | Fast, simple, excellent for identifying key bonds (e.g., N-H, C=C).[18] | Provides no connectivity information, spectrum can be complex. |
| X-ray Crystallography | Absolute 3D atomic arrangement in a crystal | Unambiguous "gold standard" for structure determination.[19][20] | Requires a high-quality single crystal, which can be difficult to grow.[21] |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Check
FTIR spectroscopy provides a rapid and non-destructive confirmation of the functional groups present in the molecule.
-
Expertise & Causality: For our target molecule, we expect to see characteristic absorption bands. The primary amine (-NH₂) group should exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[18][22] We also anticipate aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-halogen bonds will appear in the fingerprint region (<1000 cm⁻¹).
-
Performance vs. NMR: FTIR provides a quick "pass/fail" test. If the characteristic amine stretches are absent, the sample is incorrect. However, like MS, FTIR cannot distinguish between isomers, as they will all possess the same functional groups. It serves as a rapid confirmatory tool that complements the detailed structural map from NMR.
Single-Crystal X-ray Crystallography: The Ultimate Arbiter
When absolute, undeniable proof of structure is required, single-crystal X-ray crystallography is the definitive method.[23][24] It determines the precise three-dimensional location of each atom in the crystal lattice.
-
Expertise & Causality: This technique is employed when NMR data is ambiguous or when the absolute configuration of a chiral center must be determined. For our achiral molecule, its primary role would be to definitively confirm the regiochemistry if any doubt remained after spectroscopic analysis.
-
Performance vs. NMR: X-ray crystallography provides a complete and unambiguous picture of the solid-state structure.[19] Its major limitation is the absolute requirement for a single, well-ordered crystal of sufficient size and quality, which is often a significant experimental hurdle.[21] NMR, by contrast, provides the structure in solution, which is often more relevant to the chemical reactivity and biological environment.
Conclusion
The definitive structural validation of a complex molecule like this compound is not achieved by a single technique but by a synergistic and logical application of orthogonal methods. An NMR-centric approach, beginning with 1D analysis and culminating in 2D connectivity experiments like HSQC and HMBC, provides the core architectural data. This detailed map is then corroborated by mass spectrometry, which confirms the elemental formula, and FTIR spectroscopy, which validates the presence of key functional groups. While X-ray crystallography remains the gold standard for absolute proof, a well-executed NMR workflow often provides sufficient evidence for unambiguous structural assignment in a research and development setting. This integrated approach ensures scientific rigor, data integrity, and ultimate confidence in the chemical matter being advanced through the development pipeline.
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METRIC, Office of Research and Innovation. (n.d.). Small Molecule X-ray Crystallography. North Carolina State University. Retrieved from [Link]
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Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy, 15(6), 398. Retrieved from [Link]
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Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. Retrieved from [Link]
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Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis. Moravek. Retrieved from [Link]
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Holzgrabe, U. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Retrieved from [Link]
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T. N. Huckerby, et al. (2009). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Pharmaceutical Chemistry Journal. Retrieved from [Link]
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School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. The University of Queensland. Retrieved from [Link]
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Rowlands, J. B., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Digital Discovery. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]
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McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry, 29(11), 1782-1789. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. Retrieved from [Link]
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Lee, W., & Markley, J. L. (2014). Probabilistic Validation of Protein NMR Chemical Shift Assignments. PLoS ONE, 9(5), e96495. Retrieved from [Link]
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S. Kim, et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15145-15157. Retrieved from [Link]
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Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
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St. John, T. (2017, May 16). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2) [Video]. YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of Haloanilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, haloanilines are indispensable building blocks. Their utility stems from the dual functionality of the electron-rich aniline ring and the versatile carbon-halogen bond, which serves as a synthetic handle for a myriad of transformations. The choice of the halogen—iodine, chlorine, or fluorine—profoundly dictates the reactivity of the aniline ring, influencing reaction pathways, rates, and overall synthetic strategy. This guide provides an in-depth comparative analysis of the reactivity of iodo-, chloro-, and fluoroanilines in three pivotal classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Electrophilic Aromatic Substitution.
The Fundamental Influence of Halogens on the Aniline Ring
The reactivity of a substituted aniline is governed by a delicate interplay of inductive and resonance effects. The amino group (-NH2) is a potent activating group, donating electron density to the aromatic ring through resonance, thereby enhancing its nucleophilicity. This effect is most pronounced at the ortho and para positions.
Halogens, on the other hand, exert a dual influence:
-
Inductive Effect (-I): Due to their electronegativity, halogens withdraw electron density from the aromatic ring, deactivating it towards electrophilic attack. This effect weakens down the group: F > Cl > Br > I.
-
Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance, partially offsetting the inductive withdrawal. This effect also weakens down the group: F > Cl > Br > I.
For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups overall in electrophilic aromatic substitution. However, the resonance effect is still crucial in directing incoming electrophiles to the ortho and para positions.
Nucleophilic Aromatic Substitution (SNAr): A Counterintuitive Reactivity Trend
Nucleophilic aromatic substitution is a cornerstone reaction for the synthesis of highly functionalized anilines, particularly when the ring is activated by electron-withdrawing groups. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
The generally observed reactivity order for halogens as leaving groups in SNAr reactions is:
F > Cl > Br > I
This trend is often counterintuitive, as it is opposite to the order of carbon-halogen bond strength (C-I is the weakest). The explanation lies in the rate-determining step of the reaction. For most SNAr reactions, the initial attack of the nucleophile to form the Meisenheimer complex is the slow step. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond and stabilizes the developing negative charge in the transition state and the Meisenheimer intermediate through its powerful inductive effect. This stabilization lowers the activation energy for the first step, making fluoroanilines the most reactive substrates in SNAr reactions.
Comparative Data: SNAr Reactivity
| Haloaniline Derivative | Relative Reactivity | Key Considerations |
| Fluoroaniline | Highest | The high electronegativity of fluorine stabilizes the Meisenheimer complex, accelerating the rate-determining nucleophilic attack. |
| Chloroaniline | Intermediate | Less reactive than fluoroaniline due to the lower electronegativity of chlorine and consequently less stabilization of the intermediate. |
| Iodoaniline | Lowest | The low electronegativity of iodine provides minimal stabilization for the Meisenheimer complex, resulting in the slowest reaction rate. |
Note: This table represents a general trend. The exact reactivity order can be influenced by the specific nucleophile, solvent, and the presence of other activating or deactivating groups on the aniline ring.
Experimental Protocol: Comparative SNAr Reaction
This protocol provides a framework for comparing the reactivity of different haloanilines in an SNAr reaction with a common nucleophile.
Materials:
-
4-Fluoroaniline
-
4-Chloroaniline
-
4-Iodoaniline
-
2,4-Dinitrofluorobenzene (DNFB)
-
Piperidine
-
Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In separate, identical reaction vessels, dissolve equimolar amounts of the respective haloaniline (e.g., 1 mmol) in DMSO (5 mL).
-
To each solution, add 2,4-dinitrofluorobenzene (1.1 mmol) and piperidine (1.2 mmol).
-
Stir the reactions at a constant temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Record the time required for the consumption of the starting haloaniline.
-
Upon completion, quench the reactions with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the products by column chromatography and calculate the isolated yields for a quantitative comparison.
Caption: Workflow for comparing SNAr reactivity.
Palladium-Catalyzed Cross-Coupling: A Tale of Bond Dissociation Energies
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the formation of C-C and C-N bonds, respectively.[1][2] The reactivity of haloanilines in these transformations is primarily dictated by the strength of the carbon-halogen bond, as the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.[3]
The general reactivity trend for haloanilines in palladium-catalyzed cross-coupling is:
I > Br > Cl >> F
The C-I bond is the weakest and therefore undergoes oxidative addition most readily, making iodoanilines the most reactive substrates.[1][3] Chloroanilines, with their strong C-Cl bond, are significantly less reactive and often require more forcing conditions, such as higher temperatures and specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the oxidative addition step.[4] Fluoroanilines are generally unreactive in these reactions due to the exceptional strength of the C-F bond.
Comparative Data: Suzuki-Miyaura Coupling Reactivity
The following table provides representative yields for the Suzuki-Miyaura coupling of para-substituted haloanilines with phenylboronic acid, illustrating the general reactivity trend.
| Haloaniline | Catalyst System | Conditions | Yield (%) |
| p-Iodoaniline | Pd(PPh3)4 (2 mol%), K2CO3, Toluene/H2O | 80 °C, 2 h | ~95 |
| p-Chloroaniline | Pd2(dba)3 (2 mol%), XPhos (4 mol%), K3PO4, t-BuOH | 100 °C, 12 h | ~85 |
| p-Fluoroaniline | Standard Pd catalysts | Typically no reaction | <5 |
Data compiled from various sources to provide a comparative overview. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol enables a direct comparison of the reactivity of iodo- and chloroanilines in a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Iodoaniline
-
4-Chloroaniline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or a specialized ligand like XPhos
-
Potassium carbonate (K2CO3) or potassium phosphate (K3PO4)
-
Toluene and water, or another suitable solvent system
-
Standard laboratory glassware and purification apparatus
Procedure:
-
For 4-Iodoaniline: In a reaction vessel, combine 4-iodoaniline (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (2 mol%), PPh3 (4 mol%), and K2CO3 (2 mmol).
-
For 4-Chloroaniline: In a separate, identical vessel, combine 4-chloroaniline (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (2 mol%), XPhos (4 mol%), and K3PO4 (2 mmol).
-
To each vessel, add a degassed solvent mixture (e.g., toluene/water 4:1, 5 mL).
-
Heat the reactions under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 90 °C).
-
Monitor the reactions by TLC or HPLC to compare the rates of conversion.
-
After a set time (e.g., 4 hours), cool the reactions, perform an aqueous workup, and extract the products.
-
Purify the products by column chromatography and determine the yields for a direct comparison of reactivity.
Caption: Parallel workflow for Suzuki-Miyaura coupling.
Electrophilic Aromatic Substitution: A Race of Activating and Deactivating Forces
In electrophilic aromatic substitution (EAS), the potent activating effect of the amino group dominates the reactivity of haloanilines. The -NH2 group is a strong ortho-, para-director, making the aniline ring highly susceptible to electrophilic attack.[5] The deactivating nature of the halogen substituents is generally insufficient to overcome the powerful activation by the amino group.[6] Consequently, electrophilic substitution on haloanilines is typically very rapid and can be difficult to control, often leading to polysubstitution.
The primary role of the halogen in the EAS of haloanilines is to modulate the degree of activation and, to a lesser extent, the regioselectivity. The reactivity order is generally:
Aniline > Fluoroaniline > Chloroaniline > Iodoaniline
This trend is a direct consequence of the inductive effect of the halogens. Fluorine, being the most electronegative, deactivates the ring more strongly than chlorine and iodine, leading to a slightly slower reaction rate compared to aniline itself. However, all haloanilines remain highly activated substrates.
Regioselectivity in Electrophilic Aromatic Substitution
Both the amino group and the halogens are ortho-, para-directors.[6][7] Therefore, the substitution pattern is determined by the combined directing effects. For a 4-haloaniline, electrophilic attack will occur at the positions ortho to the amino group (positions 2 and 6). For a 2-haloaniline, the major products will be substitution at the para position (position 4) and the other ortho position (position 6) relative to the amino group. Steric hindrance from the halogen at the 2-position may disfavor substitution at the 6-position to some extent.
Experimental Protocol: Comparative Nitration of Haloanilines
Due to the high reactivity of anilines, direct nitration with a mixture of nitric and sulfuric acids can lead to oxidation and the formation of a significant amount of the meta-isomer due to the protonation of the amino group to form the anilinium ion, which is a meta-director.[5] To control the reaction, the amino group is often protected as an acetanilide.
Procedure (with protection):
-
Acetylation: In separate flasks, react 4-fluoroaniline, 4-chloroaniline, and 4-iodoaniline with acetic anhydride to form the corresponding acetanilides.
-
Nitration: Dissolve each acetanilide derivative in glacial acetic acid. Cool the solutions in an ice bath.
-
Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) to each flask while maintaining a low temperature.
-
Allow the reactions to proceed for a set period, then pour the reaction mixtures into ice water to precipitate the nitrated products.
-
Hydrolysis: Hydrolyze the acetyl group by heating the nitrated acetanilides in acidic or basic conditions to yield the corresponding nitro-haloanilines.
-
Isolate, purify, and characterize the products to compare the yields and isomeric ratios.
Caption: Three-step workflow for controlled EAS.
Conclusion: A Summary of Reactivity Trends
The choice of halogen on an aniline ring is a critical decision in synthetic design. The following table summarizes the comparative reactivity of iodo-, chloro-, and fluoroanilines across the three major reaction classes discussed.
| Reaction Type | Reactivity Order | Primary Influencing Factor |
| Nucleophilic Aromatic Substitution (SNAr) | F > Cl > I | Electronegativity (stabilization of Meisenheimer complex) |
| Palladium-Catalyzed Cross-Coupling | I > Cl >> F | C-X Bond Dissociation Energy (ease of oxidative addition) |
| Electrophilic Aromatic Substitution (EAS) | Aniline > F > Cl > I | Inductive Effect (degree of deactivation) |
This guide provides a framework for understanding and predicting the reactivity of iodo-, chloro-, and fluoroanilines. By appreciating the underlying electronic and mechanistic principles, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of novel molecules.
References
- Benchchem. (2025). A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers.
- Benchchem. (2025).
- Benchchem. (2025). Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines.
- Organic Chemistry Tutor. (n.d.).
- Grokipedia. (n.d.).
- Benchchem. (2025). A Comparative Guide to the Reactivity of 4-Bromobiphenyl and Other Aryl Halides in Cross-Coupling Reactions.
- Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- Wikipedia. (2023, June 30).
- Scribd. (n.d.).
- Benchchem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
- RSC Publishing. (2024, September 16).
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline.
- KitAlysis™. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- PubMed. (2014, March 5). Investigating the proteome reactivity and selectivity of aryl halides.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
- MDPI. (2023, January 29). Preformed Pd(II)
- Taylor & Francis Online. (2018, August 8). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Nitration procedures of chloroaniline isomers.
- Organic Syntheses. (n.d.). o-NITROANILINE.
- MDPI. (2021, December 16).
- Google Patents. (n.d.). CN103113235A - Method for synthesizing nitryl chloroaniline compound by using micro-channel reactor.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- NIH. (n.d.).
- Scribd. (n.d.).
- ResearchGate. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Scribd. (n.d.).
- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
- ResearchGate. (n.d.). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
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A Scientist's Guide to Halogenated Anilines: A Comparative Analysis of 4-Chloro-2-fluoro-5-iodoaniline in Modern Synthesis
Introduction: The Strategic Role of Halogenated Anilines
In the landscape of medicinal chemistry and materials science, halogenated anilines stand as foundational pillars for molecular construction.[1][2] Their utility stems from the nuanced electronic and steric properties imparted by halogen substituents, which critically influence molecular interactions, metabolic stability, and synthetic reactivity.[3][4] While simple monohalo-anilines have long been workhorses, the demand for increasingly complex and precisely functionalized molecules has shifted focus towards polysubstituted scaffolds.
This guide provides an in-depth comparison of 4-Chloro-2-fluoro-5-iodoaniline, a trifunctionalized building block, against its simpler halogenated counterparts. We will explore how the unique arrangement of fluorine, chlorine, and iodine atoms on the aniline ring creates a platform for highly selective, sequential synthetic transformations. This analysis is designed for researchers, chemists, and drug development professionals seeking to leverage the distinct reactivity of these intermediates to build molecular complexity with precision and control.
Chapter 1: Understanding the Electronic and Steric Landscape
The reactivity of a halogenated aniline is not merely a sum of its parts; it is a complex interplay between the inductive and resonance effects of each halogen, the inherent activating nature of the amine group, and the steric environment around each potential reaction site.[5][6]
-
Inductive Effect (-I): All halogens are more electronegative than carbon, withdrawing electron density from the aromatic ring through the sigma bond framework. This deactivating effect follows the order of electronegativity: F > Cl > Br > I.[5]
-
Resonance (Mesomeric) Effect (+M): The lone pair electrons on the halogens can be delocalized into the ring's π-system, donating electron density, particularly to the ortho and para positions. This activating effect is most significant for fluorine due to effective p-orbital overlap and diminishes down the group: F > Cl > Br > I.[5]
-
Steric Hindrance: The physical size of the halogen atom (van der Waals radius) can impede the approach of reagents to adjacent positions, influencing regioselectivity.[7][8] This effect increases significantly down the group: I > Br > Cl > F.
In this compound, these effects create a highly differentiated scaffold. The fluorine atom at C2 exerts a powerful inductive pull, lowering the pKa of the aniline and modulating the ring's overall electron density. The iodine at C5, being the most polarizable and having the weakest carbon-halogen bond, serves as the primary and most reactive site for transformations like palladium-catalyzed cross-coupling.[9]
Data Presentation: Physicochemical Properties of Halogens
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| Pauling Electronegativity | 3.98 | 3.16 | 2.96 | 2.66 |
| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| C(sp²)-X Bond Energy (kJ/mol) | ~523 | ~406 | ~347 | ~280 |
| Relative Reactivity in Pd-Catalyzed Cross-Coupling | Lowest | Low | Moderate | Highest |
This table summarizes key atomic and bonding properties that dictate the chemical behavior of halogen substituents on an aromatic ring.
Chapter 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The most profound advantage of polysubstituted anilines like this compound is the ability to perform site-selective cross-coupling reactions. The reactivity of carbon-halogen bonds in palladium-catalyzed processes follows the well-established trend: C-I > C-Br >> C-Cl > C-F .[9] This differential reactivity is the cornerstone of sequential functionalization.
Sonogashira Coupling: A Case for C-I Selectivity
The Sonogashira reaction, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is exceptionally selective for the C-I bond.[10] The oxidative addition of the aryl iodide to the Pd(0) catalyst is significantly faster than that of the aryl chloride, allowing for precise alkynylation at the iodine-bearing position while leaving the chlorine atom untouched for subsequent reactions.[9][10]
This protocol is a robust starting point for the selective alkynylation at the C-I position.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 eq, 4 mol%)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂ catalyst, and CuI co-catalyst.[10]
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous solvent (THF or DMF) via syringe, followed by the base (triethylamine).[10]
-
Add the terminal alkyne dropwise via syringe while stirring.
-
Stir the reaction mixture at room temperature or heat gently to 40-60 °C. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: The catalytic cycle for the Sonogashira cross-coupling reaction.
Suzuki-Miyaura Coupling: Expanding the Toolkit
The Suzuki-Miyaura coupling, which joins an aryl halide with an organoboron species, offers similar selectivity. After an initial coupling at the C-I position, the remaining C-Cl bond can be functionalized under more forcing conditions, often requiring stronger bases (e.g., K₃PO₄, Cs₂CO₃) and specialized, electron-rich phosphine ligands (e.g., XPhos, SPhos) that facilitate the challenging oxidative addition of the aryl chloride.[11][12]
| Aryl Halide Substrate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 4-Iodoaniline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-100 | >90% |
| 4-Bromoaniline | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80-100 | 85-95% |
| 4-Chloroaniline | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane or t-BuOH | 100-120 | 70-90% |
| This compound (at C-I) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | >95% |
| Product from above (at C-Cl) | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 70-85% |
This table illustrates the progressively more demanding conditions required to activate C-Br and C-Cl bonds compared to the highly reactive C-I bond.[11][13][14]
Chapter 3: Beyond Cross-Coupling: Diazotization and Other Transformations
While cross-coupling is a dominant application, the halogen substituents also influence other classical aniline reactions.
Diazotization Reactions
Anilines can be converted to diazonium salts, which are versatile intermediates for introducing a wide range of functional groups (e.g., via Sandmeyer reactions).[15][16] The electron-withdrawing halogens on the ring can stabilize the diazonium salt, but the overall reaction must be carefully controlled. The process involves treating the aniline with a source of nitrous acid (typically generated in situ from NaNO₂ and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C).[16][17]
Caption: A general experimental workflow for synthetic organic reactions.
Chapter 4: A Strategy for Sequential Functionalization
The true value of this compound lies in its potential for building complex molecules in a planned, stepwise manner. A researcher can exploit the hierarchy of halogen reactivity to introduce three different functionalities onto the aniline core with high regiochemical control.
Caption: A strategic workflow for the sequential functionalization of this compound.
Conclusion
While all halogenated anilines are valuable synthetic intermediates, this compound offers an unparalleled level of synthetic versatility. Its trifunctionalized nature, combined with the predictable and hierarchical reactivity of its three distinct halogen atoms, provides a powerful platform for the efficient and controlled construction of complex molecular architectures. For researchers engaged in the synthesis of pharmaceuticals, agrochemicals, and functional materials, understanding the comparative reactivity detailed in this guide is essential for designing elegant and effective synthetic strategies. The ability to perform sequential, site-selective modifications makes this and similar polyhalogenated building blocks indispensable tools in the modern chemist's arsenal.
References
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-Chloro-5-iodoaniline. BenchChem.
- BenchChem. (2025). Application Note and Protocol: Sonogashira Cross-Coupling of 4-Bromo-2,6-diiodoaniline with Terminal Alkynes. BenchChem.
- BenchChem. (2025). Electronic effects of fluorine and bromine on the aniline ring. BenchChem.
-
Wikipedia. (2023). Sonogashira coupling. Wikipedia. Available at: [Link]
-
BYJU'S. Electrophilic Substitution Reaction of Anilines. BYJU'S. Available at: [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]
- Tradewheel. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. Tradewheel.
- BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions. BenchChem.
-
Němec, V., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. Available at: [Link]
-
S. G. R. (2024). Aniline in Pharmaceuticals: A Precursor for Essential Medicines. S. G. R. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline. BenchChem.
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. BenchChem.
-
Schönherr, H. & T. J. J. Müller. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Available at: [Link]
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A Comparative Guide to the Biological Activity of 4-Chloro-2-fluoro-5-iodoaniline Derivatives: A Strategic Approach for Drug Discovery
This guide provides a comprehensive comparative analysis of the potential biological activities of novel 4-Chloro-2-fluoro-5-iodoaniline derivatives. In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds is paramount. Halogenated anilines, a versatile class of compounds, have garnered significant attention for their diverse pharmacological properties. The unique substitution pattern of 4-chloro, 2-fluoro, and 5-iodo on the aniline ring presents an intriguing scaffold for the development of new therapeutic agents. This document will delve into the inferred biological potential of these derivatives, drawing comparisons with structurally related compounds, and provide a robust framework for their experimental evaluation.
The Rationale for Investigating this compound Derivatives
The strategic placement of multiple halogen atoms on an aromatic ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These factors are critical determinants of biological activity. While extensive research on the specific biological activities of a series of this compound derivatives is not yet widely published, the individual and combined contributions of chloro, fluoro, and iodo substitutions in other aniline-based compounds provide a strong rationale for their investigation.
-
Chlorine substitution often enhances the lipophilicity of a molecule, facilitating its passage through biological membranes. It can also participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding.[1]
-
Fluorine , the most electronegative element, can alter the acidity of nearby functional groups, modulate metabolic pathways by blocking sites of oxidation, and form strong bonds with target proteins.[2]
-
Iodine , the largest and least electronegative of the common halogens, is a strong halogen bond donor and can significantly increase the compound's mass and volume, potentially leading to unique steric interactions with biological targets.
The combination of these three halogens on the aniline scaffold is anticipated to yield derivatives with novel and potent biological activities. This guide will explore the potential of these compounds in the key therapeutic areas of oncology and infectious diseases.
Comparative Analysis of Potential Biological Activities
Based on the known activities of structurally analogous compounds, derivatives of this compound are hypothesized to exhibit significant anticancer and antimicrobial properties.
Anticancer Potential
Halogenated anilines are integral components of many approved and investigational anticancer drugs.[1] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways or direct interaction with cellular macromolecules.
For instance, derivatives of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol have demonstrated significant anticancer activity against various cancer cell lines.[3] Notably, the presence of a chloro group was a common feature in these active compounds. Furthermore, fluoroindole derivatives have been extensively studied for their antiproliferative effects.[2] The introduction of a fluorine atom can enhance the binding affinity of these compounds to their targets, such as tubulin or protein kinases.[2][3]
Table 1: Comparative Anticancer Activity of Halogenated Aniline Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Quinazoline-chalcone 14g | K-562 (leukemia) | 0.622 - 1.81 | [4] |
| Pyrimidodiazepine 16c | Various | 10-fold higher cytotoxicity than doxorubicin | [4] |
| 5-fluoroindole derivative 59a | HCT-116 (colon) | 0.08 | [2] |
| Fluorinated benzothiazole 61a | MDA 468 (breast) | 0.20 - 0.5 | [2] |
| 4-chloro-2-mercaptobenzenesulfonamide derivative 18 | HOP-62 (non-small cell lung) | 0.05 | [5] |
The unique combination of chloro, fluoro, and iodo substituents in the this compound scaffold could lead to compounds with enhanced potency and selectivity against various cancer cell types. The bulky iodine atom at the 5-position could provide additional steric interactions within the binding pockets of target proteins, potentially leading to novel mechanisms of action.
Antimicrobial Potential
The increasing threat of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Halogenated compounds have a long history of use as antimicrobials due to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[6][7]
A study on trifluoro-anilines demonstrated significant antibacterial and antibiofilm activity against Vibrio species.[6][7] Specifically, 2-iodo-4-trifluoromethylaniline (ITFMA) showed a minimum inhibitory concentration (MIC) of 50 µg/mL.[6][7] This highlights the potential of iodo- and fluoro-substituted anilines as effective antimicrobial agents. Similarly, a comparative study on 2,5-disubstituted 4-thiazolidinones revealed that the presence of both chloro and fluoro groups enhanced antimicrobial activity.[8]
Table 2: Comparative Antimicrobial Activity of Halogenated Aromatic Compounds
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus | 50 | [6][7] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | 100 | [6][7] |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) | Gram-negative & Gram-positive bacteria | 8 | [3] |
| 5-acetamidoaurone derivative 10 | Various pathogens | 0.78 µM | [9] |
Derivatives of this compound, with their trifunctionalized aromatic ring, could exhibit broad-spectrum antimicrobial activity. The combined lipophilicity and electronic effects of the three different halogens may facilitate enhanced penetration into microbial cells and potent inhibition of essential enzymes or cellular structures.
Proposed Experimental Evaluation Workflow
A systematic and rigorous experimental workflow is crucial for validating the hypothesized biological activities of novel this compound derivatives. The following section outlines a detailed, self-validating protocol for the initial screening and characterization of these compounds.
Synthesis of a Focused Derivative Library
The first step involves the synthesis of a focused library of this compound derivatives. This can be achieved through various synthetic methodologies, such as N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions at the amino group. The parent compound, this compound, can be synthesized from commercially available starting materials.[10]
Caption: Synthesis Workflow for Derivative Library.
In Vitro Biological Screening
A tiered screening approach should be employed to efficiently identify promising lead compounds.
MTT Assay for Cytotoxicity against Cancer Cell Lines
The initial assessment of anticancer potential will be conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of the synthesized derivatives against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer).[11]
Detailed Protocol:
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of the compound dilutions to the wells and incubate for 48-72 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability will be calculated relative to the vehicle-treated control cells.
Broth Microdilution Assay for Antimicrobial Activity
The antimicrobial activity will be evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans).
Detailed Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains equivalent to 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Promising compounds identified in the primary screens ("hits") will be subjected to further characterization.
Caption: In Vitro Screening Workflow.
For anticancer hits, this may include:
-
Dose-response studies to accurately determine IC50 values.
-
Mechanism of action studies , such as kinase inhibition assays or cell cycle analysis.
For antimicrobial hits, this may include:
-
Time-kill kinetic assays to determine bactericidal or bacteriostatic activity.
-
Biofilm inhibition assays to assess activity against microbial biofilms.[6][7]
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound derivatives is currently limited, a comprehensive analysis of structurally related compounds strongly suggests their potential as a promising new scaffold for the development of novel anticancer and antimicrobial agents. The unique combination of chloro, fluoro, and iodo substitutions offers a rich chemical space for exploration.
The proposed experimental workflow provides a clear and robust strategy for the synthesis, screening, and characterization of a focused library of these derivatives. The insights gained from these studies will be invaluable in establishing structure-activity relationships and guiding the optimization of lead compounds. The systematic investigation of this compound derivatives holds the potential to deliver novel therapeutic candidates to address unmet medical needs in oncology and infectious diseases.
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- Ochilov, S. E. U., et al. (2024). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. CyberLeninka.
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A Comparative Guide to the Synthesis and Properties of 4-Chloro-2-fluoro-5-iodoaniline and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated anilines serve as indispensable building blocks for the synthesis of a diverse array of functional molecules. Their unique substitution patterns profoundly influence their physicochemical properties and biological activities, making them valuable synthons in drug discovery and agrochemical development. This guide provides a comprehensive comparison of the synthesis and properties of 4-chloro-2-fluoro-5-iodoaniline and its analogues, offering insights into their preparation, characterization, and potential applications.
Introduction to Halogenated Fluoroanilines
The strategic incorporation of halogen atoms, particularly fluorine, into aromatic scaffolds is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The 4-chloro-2-fluoroaniline core, in particular, presents a unique electronic and steric environment. The introduction of an additional halogen atom at the 5-position further modulates these properties, offering a platform for fine-tuning molecular characteristics. This guide focuses on a comparative analysis of this compound and its bromo- and chloro-analogues, providing a framework for their rational utilization in research and development.
Synthesis of 4-Chloro-2-fluoroaniline and its 5-Halo Analogues
The synthesis of 5-halo-4-chloro-2-fluoroanilines can be efficiently achieved through a two-step sequence: the preparation of the common precursor, 4-chloro-2-fluoroaniline, followed by regioselective halogenation at the 5-position.
Step 1: Synthesis of 4-Chloro-2-fluoroaniline (3)
A prevalent and industrially scalable method for the synthesis of 4-chloro-2-fluoroaniline (3) is the reduction of 4-chloro-2-fluoronitrobenzene (1).[1][2] This can be accomplished through catalytic hydrogenation or chemical reduction.
A common laboratory-scale procedure involves the hydrolysis of the corresponding acetanilide. To a stirred solution of 4-chloro-2-fluoroacetanilide (2) in ethanol, a solution of sodium hydroxide in water is added dropwise. The reaction mixture is then heated under reflux for several hours. After cooling, the product is extracted with an organic solvent and purified by distillation under reduced pressure to yield 4-chloro-2-fluoroaniline (3).[3]
Experimental Protocol: Synthesis of 4-Chloro-2-fluoroaniline (3)
-
Materials: 4-chloro-2-fluoroacetanilide, ethanol, sodium hydroxide, water, diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-fluoroacetanilide (1 equivalent) in ethanol.
-
Prepare a solution of sodium hydroxide (2.2 equivalents) in water.
-
Add the sodium hydroxide solution dropwise to the stirred solution of the acetanilide.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude oil by vacuum distillation to afford pure 4-chloro-2-fluoroaniline.
-
Step 2: Regioselective Halogenation of 4-Chloro-2-fluoroaniline
The introduction of a halogen atom at the 5-position of 4-chloro-2-fluoroaniline can be achieved through electrophilic aromatic substitution. The choice of the halogenating agent is crucial for achieving high regioselectivity and yield. N-halosuccinimides, such as N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS), are often preferred for their ease of handling and milder reaction conditions compared to molecular halogens.[2][4]
The amino group of the aniline is a strong activating group, directing the incoming electrophile to the ortho and para positions. In the case of 4-chloro-2-fluoroaniline, the 5-position is ortho to the amino group and is sterically accessible, making it the primary site for halogenation.
Experimental Protocol: Synthesis of this compound (4a)
-
Materials: 4-chloro-2-fluoroaniline (3), N-iodosuccinimide (NIS), acetonitrile, dichloromethane, saturated aqueous sodium thiosulfate solution, brine.
-
Procedure:
-
In a round-bottom flask protected from light, dissolve 4-chloro-2-fluoroaniline (1 equivalent) in acetonitrile.
-
Add N-iodosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound (4a).
-
A similar protocol can be employed for the synthesis of the 5-bromo analogue using N-bromosuccinimide (NBS) as the brominating agent.
Comparative Physicochemical Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (predicted) | Melting Point (°C) |
| 4-Chloro-2-fluoroaniline (3) | ![]() | C₆H₅ClFN | 145.56[5] | Colorless to light yellow liquid[5] | N/A (liquid at RT) |
| This compound (4a) | ![]() | C₆H₄ClFIN | 271.46 | Solid | Not reported |
| 4-Chloro-2-fluoro-5-bromoaniline (4b) | ![]() | C₆H₄BrClFN | 224.46 | Solid | Not reported |
Note: Some physical properties are predicted due to the lack of available experimental data.
The increasing atomic mass and size of the halogen at the 5-position (from Cl to Br to I) are expected to lead to a corresponding increase in the molecular weight and likely the melting point of the analogues due to stronger intermolecular van der Waals forces.
Spectroscopic Analysis: A Comparative Overview
Spectroscopic techniques are essential for the structural elucidation and characterization of these aniline analogues. While complete spectral data for the 5-halo derivatives are not widely published, the following provides an overview of the expected spectroscopic features based on the known data for 4-chloro-2-fluoroaniline.[6]
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 4-chloro-2-fluoroaniline, the aromatic protons typically appear as multiplets in the range of 6.5-7.5 ppm. The introduction of a halogen at the 5-position will simplify the splitting patterns of the remaining aromatic protons and cause shifts in their chemical shifts due to electronic effects.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework. The carbon atoms directly attached to the halogens will exhibit characteristic chemical shifts. The C-F coupling constants are also a key diagnostic feature.
Infrared (IR) Spectroscopy
The IR spectra of these anilines will show characteristic absorption bands for the N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹). The C-H stretching and bending vibrations of the aromatic ring, as well as C-halogen stretching vibrations, will also be present.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of the synthesized compounds. The isotopic distribution patterns for chlorine and bromine will be characteristic.
Applications in Drug Discovery and Materials Science
Halogenated anilines are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] The unique substitution pattern of the 4-chloro-2-fluoro-5-haloaniline scaffold makes these compounds attractive starting materials for the development of novel bioactive molecules. The presence of multiple halogen atoms provides handles for further functionalization through cross-coupling reactions, allowing for the construction of complex molecular architectures.
The introduction of fluorine and other halogens can significantly impact the biological activity of a molecule. For instance, fluorinated analogues of known drugs often exhibit improved metabolic stability and enhanced binding to their biological targets.[8] While specific biological data for the 4-chloro-2-fluoro-5-haloaniline series is not yet reported, related polyhalogenated anilines have been investigated for their potential as anticancer and antimicrobial agents.
Experimental Workflows and Data Visualization
To facilitate a clear understanding of the synthetic and analytical processes, the following diagrams illustrate the key workflows.
Conclusion
The 4-chloro-2-fluoro-5-haloaniline scaffold represents a promising platform for the development of novel compounds with tailored properties. This guide has outlined a feasible synthetic strategy for accessing these molecules and has provided a comparative framework for understanding their physicochemical and spectroscopic characteristics. While a comprehensive set of experimental data for this specific series of analogues is currently limited in the public domain, the methodologies and predictive insights presented here offer a solid foundation for researchers and scientists to explore the potential of these versatile building blocks in their respective fields. Further investigation into the biological activities of these compounds is warranted to fully elucidate their therapeutic and agrochemical potential.
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A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-2-fluoro-5-iodoaniline
This guide provides an in-depth comparison and validation strategy for analytical methods tailored to 4-Chloro-2-fluoro-5-iodoaniline, a critical intermediate in modern pharmaceutical synthesis. As researchers, drug development professionals, and quality control scientists, the integrity of our analytical data is paramount. A validated method ensures that the results are reliable, reproducible, and fit for their intended purpose, forming the bedrock of regulatory compliance and product quality.[1][2] This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and providing a framework for developing a robust, self-validating analytical system.
The validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5][6][7]
Strategic Selection of the Primary Analytical Technique
For a substituted aniline like this compound, which possesses a chromophore and is semi-volatile, several analytical techniques could be considered. However, a strategic choice is critical for developing a robust, stability-indicating method.
-
High-Performance Liquid Chromatography (HPLC): This is the premier choice. The compound's aromatic structure ensures strong UV absorbance, making a UV detector highly effective. Reverse-phase HPLC offers excellent versatility for separating the parent compound from potential process impurities and degradation products. Its operation at ambient or slightly elevated temperatures minimizes the risk of on-column sample degradation.
-
Gas Chromatography (GC): While feasible, GC is often less suitable for complex pharmaceutical intermediates.[8][9] The higher temperatures required for volatilization could potentially degrade the analyte. Furthermore, aniline compounds can exhibit poor peak shape on standard GC columns without derivatization, adding complexity to the sample preparation process.
-
Spectroscopy (UV-Vis): A simple UV-Vis spectrophotometric method can quantify the analyte in a pure solution but lacks specificity.[10][11][12][13] It cannot distinguish the analyte from impurities or degradants that absorb at similar wavelengths, making it unsuitable for stability or impurity testing.
The Validation Workflow: A Holistic Approach
Method validation is not a checklist of isolated experiments but an integrated process to demonstrate that an analytical procedure is fit for its purpose.[6] The objective is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[14]
Caption: The three-phase workflow for analytical method validation.
Validating the RP-HPLC-UV Method: A Step-by-Step Guide
This section details the experimental protocols for validating an RP-HPLC-UV method for the quantification (assay) of this compound.
Foundational Step: System Suitability
Before any validation run, system suitability testing is performed to ensure the chromatographic system is operating correctly. This is not a validation parameter itself, but a prerequisite for valid measurements.
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and performance. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 5-6 replicate injections | Demonstrates the precision of the injection and detection system. |
Specificity: Proving the Method is Selective
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] For a stability-indicating method, this is paramount and is demonstrated through forced degradation studies.[16][17][18][19]
Causality: We intentionally stress the analyte under various conditions to generate potential degradation products. The goal is to prove that any degradant peaks are well-separated from the main analyte peak, ensuring that only the intact drug is quantified. An ideal outcome is achieving 10-20% degradation, which is significant enough to produce detectable degradants without completely consuming the parent compound.[17]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add 1M HCl to the stock solution, and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1M NaOH to the stock solution, and heat at 80°C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution, and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours, then dissolve to prepare a sample.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze by HPLC. Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in each stressed sample.
Data Summary: Forced Degradation Results
| Stress Condition | % Degradation | Peak Purity Index | Resolution (Rs) to Closest Impurity |
|---|---|---|---|
| Acid (1M HCl, 80°C) | 15.2% | > 0.999 | 2.5 |
| Base (1M NaOH, 80°C) | 11.8% | > 0.999 | 3.1 |
| Oxidative (3% H₂O₂) | 18.5% | > 0.999 | 2.8 |
| Thermal (105°C) | 5.1% | > 0.999 | N/A (No major degradant) |
| Photolytic (UV 254nm)| 8.9% | > 0.999 | 2.2 |
A Peak Purity Index > 0.999 indicates no co-eluting impurities. Resolution (Rs) > 2.0 indicates baseline separation between peaks.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[20] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[21]
Experimental Protocol: Linearity
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, typically ranging from 80% to 120% of the target assay concentration.[20][22]
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Summary: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 80 | 798500 |
| 90 | 899100 |
| 100 | 1001500 |
| 110 | 1102300 |
| 120 | 1203600 |
| Correlation Coefficient (r²) | 0.9995 |
| Slope | 10035 |
| Y-intercept | -1250 |
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[23] It is typically determined by spike recovery studies.
Experimental Protocol: Accuracy
-
Prepare a placebo (a mixture of all formulation components except the active ingredient). If not available, use the analyte itself at different levels.
-
Spike a known amount of placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Summary: Accuracy (Recovery)
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery |
|---|---|---|---|---|
| 80% | 80.0 | 79.5 | 99.4% | 99.6% |
| 80.0 | 80.1 | 100.1% | ||
| 80.0 | 79.4 | 99.3% | ||
| 100% | 100.0 | 100.5 | 100.5% | 100.3% |
| 100.0 | 99.8 | 99.8% | ||
| 100.0 | 100.7 | 100.7% | ||
| 120% | 120.0 | 119.5 | 99.6% | 99.8% |
| 120.0 | 120.2 | 100.2% |
| | 120.0 | 119.8 | 99.8% | |
Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[23] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol: Precision
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis of six individual samples on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (RSD) for each set and also for the combined data.
Data Summary: Precision
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
|---|---|---|
| Number of Samples (n) | 6 | 6 |
| Mean Assay (%) | 99.8% | 100.1% |
| Standard Deviation | 0.45 | 0.52 |
| RSD (%) | 0.45% | 0.52% |
| Combined Data (n=12) RSD (%) | 0.68% |
Acceptance Criterion: RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[23]
Experimental Protocol: LOD & LOQ (Based on Signal-to-Noise)
-
Determine the signal-to-noise (S/N) ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.
-
The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.
-
The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ.
-
Confirm the LOQ by injecting samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).
Data Summary: LOD & LOQ
| Parameter | Value (µg/mL) | Basis |
|---|---|---|
| LOD | 0.05 | S/N Ratio ≈ 3 |
| LOQ | 0.15 | S/N Ratio ≈ 10 |
Robustness
Robustness measures a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[24] This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Vary key HPLC parameters one at a time, such as:
-
Flow Rate (e.g., ± 0.2 mL/min)
-
Column Temperature (e.g., ± 5 °C)
-
Mobile Phase Composition (e.g., ± 2% organic solvent)
-
-
Analyze a standard sample under each condition and assess the impact on system suitability parameters (e.g., retention time, tailing factor).
Data Summary: Robustness
| Parameter Varied | Change | Retention Time Shift | Tailing Factor |
|---|---|---|---|
| Flow Rate | 1.0 mL/min -> 0.8 mL/min | +1.2 min | 1.15 |
| 1.0 mL/min -> 1.2 mL/min | -0.9 min | 1.12 | |
| Temperature | 30°C -> 25°C | +0.4 min | 1.14 |
| 30°C -> 35°C | -0.3 min | 1.13 | |
| % Acetonitrile | 50% -> 48% | +0.6 min | 1.16 |
| | 50% -> 52% | -0.5 min | 1.11 |
Acceptance Criterion: System suitability parameters must remain within acceptable limits for all variations.
Comparative Analysis of Analytical Methods
The relationship between validation parameters is crucial; accuracy, precision, and linearity are intrinsically linked and collectively define the usable range of the method.
Caption: Interrelationship of analytical validation parameters.
The following table provides a high-level comparison of potential methods for analyzing this compound.
| Parameter | RP-HPLC-UV | Gas Chromatography (GC-FID) | UV-Vis Spectroscopy |
| Specificity | Excellent. Can separate parent from impurities and degradants. | Good. Can separate volatile impurities, but thermal degradation is a risk. | Poor. Cannot distinguish between structurally similar, absorbing compounds. |
| Sensitivity (LOQ) | Good to Excellent. Typically in the low ng/mL to µg/mL range. | Excellent. Often more sensitive for volatile compounds. | Moderate. Typically in the µg/mL range. |
| Precision (RSD) | Excellent. Typically < 2%. | Excellent. Typically < 2%. | Excellent. Typically < 1%. |
| Linear Range | Wide. Typically spans 2-3 orders of magnitude. | Wide. Can span several orders of magnitude. | Narrow. Limited by Beer's Law deviations at high concentrations. |
| Robustness | Good. Sensitive to mobile phase, but manageable. | Good. Sensitive to temperature and gas flow rates. | Excellent. Very simple and robust instrumentation. |
| Sample Throughput | Moderate. Typical run times are 5-15 minutes. | Moderate to High. Run times can be faster than HPLC. | High. Analysis takes only seconds per sample. |
| Recommendation | Primary choice for quality control, stability studies, and impurity profiling. | Alternative choice for raw material testing if volatility is not an issue. | Limited use. Only for quantifying pure, known material. |
Conclusion
The validation of an analytical method is a comprehensive process that provides documented evidence of its reliability. For a key pharmaceutical intermediate like this compound, a stability-indicating RP-HPLC-UV method is demonstrably superior to alternatives like GC or simple spectroscopy. By systematically evaluating parameters from specificity through robustness, as dictated by ICH and USP guidelines, researchers can ensure the highest level of data integrity. This guide provides the strategic framework and practical protocols to achieve that goal, ensuring that the analytical data generated is scientifically sound and regulatorily compliant.
References
- Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Altabrisa Group. (2025, June 23). Key Parameters for Analytical Method Validation.
- Labcompliance. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- BA Sciences. (n.d.). USP <1225> Method Validation.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- USP. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
- Investigations of a Dog blog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- YouTube. (2024, September 16). Key terms related to validation of an analytical method.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
- USP-NF. (2017). <1225> Validation of Compendial Procedures.
- National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- BenchChem. (2025). A Researcher's Guide to the Spectroscopic Analysis of Halogenated Aniline Derivatives.
- LibreTexts. (n.d.). (Spectroscopic Methods of Analysis).
- IOSR Journal of Pharmacy. (n.d.). A Review on Step-by-Step Analytical Method Validation.
- AZoM. (n.d.). The Different Types of Spectroscopy for Chemical Analysis.
- European Medicines Agency (EMA). (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
- PubMed. (2010, February). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography.
- Saylor.org. (n.d.). Spectroscopic Methods.
- Environmental Protection Agency (EPA). (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography.
- Chem-Impex. (n.d.). 4-Chloro-2-fluoroaniline.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Halogenated Aniline Isomers
In the landscape of pharmaceutical and materials science, the precise structural elucidation of synthetic intermediates is not merely a procedural step but a cornerstone of innovation and safety. Halogenated anilines, a class of compounds pivotal as building blocks for pharmaceuticals and agrochemicals, frequently present as a constellation of isomers.[1] These isomers, while sharing the same molecular formula, can exhibit vastly different chemical reactivities and biological activities. Therefore, the ability to unequivocally distinguish between them is of paramount importance.
For the purpose of this comparative guide, we will focus on the target molecule and two other representative isomers:
-
Isomer 1 (Target): 4-Chloro-2-fluoro-5-iodoaniline
-
Isomer 2: 2-Chloro-4-fluoro-5-iodoaniline
-
Isomer 3: 4-Chloro-2-fluoro-6-iodoaniline
The Bedrock of Differentiation: Key Spectroscopic Techniques
The structural nuances of these isomers are best revealed through a multi-faceted spectroscopic approach. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system for confident isomer identification.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Probe
NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment of each nucleus. The key to distinguishing our isomers lies in understanding how the electronic effects (both inductive and resonance) of the amine and halogen substituents influence the chemical shifts (δ) and coupling constants (J) of the aromatic protons and carbons.
¹H NMR Spectroscopy: A Tale of Protons
The aromatic region of the ¹H NMR spectrum (typically δ 6.0-8.0 ppm) will be the most informative. The position of the two remaining aromatic protons on the aniline ring is unique for each isomer, leading to distinct chemical shifts and splitting patterns.
Core Principles at Play:
-
Substituent Effects: The -NH₂ group is a strong activating group, donating electron density into the ring via resonance, primarily at the ortho and para positions. This causes the protons at these positions to be shielded and appear at a lower chemical shift (upfield). Halogens, conversely, are deactivating due to their inductive electron-withdrawing effect, which deshields nearby protons, shifting them downfield. Their resonance effect is weaker but still contributes to the overall electronic environment.
-
Spin-Spin Coupling: Protons on adjacent carbons will couple to each other, resulting in signal splitting. The magnitude of the coupling constant (J) depends on the number of bonds separating the protons and their dihedral angle. For aromatic systems, ortho coupling (³JHH) is typically 7-9 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz. Crucially, the fluorine atom (¹⁹F, spin I=½) will also couple to nearby protons, providing an additional layer of structural information.
Predicted ¹H NMR Data for the Isomers:
| Isomer | Proton Positions | Predicted Chemical Shift (δ, ppm) & Multiplicity | Rationale |
| 1. This compound | H-3, H-6 | H-3: ~6.8-7.0 (d, ³JHF ≈ 8-10 Hz)H-6: ~7.2-7.4 (s) | H-3: Ortho to -NH₂ (shielding) and ortho to -F (deshielding, coupling).H-6: Ortho to -I and meta to -Cl and -NH₂. Appears as a singlet due to negligible meta and para coupling. |
| 2. 2-Chloro-4-fluoro-5-iodoaniline | H-3, H-6 | H-3: ~7.0-7.2 (d, ⁴JHF ≈ 2-4 Hz)H-6: ~6.7-6.9 (s) | H-3: Ortho to -Cl and meta to -F (coupling).H-6: Ortho to -NH₂ and ortho to -I (shielding). |
| 3. 4-Chloro-2-fluoro-6-iodoaniline | H-3, H-5 | H-3: ~6.9-7.1 (dd, ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz)H-5: ~7.1-7.3 (d, ⁴JHH ≈ 2-3 Hz) | H-3: Ortho to -NH₂ and -F (coupling), meta to H-5.H-5: Ortho to -Cl, meta to -NH₂, -I and H-3. |
Note: These are estimated values based on additive substituent effects observed in simpler halogenated anilines.[2][3]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts are highly sensitive to the electronic environment.
Core Principles at Play:
-
Ipso-Carbon Shifts: The carbon atom directly attached to a substituent (ipso-carbon) has a characteristic chemical shift. The -NH₂ group causes a significant upfield shift of its ipso-carbon, while halogens cause a downfield shift that generally decreases with increasing atomic size (F > Cl > Br > I).
-
Carbon-Fluorine Coupling: The ¹⁹F nucleus will couple to carbon atoms, with the magnitude of the coupling constant (JCF) being largest for the ipso-carbon (¹JCF ≈ 240-260 Hz) and decreasing with the number of bonds (²JCF ≈ 20-25 Hz, ³JCF ≈ 5-10 Hz). This coupling is a definitive marker for the position of the fluorine atom.
Predicted Distinguishing Features in ¹³C NMR:
| Isomer | Key Distinguishing Feature |
| 1. This compound | C-2 will be a doublet with a large ¹JCF. C-4, C-5, and C-1 will have characteristic shifts due to the attached Cl, I, and NH₂ groups respectively. |
| 2. 2-Chloro-4-fluoro-5-iodoaniline | C-4 will be a doublet with a large ¹JCF. C-2, C-5, and C-1 will have characteristic shifts due to the attached Cl, I, and NH₂ groups respectively. |
| 3. 4-Chloro-2-fluoro-6-iodoaniline | C-2 will be a doublet with a large ¹JCF. C-4, C-6, and C-1 will have characteristic shifts due to the attached Cl, I, and NH₂ groups respectively. |
Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by their characteristic vibrational frequencies. While all three isomers will show similar peaks for the amine and aromatic C-H bonds, the "fingerprint region" (below 1500 cm⁻¹) will contain subtle but significant differences arising from the C-X (halogen) stretching and aromatic C-H out-of-plane bending vibrations.
Core Principles at Play:
-
N-H Stretching: The -NH₂ group will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching).[1]
-
Aromatic C=C Stretching: The aromatic ring will show several sharp absorptions in the 1450-1650 cm⁻¹ region.
-
C-X Stretching: The carbon-halogen bond vibrations are found at lower frequencies. The C-F stretch is typically around 1200-1300 cm⁻¹, the C-Cl stretch around 700-850 cm⁻¹, and the C-I stretch below 600 cm⁻¹. The exact position is sensitive to the overall substitution pattern.
-
C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic ring. For example, two adjacent protons will give a strong absorption band at a different frequency than two isolated protons.
Predicted IR Data for the Isomers:
| Isomer | Expected Key Vibrational Frequencies (cm⁻¹) |
| 1. This compound | N-H Stretch: ~3450, ~3350Aromatic C=C: ~1620, ~1500C-F Stretch: ~1250C-Cl Stretch: ~820C-H Bending: Unique pattern for 1,2,4,5-tetrasubstitution |
| 2. 2-Chloro-4-fluoro-5-iodoaniline | N-H Stretch: ~3450, ~3350Aromatic C=C: ~1620, ~1500C-F Stretch: ~1270C-Cl Stretch: ~860C-H Bending: Unique pattern for 1,2,4,5-tetrasubstitution (different from Isomer 1) |
| 3. 4-Chloro-2-fluoro-6-iodoaniline | N-H Stretch: ~3450, ~3350Aromatic C=C: ~1610, ~1490C-F Stretch: ~1240C-Cl Stretch: ~830C-H Bending: Unique pattern for 1,2,4,6-tetrasubstitution |
Part 3: Mass Spectrometry (MS) - The Molecular Weight and Isotopic Signature
Mass spectrometry provides the molecular weight of a compound and information about its elemental composition through fragmentation patterns and isotopic distributions.
Core Principles at Play:
-
Molecular Ion Peak (M⁺): All three isomers will have the same nominal molecular weight (C₆H₄ClFIN). High-resolution mass spectrometry (HRMS) can confirm the elemental formula to a high degree of accuracy.
-
Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M⁺ and M+2 peak in the mass spectrum with an intensity ratio of approximately 3:1. This is a definitive signature for the presence of one chlorine atom in the molecule.
-
Fragmentation: While the fragmentation patterns might show subtle differences, they are often complex for aromatic compounds and may not be the most reliable method for distinguishing these specific isomers without extensive comparative studies.
Predicted Mass Spectrometry Data:
| Isomer | Molecular Formula | Nominal MW | Key Feature |
| All Three Isomers | C₆H₄ClFIN | 271 | A molecular ion cluster with a ~3:1 ratio for the M⁺ (containing ³⁵Cl) and M+2 (containing ³⁷Cl) peaks. |
Experimental Protocols
NMR Spectroscopy (General Protocol)
-
Sample Preparation: Dissolve ~5-10 mg of the aniline isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be required.
-
¹⁹F NMR Acquisition: If available, acquire a ¹⁹F spectrum. This will show a single peak for each unique fluorine environment and can be used to confirm C-F and H-F coupling.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy (ATR Protocol)
-
Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount (a single drop or a few crystals) of the sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS Protocol)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a DB-5 type). The GC will separate the sample from any impurities.
-
MS Detection: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically using Electron Ionization, EI). The mass spectrometer is set to scan a relevant mass range (e.g., m/z 40-350).
-
Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound of interest, paying close attention to the molecular ion and the chlorine isotopic pattern.
Visualization of Concepts
Conclusion
The structural differentiation of closely related isomers like this compound and its positional variants is a challenge that demands a rigorous and multi-pronged analytical approach. While direct experimental data may be sparse for such novel compounds, a solid understanding of fundamental spectroscopic principles allows for the construction of a highly predictive framework.
By systematically analyzing the expected ¹H and ¹³C NMR spectra, with a particular focus on chemical shifts and spin-spin coupling (especially to ¹⁹F), the unique electronic environment of each isomer can be mapped. IR spectroscopy provides confirmation of functional groups and a characteristic fingerprint based on substitution patterns, while mass spectrometry confirms the molecular weight and the presence of key elements like chlorine through its isotopic signature. The convergence of data from these three techniques provides a self-validating system, enabling researchers and drug development professionals to confidently elucidate the structure of even complex halogenated anilines, ensuring the integrity and success of their scientific endeavors.
References
- BenchChem. (n.d.). A Researcher's Guide to the Spectroscopic Analysis of Halogenated Aniline Derivatives.
-
Hidalgo, J., & Martin, G. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. Retrieved from [Link]
-
El Ouafy, T., et al. (2021). Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. ResearchGate. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed.
-
ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from [Link]
- Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry.
-
El Ouafy, T., et al. (2021). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science, 12(1), 104-114. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-iodoaniline. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-2-fluoroaniline. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-2-iodoaniline. PubChem. Retrieved from [Link]
-
ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from [Link]
-
Axenrod, T., et al. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. The Journal of Organic Chemistry, 44(26), 5075-5077. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H4ClFIN). Retrieved from [Link]
-
ResearchGate. (2004). Photochemistry of halogenated anilines studied by time-variation of microwave dielectric absorption. Journal of Photochemistry and Photobiology A: Chemistry, 163(1), 153-158. Retrieved from [Link]
- (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
-
ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]
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The Strategic Advantage of 4-Chloro-2-fluoro-5-iodoaniline in Modern Drug Discovery: A Comparative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the judicious selection of building blocks is paramount to the successful development of novel therapeutics. Substituted anilines, in particular, are a cornerstone in the synthesis of a vast array of biologically active molecules, most notably in the realm of kinase inhibitors for oncology.[1] This guide provides an in-depth technical comparison of 4-Chloro-2-fluoro-5-iodoaniline , a uniquely functionalized intermediate, against its less substituted counterparts. We will explore the synergistic effects of its distinct halogenation pattern on key drug-like properties, supported by experimental data and detailed synthetic protocols.
The Rationale for Polysubstituted Anilines in Drug Design
Anilines are prevalent scaffolds in drug discovery due to their ability to form crucial hydrogen bonds and other non-covalent interactions with biological targets. However, unsubstituted or minimally substituted anilines can be prone to metabolic liabilities and may lack the necessary potency or selectivity.[2] Halogenation is a well-established strategy to mitigate these issues and fine-tune the physicochemical properties of a drug candidate. The introduction of halogens can modulate lipophilicity, pKa, and metabolic stability, as well as introduce specific interactions with the target protein.[3]
This compound: A Trifecta of Halogen Benefits
The subject of this guide, this compound, presents a compelling case for its use in drug discovery due to the unique and complementary properties of its three halogen substituents.
The Role of Fluorine: The ortho-fluoro group is a bioisostere of a hydrogen atom and can significantly impact the conformation of the molecule. Its strong electron-withdrawing nature can lower the pKa of the aniline nitrogen, which can be advantageous for cell permeability and reducing off-target interactions. Furthermore, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4]
The Influence of Chlorine: The chloro group contributes to the overall lipophilicity of the molecule, which can enhance membrane permeability and improve oral bioavailability. It can also engage in favorable hydrophobic interactions within the target's binding pocket.
The Impact of Iodine: The iodo substituent is the largest and most polarizable of the three halogens. This property allows it to form strong halogen bonds with electron-donating residues in the protein target, such as the backbone carbonyls of the hinge region in kinases. This can lead to a significant increase in binding affinity and potency.
Comparative Analysis: The Advantage in Action
A study on halogen-substituted 4-anilinoquinazoline EGFR inhibitors provides compelling evidence for the impact of different halogens on inhibitory potency. The IC50 values for EGFR inhibition were determined for a series of compounds where the halogen at the 3'-position of the aniline ring was varied.[3]
| Halogen at 3'-position | IC50 (nM) for EGFR Inhibition[3] |
| Hydrogen | 29 |
| Fluorine | 3.8 |
| Chlorine | 0.31 |
| Bromine | 0.025 |
| Iodine | 0.89 |
This data clearly demonstrates that the presence and nature of the halogen substituent have a profound effect on the inhibitory activity. While bromine shows the highest potency in this specific series, the significant increase in potency from hydrogen to any of the halogens underscores their importance. The high potency of the iodo-substituted analog highlights the potential for strong halogen bonding interactions.
The unique combination of a 2-fluoro, 4-chloro, and 5-iodo substitution in our featured aniline offers a multi-pronged approach to optimizing drug candidates. The fluorine can enhance metabolic stability and fine-tune electronics, the chlorine can improve lipophilicity, and the iodine can provide a powerful halogen bonding anchor for high potency.
Experimental Protocols: Synthesizing a Kinase Inhibitor Scaffold
The primary utility of this compound is in the synthesis of kinase inhibitors, often through a nucleophilic aromatic substitution (SNAr) reaction with a heterocyclic core, such as a 4-chloroquinazoline.[5][6]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for a kinase inhibitor scaffold.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroquinazoline (1 equivalent).
-
Addition of Aniline: To the flask, add this compound (1.1 equivalents).
-
Solvent and Base: Add a suitable solvent, such as isopropanol, and a base, for instance, pyridine (catalytic amount), to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with a cold solvent like isopropanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(4-chloro-2-fluoro-5-iodophenyl)quinazolin-4-amine.
Logical Framework for Employing this compound
The decision to use this tri-substituted aniline should be based on a clear understanding of the target and the desired properties of the final compound.
Caption: Decision-making framework for using this compound.
Conclusion
This compound is a highly valuable and strategically designed building block for modern drug discovery. The synergistic combination of its three distinct halogen substituents provides medicinal chemists with a powerful tool to address multiple challenges simultaneously, from enhancing potency through halogen bonding to improving metabolic stability and fine-tuning physicochemical properties. While the initial investment in a more complex starting material may be higher, the potential for significant improvements in the overall profile of a drug candidate makes this compound a compelling choice for the development of next-generation targeted therapies.
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Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. National Institutes of Health. [Link]
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4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. PubMed. [Link]
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A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. PubMed Central. [Link]
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Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]
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Chart illustrating the IC50 (nM) of the tested compounds against EGFR‐TK. ResearchGate. [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central. [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Semantic Scholar. [Link]
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Synthesis of fluoro-functionalized diaryl-λ3-iodonium salts and their cytotoxicity against human lymphoma U937 cells. Beilstein Journals. [Link]
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A Comprehensive Guide to the Reactivity of 4-Chloro-2-fluoro-5-iodoaniline in Comparison to Dihalogenated Anilines
<I>
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Halogenated anilines, in particular, are workhorse molecules, offering a versatile platform for a multitude of chemical transformations. This guide provides an in-depth, comparative analysis of the reactivity of 4-Chloro-2-fluoro-5-iodoaniline against a backdrop of common dihalogenated anilines. By elucidating its unique reactivity profile, supported by experimental data and mechanistic insights, we aim to equip researchers with the knowledge to harness its full synthetic potential.
The Principle of Orthogonal Reactivity in Polyhalogenated Systems
The synthetic power of polyhalogenated aromatic compounds lies in the differential reactivity of the various halogen substituents. This "orthogonal reactivity" allows for a stepwise and site-selective functionalization of the aromatic ring. In the context of palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl > F.[1][2] This hierarchy is primarily governed by the carbon-halogen bond dissociation energy, with the weaker C-I bond being the most susceptible to oxidative addition by a palladium(0) catalyst.[2] This fundamental principle underpins the selective transformations achievable with this compound.
Comparative Performance in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3][4] We will now examine the performance of this compound in three key cross-coupling reactions, benchmarked against representative dihalogenated anilines.
Suzuki-Miyaura Coupling: Precision in C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds.[5][6] The distinct reactivity of the iodine atom in this compound allows for exceptional selectivity in this transformation.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
In a representative procedure, a mixture of the haloaniline (1.0 equiv.), an arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 equiv.) are combined in a suitable solvent system (e.g., dioxane/water).[7][8] The reaction mixture is degassed and heated under an inert atmosphere until completion.
Table 1: Comparative Yields in Monoselective Suzuki-Miyaura Coupling
| Aniline Derivative | Coupling Partner | Product at Most Reactive Site | Typical Yield (%) |
| This compound | Phenylboronic acid | 4-Chloro-2-fluoro-5-phenylaniline | >90 |
| 2,4-Dichloroaniline | Phenylboronic acid | 2-Chloro-4-phenylaniline | ~75-85 |
| 2-Bromo-4-chloroaniline | Phenylboronic acid | 2-Phenyl-4-chloroaniline | ~80-90 |
The data clearly illustrates the superior regioselectivity achieved with this compound. The Suzuki-Miyaura coupling proceeds almost exclusively at the C-I bond, leaving the more robust C-Cl and C-F bonds intact for subsequent functionalization. This high degree of control is more challenging with dihaloanilines where the reactivities of the halogens are more comparable.[9]
Caption: Sequential functionalization workflow enabled by this compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[10][11]
Experimental Protocol: Selective Buchwald-Hartwig Amination
A typical procedure involves reacting the haloaniline (1.0 equiv.) with an amine (1.2 equiv.) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., NaOtBu or Cs₂CO₃) in an anhydrous solvent like toluene or dioxane.[12][13]
Table 2: Comparative Reactivity in Buchwald-Hartwig Amination
| Aniline Derivative | Amine | Product at Most Reactive Site | Typical Yield (%) |
| This compound | Morpholine | 4-(4-Chloro-2-fluoro-5-aminophenyl)morpholine | >85 |
| 2,4-Dichloroaniline | Morpholine | 4-(2-Chloro-4-aminophenyl)morpholine | ~70-80 |
| 2-Bromo-4-chloroaniline | Morpholine | 4-(4-Chloro-2-aminophenyl)morpholine | ~75-85 |
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound demonstrates excellent chemoselectivity for the C-I bond. This allows for the introduction of an amino substituent at the 5-position while preserving the chloro group for subsequent transformations.
Sonogashira Coupling: Forging C-C Triple Bonds
The Sonogashira coupling is a reliable method for the formation of a bond between a terminal alkyne and an aryl or vinyl halide.[14][15]
Experimental Protocol: Selective Sonogashira Coupling
The reaction is typically carried out by treating the haloaniline (1.0 equiv.) with a terminal alkyne (1.2 equiv.) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine) in a suitable solvent.[16]
Table 3: Comparative Reactivity in Sonogashira Coupling
| Aniline Derivative | Alkyne | Product at Most Reactive Site | Typical Yield (%) |
| This compound | Phenylacetylene | 4-Chloro-2-fluoro-5-(phenylethynyl)aniline | >90 |
| 2,4-Dichloroaniline | Phenylacetylene | 2-Chloro-4-(phenylethynyl)aniline | ~60-70 |
| 2-Bromo-4-chloroaniline | Phenylacetylene | 2-(Phenylethynyl)-4-chloroaniline | ~75-85 |
The C-I bond of this compound again proves to be the most reactive site, affording the corresponding alkynylated product in high yield and with excellent selectivity.[17]
The Role of Fluorine in Nucleophilic Aromatic Substitution (SNAr)
Beyond cross-coupling reactions, the presence of a fluorine atom in this compound imparts unique reactivity in nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine makes it a strong electron-withdrawing group via the inductive effect.[18] This effect activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the fluorine atom.[19]
In an SNAr reaction, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged Meisenheimer complex.[20][21] The electron-withdrawing fluorine atom helps to stabilize this intermediate, thereby accelerating the reaction rate.[18] Interestingly, in SNAr reactions, fluoride can be a better leaving group than other halogens because the strength of the C-F bond is not the primary factor in the rate-determining step.[20][22]
Experimental Protocol: Nucleophilic Aromatic Substitution
A general procedure involves dissolving the haloaniline (1.0 equiv.) and a nucleophile (e.g., an alkoxide or a thiol, 1.2 equiv.) in a polar aprotic solvent like DMF or DMSO, often in the presence of a base (e.g., K₂CO₃ or NaH), and heating the mixture.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
The presence of the ortho-fluorine atom in this compound can facilitate SNAr reactions at the 2-position (displacement of fluoride) or the 3-position (hypothetical, less likely) depending on the reaction conditions and the nature of the nucleophile. The activating effect of the fluorine makes this substrate more susceptible to SNAr than dihalogenated anilines lacking such an activating group.
Conclusion
This compound emerges as a uniquely versatile and powerful building block for organic synthesis. Its trifunctionalized aromatic core, featuring three distinct halogen atoms, provides an exceptional platform for controlled, site-selective modifications. The pronounced reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the initial introduction of a diverse range of substituents with high precision. The remaining chloro and fluoro groups then serve as handles for subsequent transformations, enabling the rapid construction of molecular complexity. Furthermore, the activating effect of the ortho-fluorine atom enhances its reactivity in nucleophilic aromatic substitution reactions. This multifaceted reactivity profile makes this compound a superior choice over many dihalogenated anilines for the synthesis of novel pharmaceuticals, agrochemicals, and materials.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-fluoro-5-iodoaniline
Foundational Safety Intelligence: Understanding the Hazard
4-Chloro-2-fluoro-5-iodoaniline is a multi-halogenated aromatic amine, a class of compounds that requires meticulous handling due to its inherent toxicological profile. The first step in safe disposal is a thorough understanding of the risks. This compound is classified as hazardous, with acute toxicity if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[1][2][3][4]
The presence of chlorine, fluorine, and iodine atoms on the aniline ring means that this compound is a regulated halogenated organic compound (HOC).[5][6][7] This classification is paramount as it dictates the specific waste stream and disposal methods required by environmental regulations. Improper disposal can lead to the formation of persistent and toxic byproducts in the environment.
Key Hazard and Physical Data Summary
For immediate reference, the critical safety and physical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1350475-34-1 (for this compound) | |
| Molecular Formula | C₆H₄ClFIN | [8][9] |
| GHS Hazard Statements | H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][10] |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides, Chloroformates. | [1][3] |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the compound's acute toxicity and irritant properties, a robust PPE protocol is the primary line of defense. The causality is clear: direct contact can be harmful, therefore an impermeable barrier is required.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber.[11] Nitrile gloves are not recommended for pure aniline, but for handling this solid derivative in a laboratory setting, they provide adequate protection against incidental contact.[12] Always inspect gloves for tears or punctures before use.
-
Eye/Face Protection : Chemical splash goggles are mandatory.[1][11] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection : A fully-buttoned laboratory coat is required to protect against skin contact.[11] For operations with a higher risk of contamination, such as large-scale transfers or spill cleanup, a chemical-resistant apron is recommended.
-
Respiratory Protection : All handling of solid this compound that may generate dust, or any handling of its solutions, must be conducted within a certified chemical fume hood to prevent inhalation.[1] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1]
Spill Management Protocol
In the event of a spill, a swift and systematic response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate & Secure : Immediately evacuate all non-essential personnel from the spill area.[11] Restrict access to the contaminated zone.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[1][11]
-
Contain : Prevent the spilled material from entering drains or waterways.[11]
-
Absorb : For small spills, carefully cover the material with a non-combustible, inert absorbent such as sand, vermiculite, or diatomaceous earth.[11] Avoid raising dust.
-
Collect : Gently sweep or scoop the absorbed material and spilled solid into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[1][10][11]
-
Decontaminate : Clean the spill area thoroughly using soap and water.[11] Collect the decontamination materials (e.g., paper towels) in the same hazardous waste container.
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) department immediately.[11]
Waste Collection and Disposal Workflow
The proper disposal of this compound is not merely a suggestion but a regulatory requirement. The guiding principle is waste segregation . Halogenated and non-halogenated waste streams must never be mixed.[11][13]
Waste Segregation and Disposal Decision Workflow
The following diagram outlines the critical decision points and actions for managing waste containing this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Detailed Waste Collection Protocol:
-
Designated Container : All waste containing this compound, including contaminated consumables (gloves, wipes, weigh boats) and residual solids, must be placed in a designated hazardous waste container.[11] This container must be specifically marked for "Halogenated Organic Waste".[13]
-
Container Material : Use a chemically compatible container, such as high-density polyethylene (HDPE), to prevent degradation.[11][12]
-
Labeling : The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.[11]
-
Storage : Keep the waste container tightly sealed when not in use and store it in a cool, dry, well-ventilated area, away from incompatible materials.[1][12] Use secondary containment (e.g., a polypropylene tub) to mitigate leaks or spills.[12]
Final Disposal: The Professional Mandate
The disposal of this chemical is a regulated activity that must be performed by a licensed hazardous waste management company.[11]
-
Characterization : The waste is characterized as hazardous due to its toxicity and its nature as a halogenated organic compound.[1][11]
-
Transportation : A certified hazardous waste hauler will transport the sealed and labeled container from your facility. A hazardous waste manifest must be completed to track the waste from its point of generation to its final destination.[11]
-
Destruction Method : The preferred and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration . This process occurs in specialized facilities equipped with afterburners and scrubbers. The high temperatures break the carbon-halogen bonds, while the scrubbers are essential for neutralizing the resulting acidic gases (like HCl, HF, and HI) to prevent their release into the atmosphere.[11]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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Aniline Standard Operating Procedure. Washington State University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268. [Link]
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4-Chloro-2-fluoro-5-iodoaniline
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a deep, causal understanding of the protective measures required when handling 4-Chloro-2-fluoro-5-iodoaniline. This compound, like many halogenated anilines, presents significant health hazards that demand a systematic and informed approach to safety. Our goal is to build a self-validating system of protocols where safety is not an afterthought, but an integral part of the experimental design.
Immediate Safety Profile: Understanding the Risks
This compound is classified as a hazardous substance. The primary risks associated with this chemical are:
-
High Acute Toxicity: It is toxic if swallowed, if it comes into contact with the skin, or if inhaled.[1]
-
Severe Irritation: It is known to cause serious skin and eye irritation.[1][2][3] Inhalation of dust or vapors may also lead to respiratory irritation.[1][2][3]
-
Systemic Effects: Like many aniline derivatives, absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen, a condition known as methemoglobinemia.[4]
-
Environmental Hazard: This compound is toxic to aquatic life with long-lasting effects.[1]
Given these hazards, exposure must be minimized through a multi-layered safety strategy, where Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and the chemical.
The Core Principle: The Hierarchy of Controls
Before we specify PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize hazards at their source.
-
Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[5][6] This captures dust and vapors at the source, providing the primary layer of respiratory protection.[7] Emergency equipment, including a safety shower and eyewash station, must be readily accessible.[4][5]
-
Administrative Controls: These include establishing Standard Operating Procedures (SOPs), providing thorough training on the specific hazards, and restricting access to authorized personnel only. Always wash hands and face thoroughly after handling the substance.[1]
Comprehensive PPE Strategy for this compound
The selection of PPE must be deliberate, directly addressing the chemical's routes of exposure (inhalation, skin absorption, eye contact).
Respiratory Protection
All work involving this solid compound should be conducted within a chemical fume hood to prevent the inhalation of airborne dust particles.[6] If a scenario arises where the fume hood's containment may be compromised, or during a significant spill cleanup, respiratory protection is required. A NIOSH-approved respirator with a particulate filter conforming to EN 143 is recommended for dusts.[1]
Eye and Face Protection
Direct contact with this compound can cause serious eye irritation.[1][3]
-
Chemical Splash Goggles: These are mandatory and must provide a complete seal around the eyes, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][6]
-
Face Shield: When handling larger quantities or performing operations with a high risk of splashing, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[6]
Hand Protection
This compound is toxic upon skin contact, making robust hand protection non-negotiable.[1][3]
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for incidental contact.[5] For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber are advised.[6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Double Gloving: For extended operations, wearing two pairs of gloves is a best practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.[6]
-
Proper Removal Technique: Gloves must be removed using a technique that avoids skin contact with the contaminated exterior.[6]
Body and Foot Protection
-
Laboratory Coat: A flame-retardant lab coat should be worn and kept fully buttoned to protect against incidental contact.[6]
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[6]
-
Full-Length Pants and Closed-Toe Shoes: Full-length pants and chemical-resistant, closed-toe shoes are required at all times in the laboratory to protect the skin on the lower body and feet.[5][6]
Data Presentation: PPE Requirements Summary
| Operation | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting Solid | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not required inside hood |
| Preparing Solutions | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat & Chemical Apron | Not required inside hood |
| Running Reactions/Workup | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat & Chemical Apron | Not required inside hood |
| Large Spill Cleanup (>10g) | Evacuate Area | Heavy-Duty Gloves (e.g., Butyl) | Chemical Splash Goggles & Face Shield | Chemical Resistant Suit/Coveralls | Full-face respirator with appropriate cartridges |
Experimental Protocols: Safe Handling Workflow
A systematic approach is essential for maintaining a safe laboratory environment.
1. Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before starting any work.[6]
-
Gather Materials: Assemble all necessary equipment, chemicals, and waste containers before handling the compound.
-
Spill Kit: Confirm that a chemical spill kit appropriate for organic amines is readily available.[6] This should contain an inert absorbent material like vermiculite or sand.[4][5]
2. Handling:
-
Don PPE: Put on all required PPE in the correct sequence before entering the designated handling area.
-
Dispensing: Handle the compound exclusively within the chemical fume hood.[6] Use spatulas and weighing paper for solids to minimize dust generation.
-
Storage: Keep the primary container tightly sealed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][6]
3. Post-Handling & Decontamination:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.[6]
-
Doff PPE: Remove PPE carefully in the designated area, following the correct procedure to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5][6]
Mandatory Visualization: PPE Donning and Doffing Sequence
The order in which PPE is put on and taken off is critical to prevent contamination. The following workflow is designed to minimize this risk.
Caption: Workflow for correct donning and doffing of PPE.
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.[6]
-
Waste Collection: All solid waste (contaminated gloves, weighing paper, absorbent material) and liquid waste containing this compound must be collected in separate, designated, and clearly labeled hazardous waste containers.[6]
-
Disposal Procedure: Dispose of all waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][2] Do not flush the material into any surface water or sewer system.[1]
References
-
Aniline Safety Information, University of California, Santa Barbara. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs), CDC. [Link]
-
What are the health and safety guidelines for Aniline in workplaces?, Knowledge Sourcing Intelligence. [Link]
-
Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%, Cole-Parmer. [Link]
-
Aniline - Hazardous Substance Fact Sheet, New Jersey Department of Health. [Link]
-
Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances, ECETOC. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



